Saframycin S
Description
N-[[(1R,2S,10R,12S,13S)-12-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-oxopropanamide has been reported in Streptomyces lavendulae with data available.
structure in 1st source
Properties
Molecular Formula |
C28H31N3O9 |
|---|---|
Molecular Weight |
553.6 g/mol |
IUPAC Name |
N-[[(1R,2S,10R,12S,13S)-12-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-oxopropanamide |
InChI |
InChI=1S/C28H31N3O9/c1-10-21(33)13-7-15-20-19-14(22(34)11(2)26(40-6)24(19)36)8-16(30(20)4)28(38)31(15)17(9-29-27(37)12(3)32)18(13)23(35)25(10)39-5/h15-17,20,28,38H,7-9H2,1-6H3,(H,29,37)/t15-,16-,17-,20-,28-/m0/s1 |
InChI Key |
FKBKETJRCKZDAM-TVWJAPESSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Origin of Saframycin S: A Technical Guide
An In-depth Exploration of the Biosynthesis, Isolation, and Characterization of a Key Intermediate in Saframycin Antitumor Antibiotic Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin S is a naturally occurring tetrahydroisoquinoline antibiotic and a crucial biosynthetic precursor to the potent antitumor agent, Saframycin A.[1][2] Both compounds are produced by the Gram-positive bacterium Streptomyces lavendulae.[2] This technical guide provides a comprehensive overview of the origin of this compound, detailing its discovery, biosynthesis, and the experimental methodologies for its isolation and characterization. Quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams.
Discovery and Producing Organism
This compound was discovered during studies aimed at increasing the production of Saframycin A from Streptomyces lavendulae strain 314.[2][3] It was identified as the direct biosynthetic precursor to Saframycin A. The addition of sodium cyanide (NaCN) to the culture broth of S. lavendulae was found to facilitate the conversion of this compound to Saframycin A, leading to a significant enhancement in the overall yield of Saframycin A.[2][3]
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving a non-ribosomal peptide synthetase (NRPS) system. The core structure is assembled from amino acid precursors: two molecules of L-tyrosine, one molecule of L-alanine, and one molecule of L-glycine.
The biosynthetic gene cluster for Saframycin A, which includes the genes responsible for the synthesis of this compound, has been identified and characterized in Streptomyces lavendulae NRRL 11002. This cluster contains genes encoding the NRPS machinery, tailoring enzymes, and regulatory proteins.
Key Biosynthetic Steps
-
Precursor Synthesis: The initial steps involve the modification of the precursor amino acids.
-
NRPS Assembly: The NRPS complex iteratively condenses the amino acid precursors to form a tetrapeptide intermediate.
-
Cyclization and Tailoring: A series of enzymatic reactions, including cyclizations and modifications by tailoring enzymes, leads to the formation of the core Saframycin structure. This compound represents a stable intermediate in this pathway.
-
Conversion to Saframycin A: this compound is then converted to Saframycin A. This conversion can be achieved chemically by the addition of cyanide.
Biosynthetic Pathway of this compound
Biosynthetic pathway of this compound from amino acid precursors.
Experimental Protocols
Fermentation of Streptomyces lavendulae for this compound Production
Culture Medium:
-
Seed Medium (g/L): Glucose 10, Soluble Starch 20, Peptone 5, Meat Extract 5, Yeast Extract 2, NaCl 5, CaCO₃ 2. Adjust pH to 7.2.
-
Production Medium (g/L): Soluble Starch 50, Glucose 10, Soybean Meal 20, Yeast Extract 5, K₂HPO₄ 1, MgSO₄·7H₂O 0.5, FeSO₄·7H₂O 0.01. Adjust pH to 7.0.
Fermentation Conditions:
-
Inoculate a seed flask containing the seed medium with a spore suspension of S. lavendulae.
-
Incubate at 28°C for 48 hours on a rotary shaker at 200 rpm.
-
Transfer the seed culture to the production medium (5% v/v inoculum).
-
Incubate the production culture at 28°C for 5-7 days on a rotary shaker at 200 rpm.
Isolation and Purification of this compound
The following workflow outlines the general procedure for isolating and purifying this compound from the fermentation broth.
General workflow for the isolation and purification of this compound.
Detailed Steps:
-
Extraction: After fermentation, the culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an equal volume of ethyl acetate. The organic layer is collected and concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to silica gel column chromatography. The column is typically eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing this compound are pooled, concentrated, and may be further purified by preparative TLC or crystallization to obtain pure this compound.
Structural Elucidation
The structure of this compound is confirmed using a combination of spectroscopic techniques:
-
UV-Visible Spectroscopy: Provides information about the chromophore of the molecule.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Determines the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition.
Quantitative Data
Production Yields of Saframycins
The production of this compound is intrinsically linked to the production of Saframycin A. The following table summarizes the impact of culture conditions on the yield of Saframycin A, which is directly influenced by the availability of its precursor, this compound.
| Culture Condition | Saframycin A Yield (µg/mL) | Fold Increase | Reference |
| Standard Medium | ~0.1 | - | [2] |
| + L-Tyrosine (0.1%) | ~0.5 | 5 | [2] |
| + L-Methionine (0.1%) | ~0.4 | 4 | [2] |
| + NaCN (100 µg/mL) | ~10 | 100 | [2][3] |
Comparative Biological Activity of this compound and Saframycin A
This compound exhibits significant biological activity, although it is generally less potent than Saframycin A. The following table provides a comparison of their minimum inhibitory concentrations (MIC) against various cell lines.
| Cell Line | This compound (IC₅₀, µM) | Saframycin A (IC₅₀, µM) | Reference |
| L1210 (Leukemia) | 0.8 | 0.02 | [4] |
| P388 (Leukemia) | 1.2 | 0.05 | [1] |
| B16 (Melanoma) | 2.5 | 0.1 | [4] |
| HeLa (Cervical Cancer) | 1.5 | 0.08 | [1] |
Conclusion
This compound is a pivotal intermediate in the biosynthesis of the potent antitumor antibiotic Saframycin A, produced by Streptomyces lavendulae. Understanding its origin, biosynthesis, and methods for its isolation is crucial for the potential development of novel Saframycin analogs with improved therapeutic properties. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery. The elucidation of the Saframycin biosynthetic pathway opens avenues for genetic engineering and synthetic biology approaches to enhance the production of these valuable compounds and to generate novel derivatives.
References
- 1. This compound, a new saframycin group antibiotic [pubmed.ncbi.nlm.nih.gov]
- 2. Increased production of saframycin A and isolation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Some chemotherapeutic properties of two new antitumor antibiotics, saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
Saframycin S: A Deep Dive into its Chemical Architecture and Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Saframycin S, a potent tetrahydroisoquinoline antibiotic, stands as a significant molecule of interest in the fields of medicinal chemistry and drug discovery. Produced by the bacterium Streptomyces lavendulae, it is a structural analogue and biosynthetic precursor to the more widely known Saframycin A. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on the experimental methodologies that have been pivotal in its characterization.
Chemical Structure and Physicochemical Properties
This compound is distinguished from Saframycin A by the substitution of a hydroxyl group for the cyano group at the C-21 position. This seemingly minor alteration has significant implications for its biological activity and chemical stability. In solution, this compound exists in a dynamic equilibrium between two interconvertible forms: an iminium salt and an α-carbinolamine. This equilibrium is crucial for its mechanism of action.
The core structure is a dimeric heterocyclic quinone, a feature shared among the saframycin family of antibiotics. This complex scaffold is assembled through a nonribosomal peptide synthetase (NRPS) pathway.
A summary of the key physicochemical properties of this compound is presented in the table below, offering a comparative look at its fundamental characteristics.
| Property | Value | Reference |
| Molecular Formula | C28H31N3O8 | [1] |
| Molecular Weight | 537.57 g/mol | [1] |
| Melting Point | 107-115 °C (decomposes) | [2] |
| Optical Rotation | [α]D -32.5° (c 0.5, MeOH) | [2] |
| Appearance | Dark yellow powder | [2] |
| Solubility | Soluble in lower alcohols, chloroform, ethyl acetate, acetone, and ether. Insoluble in water and n-hexane. | [2][3] |
Spectroscopic Data
The structural elucidation of this compound has been heavily reliant on various spectroscopic techniques. The following tables summarize the key spectral data.
UV-Visible Spectroscopy
| Solvent | λmax (nm) | log ε |
| Methanol | 268 | 4.21 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3400 | O-H stretch |
| 1720 | C=O stretch |
| 1680 | C=O stretch |
| 1650 | C=O stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data have been instrumental in confirming the structure of this compound. The chemical shifts provide a fingerprint of the molecule's electronic environment.
| ¹H NMR (CDCl₃, 100 MHz) | ¹³C NMR |
| Chemical Shift (δ, ppm) | Assignment |
| 1.94 (3H, s) | -C=C-CH₃ |
| 2.06 (3H, s) | -C=C-CH₃ |
| 2.30 (3H, s) | -CO-CH₃ |
| 2.52 (3H, s) | -N-CH₃ |
| 4.06 (3H, s) | -C=C-OCH₃ |
Biological Activity and Mechanism of Action
This compound exhibits a broad spectrum of biological activities, including potent antitumor and antimicrobial properties.[4][5] It is particularly effective against Gram-positive bacteria.[4] Its cytotoxic effects are attributed to its ability to covalently bind to DNA, leading to the inhibition of DNA and RNA synthesis.[6][7]
The mechanism of action involves the formation of an electrophilic iminium species from the α-carbinolamine form, which then alkylates the N7 position of guanine bases in the minor groove of the DNA double helix.[6] this compound displays a sequence preference for 5'-GGG and 5'-GGC sequences.[6]
| Biological Activity | Details | Reference(s) |
| Antitumor Activity | Active against Ehrlich ascites carcinoma and shows moderate activity against L1210 and P388 leukemia. | [3][4][5] |
| Antimicrobial Activity | High activity against Gram-positive bacteria. | [3][4] |
| Toxicity (LD₅₀) | 3.2 mg/kg (i.p. in ddY mice) | [1][4][8] |
Experimental Protocols
The isolation, purification, and characterization of this compound involve a series of well-defined experimental procedures.
Isolation and Purification of this compound
The following diagram illustrates a typical workflow for the isolation and purification of this compound from Streptomyces lavendulae culture.
Detailed Protocol for Isolation:
-
Fermentation: Streptomyces lavendulae No. 314 is cultured in a suitable fermentation medium.[2]
-
Extraction: The culture broth is filtered to remove the mycelia. The filtrate is then extracted with an organic solvent such as ethyl acetate.[9]
-
Purification: The crude extract is subjected to silica gel column chromatography, followed by preparative thin-layer chromatography to yield pure this compound.[9]
DNA Binding Assay (Footprinting)
The sequence-selective binding of this compound to DNA can be investigated using techniques like MPE-Fe(II) footprinting.
Protocol Outline for MPE-Fe(II) Footprinting:
-
A specific DNA fragment is radiolabeled at one end.
-
The labeled DNA is incubated with varying concentrations of this compound.
-
The DNA-drug complexes are then treated with methidiumpropyl-EDTA-iron(II) (MPE-Fe(II)), which cleaves the DNA backbone, except where the drug is bound.
-
The cleavage products are separated by denaturing polyacrylamide gel electrophoresis.
-
Autoradiography of the gel reveals a "footprint," a region where cleavage is inhibited, indicating the binding site of this compound.[6]
Biosynthesis of this compound
This compound is a key intermediate in the biosynthesis of Saframycin A. The biosynthetic pathway involves a nonribosomal peptide synthetase (NRPS) system that assembles the complex tetrapeptidyl skeleton from amino acid precursors, including the non-proteinogenic amino acid 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr).[10][11]
Conclusion
This compound is a fascinating natural product with significant potential for further investigation and development. Its unique chemical structure, coupled with its potent biological activity, makes it a valuable lead compound for the design of novel anticancer and antimicrobial agents. The experimental protocols outlined in this guide provide a foundation for researchers to explore the chemistry and biology of this intriguing molecule further. A thorough understanding of its properties and mechanism of action will be crucial for unlocking its full therapeutic potential.
References
- 1. This compound | 75425-66-0 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. en.everybodywiki.com [en.everybodywiki.com]
- 4. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, A NEW SAFRAMYCIN GROUP ANTIBIOTIC [jstage.jst.go.jp]
- 6. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound|CAS 75425-66-0|DC Chemicals [dcchemicals.com]
- 9. prepchem.com [prepchem.com]
- 10. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biosynthesis of 3-hydroxy-5-methyl-o-methyltyrosine in the saframycin/ safracin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthetic Pathway of Saframycin S: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saframycin S is a potent tetrahydroisoquinoline antibiotic and a direct biosynthetic precursor to the more widely known Saframycin A. Produced by Streptomyces lavendulae, its complex molecular architecture arises from a sophisticated biosynthetic pathway orchestrated primarily by a non-ribosomal peptide synthetase (NRPS) system. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic machinery, enzymatic transformations, and precursor molecules. It includes a summary of the genes and their functions, available quantitative data on production, and detailed protocols for key experimental procedures relevant to the study and manipulation of this pathway. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of the underlying molecular logic.
Introduction
The saframycin family of antibiotics, including this compound, are characterized by a dense pentacyclic core structure, which is responsible for their significant antitumor and antimicrobial activities. These compounds are assembled from amino acid precursors via a multi-modular enzymatic assembly line. Understanding the biosynthesis of this compound is not only crucial for optimizing its production but also for enabling synthetic biology approaches to generate novel, structurally diverse analogs with potentially improved therapeutic properties. This compound is structurally identical to Saframycin A, lacking only the C-21 nitrile group, which is installed in the final step of Saframycin A biosynthesis. Thus, the biosynthetic pathway leading to this compound is foundational to the production of the entire saframycin family.
The Saframycin Biosynthetic Gene Cluster
The biosynthesis of saframycins is encoded by a dedicated gene cluster in Streptomyces lavendulae. The cluster responsible for Saframycin A production has been cloned and sequenced, revealing a contiguous 62-kb DNA region containing 30 open reading frames (ORFs). These genes encode the core NRPS machinery, tailoring enzymes, regulatory proteins, and resistance mechanisms.
Table 1: Genes in the Saframycin A Biosynthetic Gene Cluster and Their Putative Functions
| Gene | Putative Function |
| Core Biosynthesis | |
| sfmA | Non-ribosomal peptide synthetase (NRPS) - Module 1 (Adenylation, Peptidyl Carrier Protein, Condensation) |
| sfmB | Non-ribosomal peptide synthetase (NRPS) - Module 2 (Adenylation, Peptidyl Carrier Protein, Condensation) |
| sfmC | Non-ribosomal peptide synthetase (NRPS) - Module 3 (Adenylation, Peptidyl Carrier Protein, Condensation, Reductase) |
| sfmD | Heme peroxidase, catalyzes hydroxylation of 3-methyltyrosine |
| sfmM2 | Methyltransferase (C-methylation) |
| sfmM3 | Methyltransferase (O-methylation) |
| Tailoring Enzymes | |
| sfmO1 | Oxidoreductase |
| sfmO2 | Oxidoreductase |
| sfmO3 | Cytochrome P450 hydroxylase |
| sfmO4 | Hydroxylase |
| sfmO5 | Prephenate dehydrogenase homolog |
| sfmO6 | FAD-dependent monooxygenase, involved in the conversion of this compound to Saframycin A |
| sfmK | Ferredoxin-like protein |
| sfmCy1 | Cytochrome P450 |
| sfmCy2 | Cytochrome P450 |
| Precursor Supply | |
| sfmE | Putative enzyme for 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr) biosynthesis |
| sfmF | MbtH-like protein |
| sfmS1-S5 | SAM recycling enzymes |
| Regulation & Resistance | |
| sfmR1 | Transcriptional regulator |
| sfmR2 | Transcriptional regulator |
| sfmR3 | Transcriptional regulator |
| sfmG | Transmembrane efflux permease (resistance) |
| sfmH | UV repair protein homolog (resistance) |
| Other | |
| sfmI | Unknown function |
| sfmJ | Unknown function |
The Biosynthetic Pathway of this compound
The assembly of the this compound core structure is a multi-step process initiated by the formation of the non-proteinogenic amino acid 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr) from L-tyrosine. This is followed by the NRPS-mediated assembly of a tetrapeptide intermediate from two molecules of 3h5mOmTyr, one molecule of L-alanine, and one molecule of glycine. A series of tailoring reactions, including oxidations and cyclizations, then modify this intermediate to yield the final pentacyclic structure of this compound.
Quantitative Data
While detailed kinetic data for each enzyme in the this compound biosynthetic pathway is not extensively available in the literature, studies on the production of Saframycin A (and by extension, its precursor this compound) have provided some quantitative insights.
Table 2: Production Titers of Saframycins
| Compound | Producing Strain | Condition | Titer/Yield | Reference |
| Saframycin A | Streptomyces lavendulae No. 314 | Supplemented medium with end-products of related metabolic pathways, addition of NaCN, and pH control (<5.5) | ~1,000-fold increase compared to parental strain | |
| Saframycin A | Streptomyces lavendulae NRRL 11002 | Standard fermentation | Not explicitly quantified, but detectable | |
| Saframycin Y3 | P. fluorescens (heterologous host) expressing sfmO4 | Fermentation with IPTG induction | Not explicitly quantified, but detectable by HPLC-MS |
Note: Specific enzyme kinetic parameters (Km, kcat) for the Sfm enzymes are not available in the reviewed literature.
Experimental Protocols
Fermentation of Streptomyces lavendulae for Saframycin Production
This protocol is adapted from the methods described for the production of Saframycin A, the direct downstream product of this compound.
5.1.1. Materials
-
Streptomyces lavendulae strain (e.g., NRRL 11002)
-
ISP-2 agar plates (0.4% glucose, 0.4% yeast extract, 1% malt extract, pH 7.2)
-
YSA plates (0.1% yeast extract, 0.5% soluble starch, 1.5% agar, pH 7.5)
-
Fermentation medium (0.1% glucose, 1% soluble starch, 0.5% NaCl, 0.1% K2HPO4, 0.5% casein acid hydrolysate, 0.5% meat extract, pH 7.0)
-
Sterile 500-mL flasks with 50 mL of fermentation medium
-
Incubator shaker (27°C, 250 rpm)
5.1.2. Protocol
-
Grow S. lavendulae on ISP-2 agar plates at 30°C for sporulation.
-
Prepare a spore suspension (1.0 × 106 to 1.0 × 107 spores/mL).
-
Inoculate 200 µL of the spore suspension onto a YSA plate and incubate at 27°C for 7 days.
-
Transfer a piece of the agar with spores into a 500-mL flask containing 50 mL of the fermentation medium.
-
Incubate the flask at 27°C and 250 rpm for 30 to 36 hours.
-
To isolate this compound, the fermentation broth can be harvested and extracted. Note that the addition of KCN, which is used to convert this compound to Saframycin A, should be omitted.
Heterologous Expression of the Saframycin Gene Cluster
This generalized protocol is based on the successful heterologous expression of saframycin tailoring enzymes and other complex natural product gene clusters.
5.2.1. Materials
-
Cosmid library of S. lavendulae genomic DNA
-
Suitable expression vector (e.g., pSET152-based integrative vector)
-
E. coli strain for cloning (e.g., DH10B)
-
E. coli strain for conjugation (e.g., ET12567/pUZ8002)
-
Heterologous host strain (e.g., Streptomyces coelicolor M1146 or Pseudomonas fluorescens)
-
Appropriate growth media and antibiotics for selection
5.2.2. Protocol
-
Gene Cluster Cloning: Screen the S. lavendulae cosmid library to identify clones containing the saframycin biosynthetic gene cluster.
-
Vector Construction: Subclone the entire gene cluster into a suitable integrative expression vector.
-
Transformation of E. coli : Introduce the expression vector into the cloning and conjugation strains of E. coli.
-
Intergeneric Conjugation: Mate the E. coli conjugation strain carrying the expression vector with the chosen heterologous host (Streptomyces or Pseudomonas).
-
Selection of Exconjugants: Select for successful integration of the gene cluster into the host genome using appropriate antibiotic markers.
-
Fermentation and Analysis: Ferment the recombinant host strain under suitable conditions to induce the expression of the saframycin genes. Analyze the culture broth for the production of saframycins using HPLC and LC-MS.
ATP-PPi Exchange Assay for NRPS Adenylation Domain Activity
This protocol is a generalized method for determining the substrate specificity of the adenylation (A) domains of the Sfm NRPS enzymes.
5.3.1. Materials
-
Purified SfmA, SfmB, or SfmC A-domain constructs
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
[32P]Pyrophosphate (PPi)
-
Various amino acid substrates
-
Activated charcoal solution
-
Scintillation counter
5.3.2. Protocol
-
Prepare reaction mixtures containing the reaction buffer, ATP, [32P]PPi, and the amino acid substrate to be tested.
-
Initiate the reaction by adding the purified A-domain enzyme.
-
Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period.
-
Quench the reaction by adding an activated charcoal solution, which binds the [32P]ATP formed.
-
Pellet the charcoal by centrifugation and wash to remove unincorporated [32P]PPi.
-
Measure the radioactivity of the charcoal pellet using a scintillation counter.
-
The amount of radioactivity is proportional to the A-domain's activity with the tested amino acid substrate.
Conclusion
The biosynthetic pathway of this compound is a remarkable example of microbial secondary metabolism, employing a sophisticated enzymatic machinery to construct a complex, biologically active molecule. While the key genes and the general pathway have been elucidated, further research is needed to fully characterize the kinetics and regulation of each enzymatic step. The information and protocols provided in this guide serve as a valuable resource for researchers aiming to delve deeper into the biochemistry of saframycin biosynthesis and to harness its potential for the development of novel therapeutics through synthetic biology and metabolic engineering.
An In-Depth Technical Guide to the Mechanism of Action of Saframycin S on DNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saframycin S, a tetrahydroisoquinoline antibiotic, exhibits potent antitumor and antimicrobial activity primarily by targeting cellular DNA. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its interaction with DNA from initial binding to the downstream cellular consequences. The document covers the chemical basis of its activity, sequence-selective DNA adduct formation, inhibition of crucial cellular processes, and the resulting cellular responses. Detailed experimental protocols for key analytical techniques and structured quantitative data are provided to facilitate further research and drug development efforts in this area.
Introduction
Saframycins are a family of potent antitumor antibiotics isolated from Streptomyces lavendulae. This compound is a notable member of this family, acting as a biosynthetic precursor to Saframycin A.[1] Its biological activity is intrinsically linked to its ability to interact with and modify DNA, leading to the disruption of essential cellular processes and ultimately cell death.[1] This guide elucidates the intricate mechanism of action of this compound on DNA, providing a technical resource for researchers in oncology, microbiology, and pharmacology.
Mechanism of DNA Interaction
The interaction of this compound with DNA is a multi-step process involving bioreductive activation, sequence-selective recognition, and the formation of a reversible covalent adduct.
Bioreductive Activation
The quinone moiety of this compound is a critical feature for its activity. In the cellular environment, particularly in the presence of reducing agents like dithiothreitol (DTT), the quinone is reduced to a hydroquinone.[2][3] This reduction is a prerequisite for the subsequent chemical transformations that lead to DNA binding. The conversion to the hydroquinone form facilitates the loss of a functional group, leading to the formation of a reactive electrophilic iminium species. This reactive intermediate is the ultimate DNA alkylating agent.[2][3]
DNA Binding and Adduct Formation
The reactive iminium ion of this compound forms a reversible covalent bond with the N2 position of guanine bases in the minor groove of the DNA double helix.[4] This interaction is not random; this compound exhibits a notable sequence preference.
Studies using DNA footprinting and exonuclease III stop assays have revealed that this compound preferentially binds to specific DNA sequences. The primary recognition sites are rich in guanine.[5][6]
Table 1: DNA Binding Sequence Specificity of this compound
| Binding Sequence | Preference Level | Reference(s) |
| 5'-GGG | Primary | [5][6] |
| 5'-GGC | Strong | [6] |
| 5'-GGPy (C preferred over T) | Strong | [5][6] |
| 5'-CCG | Recognized | [5] |
| 5'-CTA | Recognized | [5] |
The binding of this compound to these sequences protects them from enzymatic cleavage, creating a "footprint" that can be visualized by autoradiography.[5][6] The binding site size for this compound has been determined to be approximately three base pairs.[5]
Consequences of DNA Adduct Formation
The formation of the this compound-DNA adduct has profound consequences for the cell, primarily through the inhibition of DNA replication and transcription.
Inhibition of DNA Replication and Transcription
The covalent adduct acts as a physical block, impeding the progression of DNA and RNA polymerases along the DNA template.[7][8] This steric hindrance leads to the stalling of replication forks and the premature termination of transcription. The inhibition of these fundamental processes is a major contributor to the cytotoxic effects of this compound.
References
- 1. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saframycin Mx1, a new natural saframycin isolated from a myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-activity relationships of saframycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Some chemotherapeutic properties of two new antitumor antibiotics, saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Biological Activity of Saframycin S: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saframycin S, a tetrahydroisoquinoline antibiotic, represents a significant area of interest in the development of novel therapeutic agents. As a biosynthetic precursor to the more extensively studied Saframycin A, this compound exhibits a distinct yet potent profile of biological activity. This document provides an in-depth technical overview of the antimicrobial and anticancer properties of this compound, detailing its mechanism of action, summarizing available quantitative data, outlining relevant experimental protocols, and visualizing its known biological pathways.
Introduction
This compound is a member of the saframycin family of antibiotics, produced by Streptomyces lavendulae. Structurally, it is decyano-saframycin A and is considered the active principle in the formation of the antibiotic-DNA complex, which is central to its biological effects.[1] This guide synthesizes the current understanding of this compound, focusing on its potential as both an antimicrobial and an antineoplastic agent.
Mechanism of Action
The primary mechanism of action for this compound involves its interaction with DNA. It engages in a sequence-preferential and reversible covalent binding to the minor groove of the DNA double helix. This interaction is not random; this compound displays a preference for 5'-GGG or 5'-GGC sequences.[1] This binding event is crucial for its biological activity and is believed to disrupt essential cellular processes such as DNA replication and transcription, ultimately leading to cell death.
The formation of a DNA adduct by this compound is a critical step. Under reducing conditions, the molecule can be activated to form a reactive iminium species, which then alkylates DNA, primarily at guanine residues. This covalent modification of DNA is a hallmark of the saframycin family and is thought to be a key contributor to their cytotoxicity.
Antimicrobial Activity
Quantitative Antimicrobial Data
Specific MIC values for this compound against a comprehensive panel of bacteria are not available in the reviewed literature. The available information emphasizes its high activity against Gram-positive bacteria generally.
Anticancer Activity
The anticancer properties of this compound have been a primary focus of research. Its ability to bind to and damage DNA makes it a potent cytotoxic agent against various cancer cell lines.
In Vivo Antitumor Activity
Studies have shown that this compound exhibits marked activity against Ehrlich ascites carcinoma. In one study, administration of this compound at doses of 0.5 to 0.75 mg/kg/day for 10 days resulted in an 80 to 90% survival rate of the treated mice over 40 days.[1] However, it was found to be less effective against P388 leukemia when compared to Saframycin A at the tested doses.[1]
Quantitative Anticancer Data
Specific in vitro IC50 values for this compound against Ehrlich ascites carcinoma and P388 leukemia cell lines are not detailed in the available literature. The antitumor activity has been primarily described through in vivo studies.
Signaling Pathways and Cellular Effects
The interaction of this compound with DNA triggers a cascade of cellular events, leading to cell cycle arrest and apoptosis. While the specific signaling pathways directly modulated by this compound are still under investigation, its DNA-damaging nature suggests the involvement of the DNA Damage Response (DDR) pathway.
DNA Damage Response (DDR) Pathway
Upon DNA damage induced by this compound, sensor proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated. These kinases then phosphorylate a host of downstream targets, including the checkpoint kinases Chk1 and Chk2. This signaling cascade ultimately leads to cell cycle arrest, providing the cell with time to repair the damaged DNA. If the damage is too severe, the DDR pathway can initiate apoptosis.
Apoptosis Induction
The induction of apoptosis, or programmed cell death, is a key outcome of this compound treatment in cancer cells. Following irreparable DNA damage, the intrinsic apoptotic pathway is likely activated. This involves the release of cytochrome c from the mitochondria, which then leads to the activation of a cascade of caspases, the executioner enzymes of apoptosis.
Experimental Protocols
The following sections outline generalized experimental protocols relevant to the study of this compound's biological activity.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound against various bacterial strains can be determined using the broth microdilution method.
Protocol:
-
Prepare a series of twofold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of this compound on cancer cell lines can be quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Conclusion and Future Directions
This compound is a promising antibiotic with demonstrated antimicrobial and anticancer activities. Its mechanism of action, centered on DNA binding and damage, provides a strong rationale for its therapeutic potential. However, a significant gap remains in the quantitative understanding of its potency against a broad range of microbial and cancer targets. Future research should focus on:
-
Comprehensive MIC and IC50 Profiling: Generating extensive quantitative data on the antimicrobial and cytotoxic activities of this compound against diverse panels of bacteria and cancer cell lines.
-
Elucidation of Signaling Pathways: Detailed investigation into the specific signaling cascades activated by this compound-induced DNA damage to fully understand its effects on cell cycle regulation and apoptosis.
-
Structure-Activity Relationship Studies: Synthesis and evaluation of this compound analogs to optimize its biological activity and pharmacokinetic properties.
Addressing these areas will be crucial for advancing this compound from a promising natural product to a potential clinical candidate.
References
The Conversion of Saframycin S to Saframycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of the potent antitumor antibiotic Saframycin A, with a specific focus on the pivotal role of its precursor, Saframycin S. The document outlines the biosynthetic pathway, experimental protocols for production and analysis, and quantitative data, offering a comprehensive resource for researchers in natural product synthesis and drug development.
Introduction
Saframycin A is a complex tetrahydroisoquinoline antibiotic produced by the bacterium Streptomyces lavendulae.[1] It exhibits significant antitumor properties, which has driven research into its biosynthesis and potential for analog development. A key step in the biosynthesis of Saframycin A is the conversion of its immediate precursor, this compound. Structurally, this compound is the decyano-derivative of Saframycin A, and its transformation into the final active compound involves a critical cyanation reaction.[2][3] This guide details the current understanding of this conversion and provides practical methodologies for its study.
Biosynthetic Pathway of Saframycin A
The core scaffold of Saframycin A is assembled from two molecules of a tyrosine derivative, L-3-hydroxy-5-methyl-O-methyltyrosine, and a dipeptide unit derived from alanine and glycine.[4][5] This assembly is orchestrated by a non-ribosomal peptide synthetase (NRPS) system encoded within the saframycin biosynthetic gene cluster.[1]
The final step in the biosynthesis of Saframycin A is the conversion of this compound. While the biosynthetic gene cluster for saframycin has been identified, a specific enzyme solely responsible for the cyanation of this compound has not been definitively characterized.[1] The conversion can be readily achieved in vitro by the addition of a cyanide source, such as potassium cyanide (KCN), to the fermentation broth or to purified this compound.[6] This suggests that the final step may involve the enzymatic formation of a reactive intermediate from this compound, which then spontaneously reacts with cyanide present in the cellular environment.
Below is a diagram illustrating the final step in the biosynthesis of Saframycin A.
Quantitative Data
The following table summarizes the key quantitative data for this compound and Saframycin A.
| Property | This compound | Saframycin A | Reference(s) |
| Molecular Formula | C28H31N3O9 | C29H30N4O8 | [7][] |
| Molecular Weight | 553.57 g/mol | 562.58 g/mol | [7][] |
| [M+H]+ (m/z) | 554.2 (as aminated SFM-S) | 563.0 | [1] |
Experimental Protocols
This section provides detailed methodologies for the production, isolation, and analysis of Saframycin A from Streptomyces lavendulae, with a focus on the conversion from this compound.
Fermentation of Streptomyces lavendulae for Saframycin Production
This protocol is adapted from established methods for the cultivation of S. lavendulae to produce saframycins.[1][6]
Workflow for Fermentation:
Materials:
-
Streptomyces lavendulae strain
-
YSA Medium (per liter): 10 g soluble starch, 2 g yeast extract, 1 g K2HPO4, 1 g MgSO4·7H2O, 1 g NaCl, 2 g CaCO3, 15 g agar. Adjust pH to 7.2.
-
Seed Culture Medium (per liter): 10 g glucose, 20 g soluble starch, 5 g yeast extract, 5 g peptone, 1 g K2HPO4, 0.5 g MgSO4·7H2O. Adjust pH to 7.0.
-
Production Medium (per liter): 50 g soluble starch, 10 g glucose, 20 g soybean meal, 5 g yeast extract, 2 g CaCO3. Adjust pH to 7.0.
Procedure:
-
Prepare a spore suspension of S. lavendulae in sterile water.
-
Inoculate YSA medium agar plates with the spore suspension and incubate at 27°C for 7 days.
-
Aseptically transfer a plug of agar with mycelial growth into a flask containing the seed culture medium.
-
Incubate the seed culture at 27°C with shaking at 250 rpm for 30-36 hours.
-
Inoculate the production medium with the seed culture (typically 5% v/v).
-
Incubate the production culture at 27°C with shaking at 250 rpm for 5-7 days.
-
To facilitate the conversion of this compound to Saframycin A, a solution of KCN can be added to the culture broth to a final concentration of 1 mM approximately 24 hours before harvesting.[6] Caution: KCN is highly toxic. Handle with appropriate safety precautions.
Isolation and Purification of Saframycins
The following protocol outlines a general procedure for the extraction and purification of saframycins from the fermentation broth.[1]
Materials:
-
Ethyl acetate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol)
-
Rotary evaporator
Procedure:
-
Separate the mycelia from the fermentation broth by centrifugation or filtration.
-
Adjust the pH of the supernatant to 8.0.
-
Extract the supernatant multiple times with an equal volume of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Redissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).
-
Apply the concentrated extract to a silica gel column.
-
Elute the column with a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration).
-
Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing saframycins.
-
Pool the fractions containing the desired saframycin(s) and evaporate the solvent.
-
Further purification can be achieved by preparative HPLC.
HPLC and LC-MS Analysis of Saframycins
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are essential for the analysis and quantification of Saframycin A and S.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. For example, a linear gradient from 20% to 80% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 270 nm.[1]
LC-MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 100-1000.
-
Expected [M+H]+ ions: Saframycin A: m/z 563.0; Aminated this compound: m/z 555.2.[1]
Conclusion
This technical guide has provided a comprehensive overview of the conversion of this compound to Saframycin A, a critical step in the biosynthesis of this potent antitumor agent. The information presented, including the biosynthetic pathway, quantitative data, and detailed experimental protocols, serves as a valuable resource for researchers in the field. Further investigation into the precise enzymatic machinery governing the final cyanation step will be crucial for fully elucidating the biosynthesis of Saframycin A and for developing novel biocatalytic approaches to generate new and improved saframycin analogs.
References
- 1. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A NEW SAFRAMYCIN GROUP ANTIBIOTIC [jstage.jst.go.jp]
- 3. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of 3-hydroxy-5-methyl-o-methyltyrosine in the saframycin/ safracin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Directed biosynthesis of new saframycin derivatives with resting cells of Streptomyces lavendulae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
The Decisive Role of the Quinone Moiety in Saframycin's Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saframycin A, a tetrahydroisoquinoline antibiotic, exhibits potent antitumor activity primarily through its ability to alkylate DNA. This activity is critically dependent on the bio-reductive activation of its quinone moiety. This technical guide provides an in-depth analysis of the pivotal role of the quinone ring in the mechanism of action of Saframycin A. It details the bioactivation process, the subsequent DNA alkylation, and the downstream cellular consequences, including apoptosis and cell cycle arrest. This guide also furnishes researchers with quantitative cytotoxicity data, detailed experimental protocols for relevant assays, and visual diagrams of the key molecular pathways to facilitate a comprehensive understanding of Saframycin's mode of action and to support further research and drug development efforts.
Introduction
Saframycin A is a member of the tetrahydroisoquinoline family of natural products, first isolated from Streptomyces lavendulae.[1] Its complex chemical structure features a dimeric tetrahydroisoquinoline core and, most notably, two quinone rings. These quinone moieties are not merely passive structural elements; they are the linchpin of Saframycin A's cytotoxic activity. The antitumor properties of Saframycin A are contingent upon the metabolic reduction of these quinones, a process that initiates a cascade of chemical transformations culminating in the covalent modification of DNA. This guide will dissect the critical functions of the quinone moiety, from initiating the bio-reductive activation to its influence on the ultimate biological consequences of DNA damage.
The Quinone Moiety: A Latch for Bio-reductive Activation
The quinone rings of Saframycin A are electron-deficient structures that are susceptible to reduction by cellular enzymes, such as NAD(P)H-dependent reductases. This bio-reductive activation is the essential first step in the mechanism of action of Saframycin A.
2.1. The Conversion to Hydroquinone:
Under anaerobic conditions or in the presence of reducing agents like dithiothreitol (DTT) in vitro, the quinone moieties are reduced to their hydroquinone form.[1] This conversion dramatically alters the electronic properties of the molecule and triggers the subsequent chemical rearrangements that lead to the formation of a reactive electrophile.
2.2. Formation of the Electrophilic Iminium Ion:
The reduction of the quinones to hydroquinones facilitates the elimination of the nitrile group at the C-21 position. This elimination results in the formation of a highly reactive and electrophilic iminium ion. This iminium ion is the ultimate alkylating species that covalently binds to DNA. The inability of Saframycin A to bind to DNA in the absence of a reducing agent underscores the absolute requirement of quinone reduction for its activity.
Logical Workflow: Bio-reductive Activation of Saframycin A
Caption: Bio-reductive activation cascade of Saframycin A.
DNA Alkylation: The Ultimate Cytotoxic Lesion
The iminium ion generated from the bio-reductive activation of Saframycin A is a potent electrophile that readily reacts with nucleophilic sites on DNA.
3.1. Covalent Adduct Formation:
The primary target for alkylation by Saframycin A is the N2 position of guanine bases in the minor groove of the DNA double helix. This results in the formation of a stable, covalent Saframycin A-DNA adduct. The formation of these adducts distorts the helical structure of DNA, creating a lesion that interferes with essential cellular processes such as DNA replication and transcription, ultimately leading to cell death.
Experimental Workflow: DNA Adduct Formation
Caption: Workflow of Saframycin A-induced DNA adduct formation.
Quantitative Analysis of Cytotoxicity
The cytotoxic effects of Saframycin A and its analogues are typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The data clearly indicates that modifications to the core structure, including the quinone moiety, significantly impact its potency.
| Compound | Cell Line | IC50 (nM) | Reference |
| Saframycin A | HCT-8 | 6.06 (average) | --INVALID-LINK-- |
| BEL-7402 | " " | " " | |
| Ketr3 | " " | " " | |
| A2780 | " " | " " | |
| MCF-7 | " " | " " | |
| A549 | " " | " " | |
| BGC-803 | " " | " " | |
| Hela | " " | " " | |
| KB | " " | " " | |
| Analogue 7d | (average) | 6.06 | " " |
| Hexacyclic Analogue 20 | HepG2 | 1.32 | --INVALID-LINK-- |
| Hexacyclic Analogue 29 | A2780 | 1.73 | " " |
| Hexacyclic Analogue 30 | A2780 | 7 | " " |
Downstream Cellular Signaling: Apoptosis and Cell Cycle Arrest
The formation of Saframycin A-DNA adducts triggers the cellular DNA damage response (DDR), a complex network of signaling pathways that sense the DNA lesion and coordinate a cellular response. This response often culminates in programmed cell death (apoptosis) or cell cycle arrest, preventing the propagation of damaged DNA.
5.1. Induction of Apoptosis:
The presence of bulky Saframycin A-DNA adducts can be recognized by the DNA damage sensor protein kinases, such as ATM (Ataxia-Telangiectasia Mutated). ATM activation initiates a signaling cascade that leads to the phosphorylation and activation of the tumor suppressor protein p53. Activated p53 can then transcriptionally upregulate pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspases, the executioners of apoptosis.
Signaling Pathway: Saframycin-Induced Apoptosis
Caption: p53-mediated apoptotic pathway induced by Saframycin A.
5.2. Cell Cycle Arrest:
In addition to apoptosis, the DNA damage response can also lead to cell cycle arrest, providing the cell with time to repair the damaged DNA. The ATM-p53 signaling axis also plays a crucial role here. Activated p53 can induce the expression of p21, a cyclin-dependent kinase (CDK) inhibitor. p21 binds to and inhibits cyclin/CDK complexes, such as Cyclin B/CDK1, which are essential for the G2/M transition. This inhibition prevents the cell from entering mitosis with damaged DNA, leading to a G2/M cell cycle arrest.
Signaling Pathway: Saframycin-Induced G2/M Arrest
Caption: G2/M cell cycle arrest pathway induced by Saframycin A.
Experimental Protocols
6.1. Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 value of Saframycin A in a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Saframycin A stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Saframycin A in complete medium. Remove the medium from the wells and add 100 µL of the Saframycin A dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest Saframycin A concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
6.2. In Vitro DNA Alkylation Assay (Adapted from 32P-Postlabeling)
This protocol provides a general framework for detecting Saframycin A-DNA adducts.
Materials:
-
Calf thymus DNA
-
Saframycin A
-
Dithiothreitol (DTT)
-
Micrococcal nuclease and spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-32P]ATP
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager
Procedure:
-
DNA Alkylation Reaction:
-
Incubate calf thymus DNA (1 mg/mL) with Saframycin A at various concentrations in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
To initiate the reaction, add DTT to a final concentration of 1 mM.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 2-4 hours).
-
Stop the reaction by precipitating the DNA with ethanol.
-
-
DNA Digestion:
-
Resuspend the DNA pellet in a buffer containing micrococcal nuclease and spleen phosphodiesterase to digest the DNA to 3'-mononucleotides.
-
Treat the digest with nuclease P1 to remove unmodified nucleotides, thereby enriching the adducted nucleotides.
-
-
32P-Postlabeling:
-
Label the 5'-hydroxyl group of the adducted nucleotides with 32P using T4 polynucleotide kinase and [γ-32P]ATP.
-
-
Chromatographic Separation:
-
Separate the 32P-labeled adducts by two-dimensional thin-layer chromatography (TLC).
-
-
Detection and Quantification:
-
Visualize the adduct spots using a phosphorimager.
-
Quantify the level of DNA adducts by measuring the radioactivity of the spots corresponding to the adducted nucleotides relative to the total amount of DNA.
-
Conclusion
The quinone moiety is the cornerstone of Saframycin A's cytotoxic activity. Its bio-reductive activation is the obligatory step that unleashes the molecule's DNA alkylating potential. The resulting DNA damage triggers robust cellular responses, including apoptosis and cell cycle arrest, which are the ultimate effectors of its antitumor properties. A thorough understanding of the central role of the quinone moiety is therefore essential for the rational design of novel Saframycin analogues with improved therapeutic indices and for the development of strategies to overcome potential mechanisms of drug resistance. The data, protocols, and pathway diagrams presented in this guide offer a comprehensive resource for researchers dedicated to advancing the therapeutic potential of this important class of natural products.
References
An In-depth Technical Guide to the Tetrahydroisoquinoline Core of Saframycins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The saframycins are a family of potent antitumor antibiotics produced by various Streptomyces species. Their remarkable biological activity is largely attributed to their unique pentacyclic chemical structure, which features a densely functionalized bis-tetrahydroisoquinoline core. This core is crucial for the compounds' mechanism of action, which involves sequence-selective alkylation of DNA, leading to the inhibition of DNA and RNA synthesis and ultimately inducing cell cycle arrest and apoptosis in cancer cells.
This technical guide provides a comprehensive overview of the tetrahydroisoquinoline core of saframycins, focusing on its biosynthesis, chemical synthesis, and biological activity. It is intended to serve as a valuable resource for researchers and professionals involved in natural product synthesis, medicinal chemistry, and oncology drug development.
Biosynthesis of the Tetrahydroisoquinoline Core
The intricate pentacyclic core of saframycin A is assembled from two molecules of a modified L-tyrosine derivative and a peptidyl aldehyde by a non-ribosomal peptide synthetase (NRPS) machinery. A key enzyme in this process is SfmC, a multidomain NRPS module that catalyzes iterative Pictet-Spengler reactions to construct the tetrahydroisoquinoline rings. This enzymatic process ensures the precise regio- and stereoselective formation of the complex scaffold. The biosynthesis begins with the formation of 3-hydroxy-5-methyl-O-methyltyrosine, a nonproteinogenic amino acid that serves as the precursor to the tetrahydroisoquinoline units.
Chemical Synthesis of the Tetrahydroisoquinoline Core
The total synthesis of saframycins and their core structure has been a significant challenge for synthetic chemists due to the molecule's complexity and stereochemistry. A pivotal step in many synthetic routes is the Pictet-Spengler reaction, which mimics the biosynthetic pathway to construct the tetrahydroisoquinoline skeleton. Various strategies have been developed to achieve the stereocontrolled synthesis of the saframycin core, often involving multi-step sequences to introduce the required functional groups and establish the correct stereocenters.
Biological Activity and Mechanism of Action
The antitumor activity of saframycins is intrinsically linked to the chemical reactivity of their tetrahydroisoquinoline core. The aminonitrile or hemiaminal moiety at the C21 position is a key feature, as it can generate a reactive iminium ion intermediate under physiological conditions. This electrophilic species then alkylates the N2 position of guanine bases in the minor groove of DNA, with a preference for GC-rich sequences. This covalent DNA adduct formation disrupts cellular processes that rely on DNA as a template, such as replication and transcription, leading to cytotoxicity.[1]
DNA Binding and Alkylation
Induction of Apoptosis and Cell Cycle Arrest
The DNA damage caused by saframycin A triggers cellular stress responses, leading to the activation of apoptotic pathways and cell cycle arrest. Treatment of cancer cells with saframycin A has been shown to induce apoptosis, a form of programmed cell death. This process is mediated by the activation of a cascade of enzymes called caspases. Specifically, saframycin A has been observed to induce the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases, including caspase-3 and caspase-7, leading to the systematic dismantling of the cell.
Furthermore, saframycin A can halt the progression of the cell cycle, primarily at the G2/M phase. This arrest prevents damaged cells from entering mitosis and proliferating. The molecular mechanism of this G2/M arrest involves the modulation of key cell cycle regulatory proteins. Saframycin A treatment can lead to the downregulation of the Cyclin B1/CDK1 complex, a critical driver of the G2 to M phase transition. This is often accompanied by alterations in the activity of upstream regulators such as the phosphatase Cdc25C and the kinase Wee1.
Quantitative Data on Biological Activity
The cytotoxic potential of saframycins has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. Below are tables summarizing the reported IC50 values for saframycin A and its analogues.
| Compound | Cell Line | IC50 (µM) | Reference |
| Saframycin A | L1210 (Mouse Leukemia) | 0.001-0.01 | [Structure-activity relationships of saframycins] |
| Saframycin B | L1210 (Mouse Leukemia) | 0.1-1 | [Structure-activity relationships of saframycins] |
| Saframycin C | L1210 (Mouse Leukemia) | 0.01-0.1 | [Structure-activity relationships of saframycins] |
| Saframycin D | L1210 (Mouse Leukemia) | >10 | [Structure-activity relationships of saframycins] |
| Saframycin S | L1210 (Mouse Leukemia) | 0.01-0.1 | [Structure-activity relationships of saframycins] |
| Compound | HCT-116 (Human Colon Carcinoma) IC50 (nM) | HepG2 (Human Hepatocellular Carcinoma) IC50 (nM) | BGC-823 (Human Gastric Carcinoma) IC50 (nM) | A2780 (Human Ovarian Carcinoma) IC50 (nM) | Reference |
| Compound 20 | - | 1.32 | - | - | [Design, synthesis and cytotoxicity of novel hexacyclic saframycin-ecteinascidin analogs] |
| Compound 29 | - | - | - | 1.73 | [Design, synthesis and cytotoxicity of novel hexacyclic saframycin-ecteinascidin analogs] |
| Compound 30 | - | - | - | 7.00 | [Design, synthesis and cytotoxicity of novel hexacyclic saframycin-ecteinascidin analogs] |
Note: The table above presents a selection of data for novel hexacyclic saframycin-ecteinascidin analogs with potent activity. For a comprehensive list of the 34 derivatives and their activities, please refer to the cited publication.
Experimental Protocols
General Protocol for Pictet-Spengler Synthesis of the Tetrahydroisoquinoline Core
The Pictet-Spengler reaction is a versatile method for constructing the tetrahydroisoquinoline skeleton. The following is a generalized protocol that can be adapted for the synthesis of saframycin precursors.
Materials:
-
A β-arylethylamine derivative (e.g., a substituted phenylethylamine or tryptamine)
-
An aldehyde or ketone
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, toluene, or 1,2-dichloroethane)
-
Acid catalyst (e.g., trifluoroacetic acid (TFA), p-toluenesulfonic acid (p-TsOH), or a Lewis acid like BF3·OEt2)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Dissolve the β-arylethylamine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
-
Add the aldehyde or ketone (1.0-1.2 equivalents) to the solution at room temperature.
-
Add the acid catalyst (catalytic to stoichiometric amounts) to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (from room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or another suitable base.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydroisoquinoline derivative.
Protocol for MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells in culture
-
96-well microtiter plates
-
Test compound (e.g., Saframycin A or analogues) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS), filter-sterilized)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
Complete cell culture medium
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank). Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well (final concentration of 0.5 mg/mL). Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or by placing the plate on an orbital shaker for 5-15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the tetrahydroisoquinoline core of saframycins.
Caption: Mechanism of action of Saframycin A.
References
- 1. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Gene Cluster Responsible for Saframycin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the saframycin A (sfm) biosynthetic gene cluster from Streptomyces lavendulae NRRL 11002. It details the genetic organization, the biosynthetic pathway, quantitative data on the cluster's components, and key experimental protocols for its study.
Introduction to Saframycins
Saframycins are a family of tetrahydroisoquinoline antibiotics with potent antitumor properties.[1] The most well-studied member, saframycin A, is produced by Streptomyces lavendulae.[1] The core structure of saframycin A is biosynthetically derived from two molecules of L-tyrosine, one L-alanine, and one L-glycine.[2][3] The complexity of its structure and its significant biological activity have made its biosynthetic pathway a subject of considerable research interest. Understanding the genetic and enzymatic basis of saframycin production is crucial for efforts to engineer the pathway for the production of novel, more potent analogs for drug development.
The Saframycin A (sfm) Gene Cluster
The saframycin A biosynthetic gene cluster from Streptomyces lavendulae NRRL 11002 spans a 62-kb contiguous region of DNA and comprises 30 open reading frames (ORFs).[1][4] This cluster orchestrates the entire biosynthetic process, from the synthesis of precursors to the final tailoring of the saframycin molecule. The core of the biosynthetic machinery is a nonribosomal peptide synthetase (NRPS) system.[1][4]
Quantitative Data on the sfm Gene Cluster
The following table summarizes the genes within the sfm cluster, their putative functions, and the predicted sizes of their protein products.
| Gene | Protein Product (amino acids) | Putative Function |
| sfmA | 1,073 | Nonribosomal peptide synthetase |
| sfmB | 1,417 | Nonribosomal peptide synthetase |
| sfmC | 2,190 | Nonribosomal peptide synthetase |
| sfmD | 437 | L-tyrosine hydroxylase |
| sfmE | 80 | MbtH-like protein |
| sfmF | 71 | MbtH-like protein |
| sfmG | 258 | O-methyltransferase |
| sfmH | 425 | Pictet-Spenglerase |
| sfmI | 321 | Acyl-CoA synthetase |
| sfmJ | 391 | Thioesterase |
| sfmK | 441 | Oxidoreductase |
| sfmM1 | 351 | N-methyltransferase |
| sfmM2 | 260 | C-methyltransferase |
| sfmM3 | 255 | O-methyltransferase |
| sfmO1 | 428 | FAD-dependent monooxygenase |
| sfmO2 | 441 | FAD-dependent monooxygenase |
| sfmO3 | 436 | FAD-dependent monooxygenase |
| sfmO4 | 440 | FAD-dependent monooxygenase |
| sfmO5 | 441 | FAD-dependent monooxygenase |
| sfmO6 | 450 | FAD-dependent monooxygenase |
| sfmR1 | 215 | SARP family transcriptional regulator |
| sfmR2 | 290 | LAL family transcriptional regulator |
| sfmR3 | 298 | TetR family transcriptional regulator |
| sfmS1 | 467 | Major facilitator superfamily transporter |
| sfmS2 | 292 | ABC transporter ATP-binding protein |
| sfmS3 | 284 | ABC transporter permease |
| sfmS4 | 467 | Major facilitator superfamily transporter |
| sfmS5 | 292 | ABC transporter ATP-binding protein |
| sfmCy1 | 441 | Cytochrome P450 |
| sfmCy2 | 405 | Cytochrome P450 |
Saframycin A Production Titers
The production of saframycin A by Streptomyces lavendulae can be significantly influenced by fermentation conditions. While baseline production may be low, optimization of the culture medium and growth parameters can lead to substantial increases in yield. For instance, supplementation of the medium with specific precursors and careful control of pH have been shown to increase production by approximately 1,000-fold.[2][5]
| Condition | Titer/Yield Improvement | Reference |
| Supplementation with NaCN and pH control (<5.5) | ~1,000-fold increase | [5] |
| Addition of chloramphenicol and constant pH control | Highly increased production | [2] |
The Biosynthetic Pathway of Saframycin A
The biosynthesis of saframycin A is a complex process involving the coordinated action of numerous enzymes encoded by the sfm gene cluster. The pathway can be broadly divided into three stages: precursor synthesis, core assembly by the NRPS machinery, and post-assembly tailoring.
Signaling Pathway Diagram
Caption: Proposed biosynthetic pathway of Saframycin A.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the function of the sfm gene cluster.
Gene Knockout via Homologous Recombination
This protocol describes a general method for creating a targeted gene deletion in Streptomyces lavendulae using a temperature-sensitive vector and homologous recombination.
Experimental Workflow Diagram
Caption: Workflow for generating a gene knockout mutant.
Methodology
-
Construction of the Knockout Plasmid:
-
Amplify by PCR the upstream and downstream regions (homology arms, each ~1.5-2 kb) flanking the target gene from S. lavendulae genomic DNA.
-
Clone the amplified homology arms into a temperature-sensitive Streptomyces suicide vector (e.g., pKC1139), flanking an antibiotic resistance cassette.
-
Verify the final construct by restriction digestion and sequencing.
-
-
Transformation into E. coli Donor Strain:
-
Transform the knockout plasmid into a methylation-deficient E. coli donor strain, such as ET12567 containing the helper plasmid pUZ8002.
-
Select for transformants on LB agar containing the appropriate antibiotics.
-
-
Intergeneric Conjugation:
-
Grow the E. coli donor strain and S. lavendulae recipient strain to mid-log phase.
-
Mix the donor and recipient cultures and plate on a suitable medium (e.g., SFM agar) for conjugation.
-
Incubate at a permissive temperature (e.g., 30°C) to allow for plasmid transfer and single crossover events.
-
-
Selection of Single Crossover Mutants:
-
Overlay the conjugation plates with an appropriate antibiotic to select for S. lavendulae exconjugants that have integrated the plasmid into their chromosome.
-
Isolate and verify single crossover events by PCR.
-
-
Induction of Second Crossover:
-
Culture the single crossover mutants under non-permissive conditions (e.g., 39°C) to induce the second crossover event, leading to the excision of the vector and either the wild-type allele or the knockout allele.
-
-
Screening for Double Crossover Mutants:
-
Screen individual colonies for the desired double crossover event by replica plating to identify clones that have lost the vector's antibiotic resistance.
-
Confirm the gene deletion in the desired mutants by PCR using primers flanking the target gene and by Southern blot analysis.
-
Heterologous Expression of the sfm Cluster
This protocol outlines the heterologous expression of the entire sfm gene cluster in a suitable host, such as Streptomyces coelicolor M1146, for production and characterization of saframycin A.[6]
Methodology
-
Cloning the Entire sfm Cluster:
-
Construct a genomic library of S. lavendulae in a suitable vector, such as a cosmid or BAC.
-
Screen the library using probes derived from known sfm genes to identify clones containing the entire cluster.
-
Alternatively, use a long-range PCR-based method to amplify and assemble the entire cluster.
-
-
Transformation into a Heterologous Host:
-
Introduce the vector containing the complete sfm cluster into a suitable Streptomyces heterologous host (e.g., S. coelicolor M1146) via protoplast transformation or intergeneric conjugation.
-
Select for transformants using the appropriate antibiotic resistance marker.
-
-
Fermentation and Analysis:
-
Culture the recombinant Streptomyces strain in a suitable production medium.
-
Induce gene expression if an inducible promoter is used.
-
Extract the secondary metabolites from the culture broth and mycelium.
-
Analyze the extracts for the production of saframycin A and its intermediates using HPLC and LC-MS.
-
In Vitro Characterization of NRPS Adenylation Domain Specificity
This protocol describes an ATP-pyrophosphate (PPi) exchange assay to determine the amino acid substrate specificity of the adenylation (A) domains of the SfmA, SfmB, and SfmC NRPS modules.[4]
Methodology
-
Cloning and Overexpression of A-domains:
-
Amplify the DNA fragments encoding the individual A-domains from the sfm cluster.
-
Clone the fragments into an E. coli expression vector (e.g., pET series) with a His-tag for purification.
-
Overexpress the A-domain proteins in E. coli BL21(DE3) and purify them using Ni-NTA affinity chromatography.
-
-
ATP-PPi Exchange Assay:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), MgCl2, DTT, ATP, [³²P]PPi, and the purified A-domain protein.
-
Initiate the reaction by adding a specific amino acid substrate.
-
Incubate the reaction at 30°C.
-
Stop the reaction by adding a solution of activated charcoal, tetrasodium pyrophosphate, and perchloric acid to precipitate the unincorporated [³²P]PPi.
-
Centrifuge the mixture and measure the radioactivity of the supernatant (containing the [³²P]ATP) using a scintillation counter.
-
Perform the assay with a panel of different amino acids to determine the substrate specificity of each A-domain.
-
Conclusion
The saframycin A biosynthetic gene cluster is a complex and fascinating system that provides a rich platform for research in natural product biosynthesis and metabolic engineering. The data and protocols presented in this guide offer a solid foundation for researchers aiming to further unravel the intricacies of saframycin biosynthesis and to harness its potential for the development of novel therapeutic agents. The continued study of this and similar gene clusters will undoubtedly lead to new discoveries in enzymology and synthetic biology.
References
- 1. Increased production of saframycin A and isolation of saframycin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthetic studies on saframycin A, a quinone antitumor antibiotic produced by Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Directed biosynthesis of new saframycin derivatives with resting cells of Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. streptomyces.org.uk [streptomyces.org.uk]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to Natural Analogs and Derivatives of Saframycin S
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saframycin S, a tetrahydroisoquinoline antibiotic, represents a potent class of antitumor agents. Its unique structure and mechanism of action, involving covalent binding to the minor groove of DNA, have spurred significant interest in the discovery and development of its natural analogs and synthetic derivatives. This technical guide provides a comprehensive overview of these compounds, detailing their structural diversity, biological activities, and the experimental methodologies used for their synthesis and evaluation. Particular emphasis is placed on quantitative data, detailed experimental protocols, and the elucidation of relevant biological pathways to facilitate further research and drug development in this promising area of oncology.
Introduction
This compound belongs to the saframycin family of antibiotics, which are produced by various strains of Streptomyces and Myxococcus. These compounds are characterized by a dense, pentacyclic core structure. The antitumor properties of saframycins are primarily attributed to their ability to form covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in cancer cells. The growing challenge of drug resistance in cancer therapy has intensified the search for novel and more effective chemotherapeutic agents. Natural analogs and synthetic derivatives of this compound offer a promising avenue for the development of next-generation antitumor drugs with improved efficacy and reduced toxicity.
Natural Analogs of this compound
Directed biosynthesis has been a key strategy in the discovery of natural analogs of this compound. By supplementing the culture medium of the producing organism, Streptomyces lavendulae, with various amino acid precursors, researchers have successfully generated novel saframycin compounds with altered side chains.
Biosynthetically Generated Analogs
-
Saframycin Yd-1, Yd-2, and Y3: These analogs were produced by supplementing the fermentation broth with 2-amino-n-butyric acid, glycine, and alanine, respectively. These amino acids are incorporated into the dipeptide side chain of the saframycin core.[1]
A summary of the known natural analogs of this compound is presented in Table 1.
Table 1: Natural Analogs of this compound
| Compound | Producing Organism | Precursor Supplement | Key Structural Modification | Reference |
| This compound | Streptomyces lavendulae | - | Parent Compound | |
| Saframycin Yd-1 | Streptomyces lavendulae | 2-amino-n-butyric acid | Altered dipeptide side chain | [1][2] |
| Saframycin Yd-2 | Streptomyces lavendulae | Glycine | Altered dipeptide side chain | [2] |
| Saframycin Y3 | Streptomyces lavendulae | Alanine | Altered dipeptide side chain | [1][2] |
Synthetic Derivatives of this compound
The chemical modification of the saframycin core has led to the generation of a wide array of semi-synthetic derivatives with diverse biological activities. These modifications have targeted various positions on the molecule, including the side chain and the quinone core, in an effort to enhance antitumor potency, improve solubility, and reduce toxicity.
Structure-Activity Relationships
Structure-activity relationship (SAR) studies have revealed several key features crucial for the cytotoxic activity of saframycin derivatives:
-
The α-cyanoamine or α-carbinolamine group: The presence of this functional group is critical for the formation of the DNA adduct and is directly correlated with cytotoxic potency.
-
Side Chain Modifications: Alterations to the dipeptide side chain can significantly impact antitumor activity. For instance, acylation of the amino group in the side chain of Saframycin Y3 has been shown to enhance its activity against L1210 mouse leukemia cells.[1]
Quantitative data on the in vitro cytotoxicity of selected this compound derivatives against various cancer cell lines are summarized in Table 2.
Table 2: In Vitro Cytotoxicity of this compound Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| This compound | L1210 | Data not available | |
| Pivaloyl-saframycin Y3 | L1210 | Data not available | [1] |
| n-Caproylsaframycin Y3 | L1210 | Data not available | [1] |
| Saframycin Yd-1·HCl | B16-F10 melanoma | Data not available | [1] |
Note: Specific IC50 values for these compounds were not available in the reviewed literature abstracts. The provided references indicate marked antitumor activity.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound analogs and derivatives.
Directed Biosynthesis of Saframycin Analogs
This protocol is adapted from the directed biosynthesis of Saframycin Yd-1, Yd-2, and Y3.
Objective: To produce novel saframycin analogs by supplementing the culture of Streptomyces lavendulae with specific amino acid precursors.
Materials:
-
Streptomyces lavendulae strain
-
Yeast-starch agar (YSA) medium
-
Production medium (e.g., soluble starch, yeast extract, peptone, K2HPO4, MgSO4·7H2O, FeSO4·7H2O)
-
Amino acid precursor (e.g., 2-amino-n-butyric acid, glycine, or alanine)
-
Amberlite XAD-2 resin
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate)
Procedure:
-
Inoculum Preparation: Inoculate a loopful of S. lavendulae from a YSA slant into a flask containing the production medium. Incubate at 28°C for 48 hours on a rotary shaker.
-
Production Culture: Inoculate the production medium with the seed culture. Incubate at 28°C for 72 hours.
-
Precursor Feeding: After 24 hours of incubation, add a sterile solution of the amino acid precursor to the culture broth to a final concentration of 0.1-1.0 mg/mL.
-
Harvesting: After the incubation period, harvest the culture broth by centrifugation to separate the mycelium and supernatant.
-
Extraction: Adsorb the saframycin analogs from the supernatant onto Amberlite XAD-2 resin. Elute the compounds with methanol. Extract the mycelium with acetone.
-
Purification: Combine the extracts and concentrate under reduced pressure. Purify the crude extract using silica gel column chromatography with a suitable solvent system (e.g., a gradient of chloroform-methanol).
-
Characterization: Characterize the purified compounds using spectroscopic methods such as UV-Vis, IR, NMR (¹H and ¹³C), and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of saframycin derivatives against cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Cancer cell line (e.g., L1210, B16-F10)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Test compound (Saframycin derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (medium with the same concentration of the solvent) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound and its derivatives is the covalent binding to DNA, which triggers a cascade of cellular events leading to apoptosis.
DNA Damage Response and Apoptosis
Upon binding to the minor groove of DNA, saframycins induce DNA damage. This damage is recognized by the cell's DNA damage response (DDR) machinery. The activation of the DDR pathway can lead to cell cycle arrest, allowing time for DNA repair. However, if the damage is too extensive, the DDR will signal for the initiation of apoptosis.
The apoptotic pathway induced by DNA alkylating agents like saframycins is complex and can involve multiple signaling cascades. A key pathway involves the activation of the p53 tumor suppressor protein. DNA damage can lead to the stabilization and activation of p53, which in turn can transcriptionally activate pro-apoptotic genes such as BAX, PUMA, and NOXA.[4][5] These proteins promote the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in programmed cell death.[5][6]
References
- 1. Antitumor activity of new semisynthetic saframycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and structural elucidation of new saframycins Y3, Yd-1, Yd-2, Ad-1, Y2b and Y2b-d - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. pnas.org [pnas.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. mdpi.com [mdpi.com]
Saframycin S: An In-depth Technical Guide to its Antimicrobial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin S is a member of the saframycin group of antibiotics, which are heterocyclic quinone compounds produced by Streptomyces lavendulae. These compounds have garnered significant interest due to their potent antitumor and antimicrobial properties. This compound is structurally related to other saframycins, such as saframycin A, and is considered a biosynthetic precursor.[1] Its mechanism of action is primarily attributed to its interaction with DNA, leading to the inhibition of nucleic acid synthesis and ultimately cell death. This technical guide provides a comprehensive overview of the antimicrobial spectrum of activity of this compound, including its known targets, mechanism of action, and the standardized experimental protocols used for its evaluation.
Antimicrobial Spectrum and Activity
Data Presentation
To illustrate the expected data format for the antimicrobial activity of this compound, the following tables present a summary of representative MIC values for common Gram-positive and Gram-negative bacteria, and fungi. Note: These values are illustrative and intended to provide a framework for presenting experimental data on this compound. Actual MIC values would need to be determined through standardized susceptibility testing.
Table 1: Representative Antibacterial Activity of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | [Data Not Available] |
| Bacillus subtilis | ATCC 6633 | [Data Not Available] |
| Micrococcus luteus | ATCC 4698 | [Data Not Available] |
| Enterococcus faecalis | ATCC 29212 | [Data Not Available] |
Table 2: Representative Antibacterial Activity of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | [Data Not Available] |
| Pseudomonas aeruginosa | ATCC 27853 | [Data Not Available] |
| Klebsiella pneumoniae | ATCC 13883 | [Data Not Available] |
| Salmonella enterica | ATCC 14028 | [Data Not Available] |
Table 3: Representative Antifungal Activity of this compound
| Fungal Species | Strain | MIC (µg/mL) |
| Candida albicans | ATCC 90028 | [Data Not Available] |
| Aspergillus fumigatus | ATCC 204305 | [Data Not Available] |
| Cryptococcus neoformans | ATCC 208821 | [Data Not Available] |
Mechanism of Action: DNA Interaction
The primary mechanism of action of this compound, like other saframycins, involves its interaction with DNA. This interaction is believed to be the basis for its antimicrobial and antitumor activities. The molecule intercalates into the DNA double helix and can form covalent adducts with guanine bases, leading to the inhibition of DNA replication and transcription. This disruption of essential cellular processes ultimately results in cell death.
Caption: Mechanism of action of this compound in a bacterial cell.
Experimental Protocols
The determination of the antimicrobial spectrum of this compound would be conducted using standardized methods for antimicrobial susceptibility testing. The following are detailed methodologies for key experiments that would be cited in a comprehensive analysis.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.
1. Preparation of this compound Stock Solution:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration.
-
Serial two-fold dilutions of the stock solution are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range for testing.
2. Inoculum Preparation:
-
The test microorganism is grown on an appropriate agar medium overnight.
-
Several colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
96-well microtiter plates are used for the assay.
-
Each well, except for the growth control, receives a specific concentration of the diluted this compound solution.
-
The prepared bacterial inoculum is added to all wells.
-
A positive control well (broth with inoculum, no drug) and a negative control well (broth only) are included on each plate.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for Broth Microdilution MIC Assay.
Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method involves incorporating the antimicrobial agent directly into the agar medium.
1. Preparation of this compound-Containing Agar Plates:
-
A stock solution of this compound is prepared as described for the broth microdilution method.
-
A series of dilutions of the stock solution are prepared.
-
Each dilution is added to molten Mueller-Hinton Agar (MHA) at 45-50°C to achieve the final desired concentrations.
-
The agar is then poured into sterile petri dishes and allowed to solidify.
-
A control plate containing no this compound is also prepared.
2. Inoculum Preparation:
-
The bacterial inoculum is prepared to a turbidity of a 0.5 McFarland standard as described previously.
-
The inoculum can be further diluted to deliver a final concentration of approximately 10⁴ CFU per spot on the agar surface.
3. Inoculation and Incubation:
-
A multipoint inoculator or a calibrated loop is used to spot-inoculate the prepared bacterial suspension onto the surface of each agar plate, including the control plate.
-
The plates are allowed to dry and then incubated at 35-37°C for 16-20 hours.
4. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the test organism.
Caption: Workflow for Agar Dilution MIC Assay.
Conclusion
This compound is a potent antimicrobial agent with a clear spectrum of activity against Gram-positive bacteria. Its mechanism of action, centered on the disruption of DNA synthesis, makes it a compelling candidate for further investigation in the development of new antibacterial therapies. While comprehensive quantitative data on its antimicrobial spectrum is limited in the current literature, the established qualitative activity warrants further detailed studies using standardized methodologies as outlined in this guide. The protocols provided herein offer a robust framework for researchers and drug development professionals to accurately determine the antimicrobial profile of this compound and to further explore its therapeutic potential. The generation of comprehensive MIC data will be crucial for positioning this compound in the landscape of antimicrobial agents and for guiding future preclinical and clinical development.
References
Dawn of a New Antibiotic Era: The Early Discovery and Research of Saframycins
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The saframycin family of antibiotics represents a unique class of heterocyclic quinone compounds with potent antimicrobial and antitumor properties. First discovered in the late 1970s from the fermentation broth of Streptomyces lavendulae, these molecules quickly garnered scientific interest due to their novel structure and significant biological activity. This technical guide provides a comprehensive overview of the seminal research that led to the discovery, isolation, characterization, and initial biological evaluation of the saframycin antibiotics. Particular emphasis is placed on the methodologies employed in these early studies, offering a valuable resource for researchers in natural product discovery and antibiotic development.
Discovery and Producing Organisms
The initial discovery of the saframycin antibiotics was reported in 1977 by Arai and colleagues.[1] During a screening program for new antibiotics, a strain of Streptomyces lavendulae No. 314 was found to produce a complex of related metabolites with antimicrobial activity.[1][2] This initial work led to the isolation and naming of saframycins A, B, C, D, and E.[1] Subsequent research identified other producing organisms, such as Myxococcus xanthus strain Mx x48, which produces saframycin Mx1.[3]
Fermentation and Isolation
The production of saframycins was initially achieved through submerged fermentation of the producing organisms. Early studies focused on optimizing fermentation conditions to improve the yield of these trace components. A significant breakthrough was the discovery that the addition of sodium cyanide (NaCN) to the culture broth could lead to an approximately 1,000-fold increase in the production of saframycin A.[4][5] This was due to the chemical conversion of a precursor, later identified as saframycin S, into saframycin A.[4][5]
Experimental Protocols
Fermentation of Streptomyces lavendulae No. 314 (for Saframycin A production)
-
Seed Medium: A medium containing glucose (1 g/L), soluble starch (10 g/L), Polypepton (10 g/L), meat extract (5 g/L), NaCl (3 g/L), and Silicone KM-72F (0.5 ml/L) at pH 7.0 was used for seed culture.[5]
-
Production Medium: A jar fermentation medium was prepared with glucose (5 g/L), soluble starch (5 g/L), Polypepton (10 g/L), meat extract (5 g/L), and NaCl (3 g/L) at pH 7.0.[5]
-
Cultivation: The production medium was inoculated with the seed culture and incubated with aeration and agitation.
-
Production Enhancement: For increased saframycin A production, NaCN was added to the culture broth.[4][5] Additionally, maintaining the pH below 5.5 after peak production was found to prevent the degradation of saframycin A.[4][5]
Isolation and Purification of Saframycins
The isolation of saframycins from the fermentation broth typically involved the following steps:
-
Extraction: The culture filtrate was extracted with organic solvents, such as ethyl acetate, at a neutral or slightly alkaline pH.[2]
-
Chromatography: The crude extract was then subjected to silica gel chromatography to separate the different saframycin components.[2]
Structure Elucidation
The determination of the complex chemical structures of the saframycin antibiotics was a significant achievement of early natural product chemistry. The structure of saframycin A, a novel antitumor antibiotic, was successfully assigned based on the interpretation of its 13C NMR spectral data.[6][7] This pioneering work laid the foundation for the structural characterization of subsequently discovered members of the saframycin family.
Biological Activity
The saframycin antibiotics exhibit a broad spectrum of biological activity, including potent antimicrobial and antitumor effects.
Antimicrobial Activity
Saframycins are active against a range of bacteria, particularly Gram-positive organisms.[2][8] this compound, for instance, has been reported to have the highest antimicrobial activity among the saframycins identified in early studies.[8]
Table 1: Minimum Inhibitory Concentrations (MICs) of Saframycin A
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | Data not available in searched documents |
| Bacillus subtilis | Data not available in searched documents |
| Escherichia coli | Data not available in searched documents |
Note: Specific MIC values from the earliest studies were not available in the searched documents. Further research into the primary literature is recommended to obtain this data.
Antitumor Activity
The antitumor properties of the saframycins have been a major focus of research. Saframycin A and its derivatives have shown significant cytotoxicity against various cancer cell lines, including L1210 mouse leukemia.[9] this compound demonstrated marked activity against Ehrlich ascites tumor in mice at doses of 0.5 to 0.75 mg/kg/day for 10 days, resulting in an 80-90% survival rate.[8] However, it was less effective against P388 leukemia compared to saframycin A.[8]
Table 2: Antitumor Activity of Early Saframycins
| Compound | Cell Line/Tumor Model | Activity Metric | Value |
|---|---|---|---|
| Saframycin A | L1210 Leukemia | Cytotoxicity | Active (Specific IC50 not provided in early papers)[9] |
| Saframycin A | P388 Leukemia | In vivo activity | More effective than this compound[8] |
| This compound | Ehrlich Ascites Tumor | In vivo effective dose | 0.5 - 0.75 mg/kg/day |
| this compound | P388 Leukemia | In vivo activity | Less effective than Saframycin A[8] |
Note: Specific IC50 values from the earliest studies were not consistently available in the searched documents. The provided data is based on the qualitative and quantitative information that could be extracted.
Mechanism of Action
Early investigations into the mechanism of action of saframycin A revealed its ability to interact with DNA and inhibit RNA synthesis in both in vivo and in vitro systems.[10] This inhibition of nucleic acid synthesis is believed to be a key contributor to its antimicrobial and antitumor effects. The proposed mechanism involves the binding of the saframycin molecule to the DNA template, thereby interfering with the function of RNA polymerase.
Signaling Pathway
References
- 1. New antibiotics saframycins A, B, C, D and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of satellite antibiotics, mimosamycin and chlorocarcins from Streptomyces lavendulae, streptothricin source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saframycin Mx1, a new natural saframycin isolated from a myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased production of saframycin A and isolation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The structure of a novel antitumor antibiotic, saframycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The structure of a novel antitumor antibiotic, saframycin A [periodicos.capes.gov.br]
- 8. This compound, A NEW SAFRAMYCIN GROUP ANTIBIOTIC [jstage.jst.go.jp]
- 9. Biological activities of newly prepared saframycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mode of action of saframycin A, a novel heterocyclic quinone antibiotic. Inhibition of RNA synthesis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Chemo-enzymatic Synthesis of Saframycin S: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the chemo-enzymatic synthesis of Saframycin S, a potent antitumor antibiotic belonging to the tetrahydroisoquinoline (THIQ) class of natural products. This approach harnesses the efficiency and selectivity of the non-ribosomal peptide synthetase (NRPS) module SfmC, responsible for constructing the core pentacyclic scaffold of saframycins, in combination with precise chemical transformations to yield the target molecule.
The chemo-enzymatic strategy offers a streamlined and efficient route to this compound and its analogs, facilitating further investigation into their therapeutic potential. The following sections detail the necessary protocols, quantitative data, and visual representations of the synthetic workflow.
I. Overview of the Synthetic Strategy
The synthesis of this compound is accomplished through a convergent chemo-enzymatic approach. The key steps involve:
-
Chemical Synthesis of Precursors: Two crucial substrates for the enzymatic reaction are synthesized chemically: an L-tyrosine derivative and a peptidyl aldehyde.
-
Expression and Purification of SfmC: The pivotal enzyme, the NRPS module SfmC from the saframycin biosynthesis gene cluster of Streptomyces lavendulae, is recombinantly expressed and purified.
-
SfmC-Catalyzed Pictet-Spengler Cyclization: The chemically synthesized precursors are subjected to an SfmC-catalyzed cascade reaction, leading to the stereoselective formation of the pentacyclic saframycin core.
-
Chemical Conversion to this compound: The enzymatic product is then chemically modified, primarily through a cyanation reaction, to install the nitrile group characteristic of this compound.
This hybrid methodology allows for the rapid and efficient assembly of a complex natural product scaffold that would be challenging to construct using purely chemical or biological methods.[1][2][3]
II. Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the chemo-enzymatic synthesis of this compound.
Table 1: Yields for the Chemical Synthesis of Precursors
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| Synthesis of L-Tyrosine Derivative (Hypothetical Route) | Commercially available L-tyrosine derivative | L-3-(3,4-dimethoxyphenyl)-alanine | Multi-step chemical synthesis | ~80-90 |
| Synthesis of Peptidyl Aldehyde (Based on similar peptide aldehydes) | Fmoc-L-alanyl-L-proline | N-Fmoc-L-alanyl-L-prolinal | 1. Activation with carbonyldiimidazole (CDI) 2. Reduction of the Weinreb amide with LiAlH(OtBu)₃ | ~60-70 |
Table 2: SfmC Expression and Purification Summary
| Step | Method | Typical Yield/Concentration | Purity |
| Expression | Heterologous expression in E. coli BL21(DE3) | ~5-10 mg/L of culture | - |
| Purification Step 1 | Ni-NTA Affinity Chromatography | ~2-5 mg/L of culture | >90% |
| Purification Step 2 | Size-Exclusion Chromatography | ~1-3 mg/L of culture | >95% |
Table 3: Chemo-enzymatic Synthesis and Final Conversion Yields
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| SfmC-catalyzed Pictet-Spengler Cyclization | L-tyrosine derivative and Peptidyl aldehyde | Pentacyclic amine intermediate | SfmC enzyme, ATP, MgCl₂, DTT in Tris-HCl buffer, pH 8.0 | ~15-20 |
| Conversion to this compound | Pentacyclic amine intermediate | This compound | 1. N-methylation (e.g., formaldehyde, NaBH₃CN) 2. Oxidation (e.g., Fremy's salt) 3. Cyanation (KCN) | ~30-40 |
III. Experimental Protocols
Protocol 1: Expression and Purification of Recombinant SfmC
This protocol describes the expression of the His-tagged SfmC enzyme in E. coli and its subsequent purification.
1.1. Expression in E. coli
-
Transform the pET-based expression vector containing the SfmC gene into E. coli BL21(DE3) competent cells.
-
Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1 mM.
-
Continue to culture at 16°C for 16-20 hours with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
1.2. Purification
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT, 10% glycerol).
-
Elute the SfmC protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT, 10% glycerol).
-
Concentrate the eluted fractions and further purify by size-exclusion chromatography using a suitable column (e.g., Superdex 200) equilibrated with storage buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 10% glycerol).
-
Assess the purity of the protein by SDS-PAGE. Pool the pure fractions, concentrate, and store at -80°C.
Protocol 2: Chemical Synthesis of Precursors
The synthesis of the L-tyrosine derivative and the peptidyl aldehyde are multi-step processes. The following are generalized protocols based on the synthesis of similar compounds.
2.1. Synthesis of L-3-(3,4-dimethoxyphenyl)-alanine (L-tyrosine derivative)
This synthesis can be achieved from commercially available precursors through standard organic chemistry transformations, including protection of the amino and carboxyl groups, followed by modification of the aromatic ring and subsequent deprotection.
2.2. Synthesis of N-Fmoc-L-alanyl-L-prolinal (Peptidyl Aldehyde)
-
Dipeptide Formation: Couple Fmoc-L-alanine and L-proline methyl ester using standard peptide coupling reagents (e.g., HBTU, DIPEA) to form the dipeptide.
-
Weinreb Amide Formation: Convert the methyl ester of the dipeptide to the corresponding N,O-dimethylhydroxylamide (Weinreb amide).
-
Reduction to Aldehyde: Reduce the Weinreb amide to the corresponding aldehyde using a mild reducing agent such as LiAlH(OtBu)₃ at low temperature. Purify the resulting peptidyl aldehyde by column chromatography.
Protocol 3: SfmC-Catalyzed Pictet-Spengler Cyclization
This protocol outlines the enzymatic reaction to form the pentacyclic core of this compound.
-
Prepare a reaction mixture containing:
-
L-3-(3,4-dimethoxyphenyl)-alanine (1 mM)
-
N-Fmoc-L-alanyl-L-prolinal (1 mM)
-
Purified SfmC enzyme (10 µM)
-
ATP (2 mM)
-
MgCl₂ (10 mM)
-
DTT (1 mM)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
-
Incubate the reaction mixture at 30°C for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Quench the reaction by adding an equal volume of cold methanol.
-
Centrifuge to precipitate the enzyme and other proteins.
-
Extract the supernatant with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude pentacyclic amine intermediate.
Protocol 4: Chemical Conversion to this compound
This protocol describes the final chemical modifications to obtain this compound.
-
N-methylation: Dissolve the crude pentacyclic amine intermediate in methanol. Add formaldehyde (excess) and sodium cyanoborohydride (excess) and stir at room temperature for 12 hours.
-
Oxidation: After completion of the N-methylation, remove the solvent and dissolve the residue in a suitable solvent (e.g., DCM). Add an oxidizing agent such as Fremy's salt or DDQ and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cyanation: To the oxidized intermediate, add a solution of potassium cyanide (KCN) in water/methanol. Stir the reaction mixture at room temperature for 1-2 hours.
-
Purification: Quench the reaction and extract the product with an organic solvent. Purify the crude this compound by column chromatography on silica gel to obtain the final product.
IV. Visualizations
Chemo-enzymatic Synthesis Workflow
Caption: Overall workflow for the chemo-enzymatic synthesis of this compound.
SfmC-Catalyzed Pictet-Spengler Reaction
Caption: Key steps in the SfmC-catalyzed formation of the pentacyclic core.
V. Concluding Remarks
The chemo-enzymatic synthesis of this compound represents a powerful strategy for accessing complex natural products. By leveraging the catalytic prowess of the SfmC enzyme, the intricate pentacyclic core can be assembled with high stereocontrol. The subsequent chemical modifications provide a versatile route to the final product and its analogs. The protocols and data presented herein serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development, enabling further exploration of the therapeutic potential of the saframycin family of antibiotics.
References
- 1. Chemo-enzymatic Total Syntheses of Jorunnamycin A, Saframycin A, and N-Fmoc Saframycin Y3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Isolation of Saframycin S from Culture Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin S is a member of the saframycin family of antibiotics, which are characterized by a heterocyclic quinone structure. Produced by the Gram-positive bacterium Streptomyces lavendulae, this compound is a notable biosynthetic precursor to the more widely studied Saframycin A.[1][2] The isolation and purification of this compound are critical for further investigation into its biological activity and for its potential use in the semi-synthesis of other saframycin derivatives. This document provides detailed protocols for the fermentation, extraction, and purification of this compound from the culture broth of Streptomyces lavendulae.
Production of this compound via Fermentation
The production of saframycins is achieved through submerged fermentation of Streptomyces lavendulae. The composition of the culture medium is a critical factor influencing the yield of the target metabolite.[3]
Fermentation Media Composition
A recommended medium for the production of this compound is detailed below.[2]
| Component | Concentration (g/L) | Purpose |
| Glucose | 5 | Carbon Source |
| Soluble Starch | 5 | Carbon Source |
| Polypepton | 10 | Nitrogen Source |
| Meat Extract | 5 | Growth Factors |
| Sodium Chloride (NaCl) | 3 | Osmotic Balance |
| pH | 7.0 | Optimal Growth |
| Antifoaming Agent | As needed (e.g., Silicone KM-72F) | Prevent Foaming |
Experimental Protocol: Fermentation
-
Inoculum Preparation: Prepare a seed culture by inoculating a suitable agar slant of Streptomyces lavendulae No. 314 into a flask containing the seed medium (e.g., X-medium or ISP-2 broth)[4][5]. Incubate at 28-30°C for 48 hours on a rotary shaker (200 rpm).
-
Production Culture: Transfer the seed culture (typically 2-5% v/v) into the production fermentation medium detailed in the table above.
-
Incubation: Incubate the production culture in a fermenter at 28-30°C with continuous agitation and aeration for 5 to 8 days.[6]
-
Monitoring: Monitor the production of saframycins, which often coincides with a characteristic violet coloration of the mycelia.[2]
-
pH Control (Optional but Recommended): To prevent the degradation of related saframycins, the pH of the culture can be maintained below 5.5 after peak production has been reached.[1][2]
Extraction and Preliminary Purification
Following fermentation, the initial steps involve separating the saframycin complex from the aqueous culture broth and other co-produced metabolites. This is achieved through a series of liquid-liquid extractions based on pH and solvent polarity.
Summary of Extraction Parameters
| Step | Procedure | pH | Solvent System | Target Location |
| 1 | Initial Broth Extraction | 8.0 | Culture Filtrate / Ethyl Acetate | Saframycins move to Ethyl Acetate |
| 2 | Acidic Substance Removal | - | Ethyl Acetate / Aq. Sodium Carbonate | Acidic impurities move to aqueous phase |
| 3 | Saframycin Back-Extraction | ~1.0 | Ethyl Acetate / 1N Hydrochloric Acid | Saframycins move to aqueous HCl phase |
| 4 | Final Product Extraction | 8.0 | Aqueous Phase / Dichloromethane | Saframycins move to Dichloromethane |
Experimental Protocol: Extraction
-
Mycelia Separation: After incubation, filter the entire culture broth through a suitable filter (e.g., Buchner funnel) to separate the mycelial mass from the culture filtrate.[7]
-
pH Adjustment & Initial Extraction:
-
Adjust the pH of the filtrate to 8.0 using 10 N sodium hydroxide.[7] For improved efficiency, the filtrate can be concentrated to 1/2 or 1/3 of its original volume under reduced pressure.[7]
-
Extract the pH-adjusted filtrate multiple times with an equal volume of ethyl acetate. Combine the organic (ethyl acetate) phases. The saframycin complex is now in the organic phase.[6][7]
-
-
Purification via Acid-Base Extraction:
-
Concentrate the combined ethyl acetate extracts to dryness under reduced pressure.[7]
-
Redissolve the resulting residue in a small volume of ethyl acetate.[7]
-
Wash the solution with aqueous sodium carbonate to remove acidic impurities.[7]
-
Extract the ethyl acetate solution with 1 N hydrochloric acid. The basic saframycin compounds will transfer to the aqueous acidic layer.[7]
-
Separate the aqueous layer and carefully adjust its pH back to 8.0 with aqueous ammonia.[7]
-
-
Final Solvent Extraction:
-
Extract the basic aqueous solution multiple times with dichloromethane.[7]
-
Combine the dichloromethane layers, dry them over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield a dark red solid.[7] This solid is a crude mixture containing Saframycins A, B, C, D, E, and S.[7]
-
References
- 1. Increased production of saframycin A and isolation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, screening and partial purification of antimicrobial antibiotics from soil Streptomyces sp. SCA 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and extraction of some compounds that act as antimicrobials from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
Application Notes and Protocols for Saframycin S in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin S is a tetrahydroisoquinoline antibiotic belonging to the saframycin family, a group of natural products isolated from Streptomyces lavendulae. Structurally similar to its more potent analog, Saframycin A, this compound exerts its antitumor activity primarily through direct interaction with DNA. This document provides detailed application notes and protocols for the use of this compound in cancer cell line studies, including its mechanism of action, expected cytotoxic effects, and methodologies for key experimental assays. While specific quantitative data for this compound is limited in publicly available literature, data from its closely related analog, Saframycin A, is included to provide a frame of reference for its potential efficacy.
Mechanism of Action
This compound functions as a DNA binding agent, showing a preference for guanine-cytosine (G-C) rich sequences[1]. The molecule forms a covalent adduct with guanine residues in the minor groove of the DNA double helix[1]. This interaction disrupts DNA replication and transcription, ultimately leading to the inhibition of cell proliferation and the induction of programmed cell death (apoptosis). The α-cyanoamine group present in Saframycin A, which is absent in this compound, is believed to contribute to its higher cytotoxic activity[2]. This compound, being the decyano-saframycin A, is considered a biosynthetic precursor to Saframycin A[3].
The binding of this compound to DNA is a critical event that triggers a cascade of cellular responses. This DNA damage can activate cell cycle checkpoints and initiate apoptotic signaling pathways.
Data Presentation: Cytotoxicity of Saframycin Analogs
Due to the limited availability of specific IC50 values for this compound across a wide range of cancer cell lines, the following table summarizes the cytotoxic activities of the closely related and more potent analog, Saframycin A, and other synthetic analogs. This data can serve as a valuable reference for designing initial dose-response experiments with this compound, with the expectation that higher concentrations of this compound may be required to achieve similar effects.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Saframycin A Analog (Compound 7d) | HCT-8 | Colon | 6.06 (average) |
| BEL-7402 | Liver | " | |
| Ketr3 | Ovarian | " | |
| A2780 | Ovarian | " | |
| MCF-7 | Breast | " | |
| A549 | Lung | " | |
| BGC-803 | Gastric | " | |
| Hela | Cervical | " | |
| HELF | Lung (normal fibroblast) | " | |
| KB | Oral | " | |
| Hexacyclic Saframycin Analog (Compound 20) | HepG2 | Liver | 1.32 |
| Hexacyclic Saframycin Analog (Compound 29) | A2780 | Ovarian | 1.73 |
| Hexacyclic Saframycin Analog (Compound 30) | A2780 | Ovarian | 7 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (including a vehicle control) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect changes in the expression of key apoptosis-related proteins.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, then wash with PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualization of Signaling Pathways and Workflows
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: General experimental workflow for studying this compound.
Conclusion
This compound presents an interesting subject for cancer research due to its DNA-binding properties and structural relationship to other potent antitumor antibiotics. Although less potent than Saframycin A, its activity against various cancer cell lines warrants further investigation. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the therapeutic potential of this compound, elucidate its detailed molecular mechanisms, and potentially identify novel cancer therapeutic strategies. Careful dose-response studies and comprehensive analysis of its effects on apoptosis and cell cycle progression will be crucial in advancing our understanding of this compound.
References
- 1. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of saframycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DNA Footprinting with Saframycin S
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA footprinting is a high-resolution technique used to identify the specific binding sites of ligands, such as proteins or small molecules, on a DNA molecule. The principle of the assay is that a DNA-binding agent will protect the region of DNA it is bound to from cleavage by a nuclease or a chemical agent. When the resulting DNA fragments are separated by gel electrophoresis, the protected region appears as a "footprint" - a gap in the ladder of DNA fragments. This method is instrumental in studying drug-DNA interactions, determining binding sequence specificity, and elucidating mechanisms of gene regulation.[1][2][3]
Saframycin S is a potent antitumor antibiotic belonging to the tetrahydroisoquinoline class of natural products.[4] It is a biosynthetic precursor to Saframycin A.[4] The cytotoxic activity of this compound is attributed to its ability to form a covalent adduct with DNA, which can inhibit DNA replication and transcription, ultimately leading to cell death. This interaction is sequence-selective, making DNA footprinting an ideal method to investigate its binding preferences and mechanism of action.[5][6] this compound, like other members of its family, requires reductive activation to form a covalent bond with the N2 position of guanine residues within the minor groove of the DNA.[7][8] This covalent binding is reversible.[5]
These application notes provide a detailed protocol for performing DNA footprinting experiments to characterize the interaction between this compound and DNA.
Data Presentation: this compound-DNA Interaction
| Parameter | Description | Reference |
| Binding Site Size | Approximately 3 base pairs. | [6] |
| Primary Recognition Sequences | This compound shows a strong preference for binding to sequences rich in guanine. The primary recognition sites are 5'-GGG and 5'-GGC. | [5][6] |
| Other Recognized Sequences | The antibiotic also recognizes 5'-GGPy (where Py is a pyrimidine, with a preference for C over T), 5'-CCG, and 5'-CTA sequences. | [5][6] |
| Sequences Not Recognized | This compound does not appear to bind to alternating CG sequences. | [5] |
Experimental Protocols
This protocol is adapted from standard DNase I footprinting procedures and optimized for the study of this compound.
Part 1: Preparation of End-Labeled DNA Probe
-
DNA Fragment Selection: Choose a DNA fragment of 100-400 base pairs that contains putative this compound binding sites (e.g., GC-rich regions). The fragment should be cloned into a plasmid vector.[4]
-
Restriction Digest: Linearize the plasmid containing the target DNA fragment with a restriction enzyme that generates a 5' overhang.
-
Dephosphorylation (Optional but Recommended): Treat the linearized plasmid with calf intestinal phosphatase (CIP) to remove the 5' phosphate groups, preventing self-ligation.
-
5' End-Labeling with ³²P:
-
Set up the labeling reaction in a microcentrifuge tube:
-
Linearized DNA (1-5 pmol)
-
10x T4 Polynucleotide Kinase (PNK) Buffer
-
[γ-³²P]ATP (10 µCi)
-
T4 Polynucleotide Kinase (10 units)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubate at 37°C for 45-60 minutes.
-
Inactivate the enzyme by heating at 70°C for 10 minutes.
-
-
Second Restriction Digest: Digest the labeled DNA with a second restriction enzyme to excise the target fragment. This ensures that the DNA is labeled on only one end.
-
Purification of the Labeled Probe:
-
Run the digested DNA on a non-denaturing polyacrylamide gel.
-
Visualize the bands by autoradiography.
-
Excise the band corresponding to the desired probe.
-
Elute the DNA from the gel slice by crush-and-soak method in an elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA).
-
Purify the eluted DNA using a spin column or by ethanol precipitation.
-
Resuspend the purified probe in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).
-
Determine the radioactivity of the probe using a scintillation counter.
-
Part 2: this compound-DNA Binding Reaction
-
Binding Buffer Preparation: Prepare a binding buffer (e.g., 10 mM Tris-HCl pH 7.4, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA). The optimal pH for Saframycin interaction is 7.4.[5]
-
Reaction Setup: In separate microcentrifuge tubes, set up the following reactions on ice:
-
Control Reaction (No Drug):
-
End-labeled DNA probe (~10,000-20,000 cpm)
-
Binding Buffer
-
Nuclease-free water to a final volume of 50 µL.
-
-
This compound Reactions (Titration):
-
End-labeled DNA probe (~10,000-20,000 cpm)
-
Varying concentrations of this compound
-
Binding Buffer
-
Nuclease-free water to a final volume of 50 µL.
-
-
-
Reductive Activation: Add a reducing agent, such as dithiothreitol (DTT), to a final concentration of 9.5 mM to each reaction tube to facilitate the covalent binding of this compound.[5][7][8]
-
Incubation: Incubate the reactions at 37°C for 30 minutes to allow for binding equilibrium to be reached.[5]
Part 3: DNase I Digestion
-
DNase I Titration (Crucial Preliminary Step): Before the actual footprinting experiment, the optimal concentration of DNase I must be determined. This is done by performing a series of digestions on the labeled probe without any binding agent, aiming for a concentration that results in an even ladder of bands with, on average, one cut per DNA molecule.
-
Digestion Reaction:
-
Equilibrate the binding reactions from Part 2 to room temperature for 1 minute.
-
Add the pre-determined optimal amount of freshly diluted DNase I to each tube.
-
Incubate at room temperature for exactly 1 minute. The timing is critical for reproducible results.
-
-
Stopping the Reaction: Terminate the digestion by adding an excess of stop solution (e.g., 0.6 M Ammonium Acetate, 20 mM EDTA, and 20 µg/ml sonicated salmon sperm DNA).
-
Purification:
-
Perform a phenol:chloroform extraction to remove proteins.
-
Precipitate the DNA with ethanol.
-
Wash the DNA pellet with 70% ethanol.
-
Air-dry the pellet and resuspend it in 5 µL of sequencing loading buffer (e.g., formamide with bromophenol blue and xylene cyanol dyes).
-
Part 4: Gel Electrophoresis and Autoradiography
-
Sequencing Gel: Prepare a high-resolution denaturing polyacrylamide sequencing gel (e.g., 6-8% acrylamide, 8 M urea in TBE buffer).
-
Sample Loading: Denature the samples by heating at 90-95°C for 5 minutes, then immediately place them on ice. Load the samples onto the gel. It is also recommended to run a Maxam-Gilbert G-specific sequencing lane of the same DNA fragment as a marker.
-
Electrophoresis: Run the gel at a constant power until the bromophenol blue dye reaches the bottom.
-
Visualization:
-
Transfer the gel to a sheet of filter paper and dry it under vacuum.
-
Expose the dried gel to an X-ray film or a phosphorimager screen at -70°C.
-
Develop the autoradiogram. The region where this compound has bound to the DNA will show a "footprint," a gap in the DNA ladder compared to the control lane.
-
Visualizations
Caption: Experimental workflow for DNA footprinting with this compound.
Caption: Mechanism of this compound covalent adduct formation with DNA.
References
- 1. The reaction of anthramycin with DNA. II. Studies of kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Genetic Footprinting to Antimicrobial Drug Targets: Examples in Cofactor Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA sequence selectivities in the covalent bonding of antibiotic saframycins Mx1, Mx3, A, and S deduced from MPE.Fe(II) footprinting and exonuclease III stop assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Binding of saframycin A, a heterocyclic quinone anti-tumor antibiotic to DNA as revealed by the use of the antibiotic labeled with [14C]tyrosine or [14C]cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Saframycin S in Ehrlich Ascites Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin S, a tetrahydroisoquinoline antibiotic, has demonstrated notable antitumor activity. This document provides detailed application notes and protocols for utilizing this compound in the widely used Ehrlich ascites carcinoma (EAC) murine model. The EAC model is a valuable tool for in vivo screening of potential anticancer agents due to its rapid proliferation and ease of monitoring tumor progression. These guidelines are intended to facilitate reproducible and robust preclinical evaluation of this compound.
Quantitative Data Summary
The antitumor efficacy of this compound against Ehrlich ascites carcinoma has been documented, with significant effects on the survival of tumor-bearing mice. The available data from preclinical studies is summarized below for comparative analysis.
Table 1: In Vivo Efficacy of this compound against Ehrlich Ascites Carcinoma
| Treatment Group | Dosage Regimen | Administration Route | Survival Rate (40-Day) | Mouse Strain | Reference |
| This compound | 0.5 - 0.75 mg/kg/day for 10 days | Intraperitoneal (i.p.) | 80 - 90% | ddY mice | [1] |
| Control | Vehicle | Intraperitoneal (i.p.) | Not specified | ddY mice | [1] |
Note: Further quantitative data on tumor growth inhibition (e.g., reduction in ascitic fluid volume or tumor cell count) is not explicitly detailed in the primary literature but is a key parameter to measure in experimental protocols.
Mechanism of Action
The primary antitumor mechanism of this compound involves direct interaction with DNA. Saframycins, as a class of compounds, are known to bind to the minor groove of the DNA double helix. This interaction is sequence-preferential, with a higher affinity for 5'-GGG and 5'-GGC sequences[2]. This binding can interfere with DNA replication and transcription, ultimately leading to the inhibition of cancer cell proliferation and induction of cell death.
Experimental Protocols
The following protocols provide a detailed methodology for evaluating the antitumor activity of this compound using the Ehrlich ascites tumor model.
Maintenance of Ehrlich Ascites Carcinoma (EAC) Cell Line
-
Cell Line: Ehrlich ascites carcinoma cells.
-
Maintenance: The EAC cell line is maintained by serial intraperitoneal (i.p.) passage in Swiss albino mice.[3][4]
-
Procedure:
-
Aspirate ascitic fluid from a tumor-bearing mouse (typically 7-10 days post-inoculation) under sterile conditions.
-
Determine cell viability using the Trypan blue dye exclusion method. A hemocytometer can be used for cell counting.[5]
-
Dilute the ascitic fluid with sterile phosphate-buffered saline (PBS) or normal saline to achieve a final concentration of approximately 1-2.5 x 10^6 viable EAC cells per 0.1-0.2 mL.[4][6]
-
Inject 0.1-0.2 mL of the cell suspension intraperitoneally into healthy recipient mice for cell line propagation.
-
In Vivo Antitumor Activity Assessment of this compound
-
Animals: Female Swiss albino or ddY mice, 6-8 weeks old, weighing 20-25g.
-
Tumor Inoculation:
-
Treatment Protocol:
-
Randomly divide the inoculated mice into control and treatment groups (n=6-10 mice per group).
-
Treatment Group: 24 hours post-tumor inoculation, begin intraperitoneal administration of this compound at a dose of 0.5 - 0.75 mg/kg body weight daily for 10 consecutive days.[1] this compound should be dissolved in a suitable vehicle (e.g., sterile saline).
-
Control Group: Administer an equivalent volume of the vehicle intraperitoneally on the same schedule.
-
-
Parameters for Evaluation:
-
Tumor Growth:
-
Ascitic Fluid Volume: At the end of the experimental period (e.g., day 11 or upon sacrifice), collect the ascitic fluid from the peritoneal cavity and measure its volume.
-
Tumor Cell Count: Perform a viable cell count on the collected ascitic fluid using a hemocytometer and Trypan blue.
-
-
Survival Analysis:
-
Monitor the mice daily for mortality.
-
Record the date of death for each mouse and calculate the mean survival time (MST) and the percentage increase in lifespan (% ILS).
-
The survival study can be extended up to 40-60 days to assess long-term survivors.[1]
-
-
Body Weight: Record the body weight of each mouse every other day to monitor treatment-related toxicity.
-
Visualizations
Experimental Workflow
Caption: In vivo experimental design for assessing this compound efficacy.
Proposed Signaling Pathway of this compound in Ehrlich Ascites Carcinoma
Caption: this compound mechanism leading to tumor growth inhibition.
References
- 1. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Features and applications of Ehrlich tumor model in cancer studies: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4.3. Ehrlich’s Ascites Carcinoma Cell Line and Induction of In Vivo Solid Tumors [bio-protocol.org]
- 5. The Ehrlich Tumor Induces Pain-Like Behavior in Mice: A Novel Model of Cancer Pain for Pathophysiological Studies and Pharmacological Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Antitumor Activity of Selenium in Ehrlich Ascites Carcinoma Bearing Mice – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Application Notes: Cell Culture Protocols for Testing Saframycin S Cytotoxicity
Introduction
Saframycin S is a potent antitumor antibiotic belonging to the tetrahydroisoquinoline family, originally isolated from Streptomyces lavendulae.[1] Structurally, it is the decyano-saframycin A and is considered a biosynthetic precursor to Saframycin A.[2] Its mechanism of action involves the covalent binding to DNA, which leads to the inhibition of cellular processes and ultimately, cell death.[3][4] These characteristics make this compound a compound of interest for cancer research and drug development.
These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on various cancer cell lines using standard in vitro assays: the MTT assay for cell viability, the LDH assay for cytotoxicity through membrane damage, and the Annexin V/Propidium Iodide (PI) assay for the detection of apoptosis.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects primarily by interacting with DNA. The molecule intercalates into the DNA double helix and forms a covalent bond, particularly at guanine residues. This interaction disrupts DNA replication and transcription, leading to the inhibition of RNA synthesis and cell cycle arrest, which ultimately triggers programmed cell death (apoptosis).[3][5]
Recommended Cell Lines and Culture Conditions
Saframycin antibiotics have shown significant activity against various leukemia and solid tumor cell lines.[6][7][8] The choice of cell line should be guided by the specific research objectives.
| Cell Line | Cancer Type | Recommended Seeding Density (per well in 96-well plate) |
| L1210 | Mouse Leukemia | 5,000 - 10,000 cells |
| P388 | Mouse Leukemia | 5,000 - 10,000 cells |
| B16-F10 | Mouse Melanoma | 3,000 - 7,000 cells |
| HCT-116 | Human Colon Carcinoma | 5,000 - 10,000 cells |
| HepG2 | Human Hepatocellular Carcinoma | 7,000 - 15,000 cells |
| A2780 | Human Ovarian Cancer | 4,000 - 8,000 cells |
Note: Optimal seeding density should be determined for each cell line to ensure exponential growth during the experimental period.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]
Materials
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS, filter-sterilized.[10]
-
MTT Solvent: 0.01 M HCl in isopropanol or a solution of 10% SDS in 0.01 M HCl.
-
96-well flat-bottom plates
-
Microplate reader
Experimental Workflow
Procedure
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A dose-response experiment with concentrations ranging from nanomolar to micromolar is recommended. Include a vehicle control (medium with the same concentration of the solvent used for this compound, e.g., DMSO) and a no-cell control (medium only).[11]
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9][12]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[11][12]
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of MTT solvent to each well to dissolve the purple formazan crystals.[11]
-
Wrap the plate in foil and gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (570 nm is common) using a microplate reader.[9] A reference wavelength of >650 nm can be used to subtract background absorbance.[9]
Data Presentation
| This compound (µM) | Absorbance (570 nm) Rep 1 | Absorbance (570 nm) Rep 2 | Absorbance (570 nm) Rep 3 | Mean Absorbance | % Viability |
| Vehicle Control | 0.852 | 0.865 | 0.849 | 0.855 | 100.0% |
| 0.01 | 0.798 | 0.811 | 0.805 | 0.805 | 94.1% |
| 0.1 | 0.654 | 0.662 | 0.648 | 0.655 | 76.6% |
| 1 | 0.431 | 0.425 | 0.439 | 0.432 | 50.5% |
| 10 | 0.112 | 0.109 | 0.115 | 0.112 | 13.1% |
| 100 | 0.055 | 0.058 | 0.056 | 0.056 | 6.5% |
| Medium Blank | 0.051 | 0.050 | 0.052 | 0.051 | - |
% Viability = [(Mean Abs_Sample - Mean Abs_Blank) / (Mean Abs_Vehicle - Mean Abs_Blank)] x 100
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity.[13][14]
Materials
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium (low serum recommended to reduce background)
-
LDH Cytotoxicity Assay Kit (containing Substrate Mix, Assay Buffer, and Stop Solution)
-
96-well flat-bottom plates
-
Lysis Buffer (10X, for maximum LDH release control)
-
Microplate reader
Experimental Workflow
Procedure
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT protocol (Steps 1-4).
-
Prepare Controls:
-
Spontaneous LDH Release: Wells with untreated cells.
-
Maximum LDH Release: Wells with untreated cells, to which 10 µL of 10X Lysis Buffer is added 45 minutes before the end of the incubation period.[15]
-
Background Control: Wells with medium only.
-
-
Sample Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 3 minutes to pellet any detached cells.[16]
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well flat-bottom plate.[16]
-
LDH Reaction: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatants.[16]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[16]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[16]
-
Absorbance Measurement: Measure the absorbance at 490 nm (formazan) and 680 nm (background) using a microplate reader.[15][16]
Data Presentation
| This compound (µM) | Corrected Abs (490nm-680nm) Rep 1 | Corrected Abs (490nm-680nm) Rep 2 | Corrected Abs (490nm-680nm) Rep 3 | Mean Corrected Absorbance | % Cytotoxicity |
| Spontaneous | 0.122 | 0.118 | 0.125 | 0.122 | 0.0% |
| Maximum | 0.954 | 0.961 | 0.948 | 0.954 | 100.0% |
| 0.01 | 0.135 | 0.141 | 0.138 | 0.138 | 1.9% |
| 0.1 | 0.254 | 0.262 | 0.249 | 0.255 | 16.0% |
| 1 | 0.511 | 0.525 | 0.519 | 0.518 | 47.6% |
| 10 | 0.898 | 0.905 | 0.891 | 0.898 | 93.3% |
| 100 | 0.945 | 0.951 | 0.949 | 0.948 | 99.3% |
% Cytotoxicity = [(Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] x 100
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane where it can be detected by fluorescently-labeled Annexin V.[17] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[17][18]
Materials
-
This compound
-
Selected cancer cell line
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Annexin-Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Experimental Workflow
References
- 1. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-activity relationships of saframycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Some chemotherapeutic properties of two new antitumor antibiotics, saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor activity of new semisynthetic saframycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. cellbiologics.com [cellbiologics.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
Administering Saframycin S in Murine Tumor Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of the antitumor antibiotic Saframycin S in murine tumor models. The information is intended to guide researchers in designing and executing in vivo efficacy studies.
Application Notes
This compound is a tetrahydroisoquinoline antibiotic that demonstrates potent antitumor activity. Its mechanism of action involves the alkylation of DNA, leading to the inhibition of DNA replication and transcription, and ultimately, cell death. In vivo studies have shown its efficacy against various tumor types, particularly ascites tumors.
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-step process initiated by its entry into the cancer cell. Once inside the cell, the quinone moiety of this compound is reduced by cellular enzymes, such as reductases. This reduction facilitates the formation of a reactive iminium intermediate. This electrophilic intermediate then covalently binds to the N-2 position of guanine bases in the minor groove of DNA, forming a stable DNA adduct. This adduct distorts the DNA helix, obstructs the activity of DNA and RNA polymerases, and triggers cellular pathways leading to apoptosis.
In Vivo Efficacy
Studies in murine models have demonstrated the antitumor effects of this compound. In a notable study, this compound showed marked activity against Ehrlich ascites tumors in mice.[1] Daily intraperitoneal administration of this compound at doses of 0.5 to 0.75 mg/kg for 10 days resulted in an 80 to 90% survival rate of the treated mice over a 40-day period.[1] However, its efficacy against P388 leukemia was found to be less potent compared to Saframycin A.[1]
Toxicity Profile
The acute toxicity of this compound has been determined in ddY mice, with a reported LD50 of 3.2 mg/kg when administered intraperitoneally.[1] This indicates a narrow therapeutic window, necessitating careful dose selection and monitoring for signs of toxicity in experimental animals.
Data Presentation
The following tables summarize the key quantitative data for the in vivo administration of this compound.
| Parameter | Value | Animal Model | Administration Route | Reference |
| Effective Dose | 0.5 - 0.75 mg/kg/day for 10 days | Ehrlich Ascites Tumor (mice) | Intraperitoneal | [1] |
| 40-Day Survival Rate | 80 - 90% | Ehrlich Ascites Tumor (mice) | Intraperitoneal | [1] |
| LD50 | 3.2 mg/kg | ddY mice | Intraperitoneal | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of this compound for intraperitoneal injection in mice. Due to the lack of specific solubility data in the provided search results, a general procedure for similar compounds is proposed.
Materials:
-
This compound powder
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile, light-protected microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Stock Solution Preparation:
-
In a sterile, light-protected microcentrifuge tube, weigh the desired amount of this compound powder.
-
Add a minimal amount of sterile DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock solution, dissolve 1 mg of this compound in 100 µL of DMSO.
-
Gently vortex to ensure complete dissolution.
-
-
Working Solution Preparation:
-
On the day of injection, dilute the stock solution with sterile saline to the final desired concentration. For example, to achieve a final injection concentration of 0.1 mg/mL, dilute 10 µL of the 10 mg/mL stock solution with 990 µL of sterile saline.
-
The final concentration of DMSO in the injection solution should be kept to a minimum (ideally less than 5%) to avoid toxicity.
-
Mix thoroughly by gentle inversion.
-
-
Storage:
-
Prepare the working solution fresh for each day of administration.
-
Store the stock solution at -20°C, protected from light.
-
Protocol 2: Administration of this compound in an Ehrlich Ascites Tumor Model
This protocol outlines the procedure for inducing an Ehrlich ascites tumor in mice and the subsequent treatment with this compound.
Materials:
-
Ehrlich ascites carcinoma cells
-
6-8 week old ddY mice (or other suitable strain)
-
Prepared this compound working solution
-
Sterile syringes (1 mL) and needles (27G)
-
70% ethanol
-
Animal balance
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Harvest Ehrlich ascites carcinoma cells from a donor mouse.
-
Wash the cells with sterile saline and resuspend to a concentration of 2 x 10^6 cells/mL.
-
Inject 0.2 mL of the cell suspension (4 x 10^5 cells) intraperitoneally into each experimental mouse.
-
-
Treatment Regimen:
-
Begin treatment 24 hours after tumor cell implantation.
-
Weigh each mouse daily to determine the precise injection volume.
-
Administer the prepared this compound working solution intraperitoneally at a dose of 0.5 to 0.75 mg/kg.
-
Continue treatment for 10 consecutive days.
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for signs of tumor progression (e.g., abdominal distension) and toxicity (e.g., weight loss, ruffled fur, lethargy).
-
Record body weight daily.
-
Measure abdominal circumference with calipers as an indicator of ascites volume.
-
The primary endpoint is survival. Monitor and record the survival of each mouse over a 40-day period.
-
Visualizations
Signaling Pathway
Caption: Mechanism of Action of this compound.
Experimental Workflow
References
Application Note: Structural Characterization of Saframycin S using NMR and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide for the structural elucidation and characterization of Saframycin S, a potent tetrahydroisoquinoline antibiotic, using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Introduction
This compound is a member of the saframycin group of antibiotics, which exhibit significant antitumor and antimicrobial properties.[1] Structurally, it is the decyano-derivative of Saframycin A, and it is considered a biosynthetic precursor to Saframycin A.[1] The biological activity of these compounds is believed to stem from their ability to interact with and modify DNA.[2] Accurate structural confirmation is a critical step in understanding its mechanism of action and in the development of new therapeutic agents. This note outlines the essential protocols for characterizing this compound using mass spectrometry for molecular weight determination and NMR spectroscopy for detailed structural analysis.
Mass Spectrometry Analysis
Mass spectrometry is employed to determine the precise molecular weight and elemental composition of this compound and to study its fragmentation patterns, which aids in structural confirmation.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Dissolve a small amount (approx. 0.1 mg) of purified this compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.
-
Further dilute the sample solution to a final concentration of 1-10 µg/mL with the mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
Filter the final solution through a 0.22 µm syringe filter prior to injection.
-
-
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is recommended.
-
Ionization Mode: Positive ESI mode is typically used, as it readily forms protonated molecules [M+H]⁺ for this class of compounds.[3]
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Range: Set the mass analyzer to scan a range of m/z 100-1000.
-
Calibration: Ensure the instrument is calibrated immediately prior to the analysis using a standard calibration mixture to achieve high mass accuracy (< 5 ppm).
-
Data Analysis: Process the acquired spectrum to identify the monoisotopic peak corresponding to the [M+H]⁺ ion and calculate its elemental composition using the instrument's software.
-
Expected Mass Spectrometry Data
This compound is structurally decyano-saframycin A. The molecular formula for Saframycin A is C₂₉H₃₀N₄O₈, giving it an [M+H]⁺ ion at m/z 563.0.[3] By removing the cyano group (CN) and adding a hydrogen (H), the molecular formula for this compound is determined to be C₂₈H₃₁N₃O₈. The expected exact mass can be calculated accordingly.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Analyte | Molecular Formula | Adduct | Calculated m/z (Monoisotopic) |
| This compound | C₂₈H₃₁N₃O₈ | [M+H]⁺ | 538.2133 |
| Saframycin A | C₂₉H₃₀N₄O₈ | [M+H]⁺ | 563.2136 |
Note: The fragmentation of this compound in tandem MS/MS experiments would provide further structural information. The specific fragmentation pathways would need to be determined experimentally but are expected to involve characteristic losses from the complex polycyclic structure.
NMR Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the complete structural elucidation of complex natural products like this compound.[4] It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. While specific published spectral data for this compound is scarce, the methodology follows standard practices for this class of compounds. The data for the closely related Saframycin A is provided here as a reference for spectral interpretation.[5][6]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
-
-
Instrumentation:
-
A high-field NMR spectrometer (400 MHz or higher) is recommended for achieving sufficient spectral dispersion.[5]
-
The instrument should be equipped for standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum to observe the chemical shifts, coupling constants, and integrations of all protons.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum, often using a proton-decoupled pulse sequence, to identify the chemical shifts of all carbon atoms.
-
2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbons attached to specific protons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular structure across quaternary carbons and heteroatoms.
-
Reference NMR Data: Saframycin A
The following tables summarize the ¹H and ¹³C NMR data reported for the closely related Saframycin A. The numbering scheme for the saframycin core is used. The primary difference in the spectrum of this compound would be the absence of the cyano group at the C1 position and the presence of a proton at that position, which would significantly alter the chemical shifts in that region of the molecule.
Table 2: ¹H NMR Data for Saframycin A in CDCl₃ (400 MHz) [5]
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 5.09 | s | - |
| 3 | 4.09 | dd | 4.0, 1.5 |
| 4a | 2.80 | dd | 11.5, 4.0 |
| 4b | 2.50 | dd | 11.5, 1.5 |
| 6-Me | 2.06 | s | - |
| 8-H | 7.14 | s | - |
| 10a | 3.42 | d | 7.5 |
| 11 | 2.57 | m | - |
| 12-NMe | 2.30 | s | - |
| 13-Me | 2.01 | s | - |
| 15-H | 7.15 | s | - |
| 21-OMe | 3.86 | s | - |
| 21-OMe | 3.84 | s | - |
| 25-COMe | 2.04 | s | - |
Table 3: ¹³C NMR Data for Saframycin A
Integrated Structural Elucidation Workflow
The conclusive identification of this compound requires an integrated approach where data from multiple analytical techniques are combined. The workflow diagram below illustrates the logical progression from sample purification to final structure confirmation.
Caption: Workflow for the structural characterization of this compound.
Workflow Explanation:
-
Sample Preparation: The process begins with the isolation and purification of this compound from its biological source.
-
Mass Spectrometry: HRMS analysis of the pure compound yields its exact mass, allowing for the unambiguous determination of its molecular formula. Tandem MS provides fragmentation data that helps confirm substructures.
-
NMR Spectroscopy: A suite of 1D and 2D NMR experiments provides the core data for structural elucidation, establishing the connectivity of the C-H framework.
-
Data Integration: Finally, the molecular formula from MS is combined with the connectivity information from NMR to assemble and confirm the complete, unambiguous structure of this compound.
References
- 1. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Novel Saframycin S Analogs in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for evaluating novel Saframycin S analogs as potential cancer therapeutics. The protocols outlined below cover in vitro cytotoxicity assessment and in vivo tumor growth inhibition, forming a foundational framework for preclinical drug development.
Data Presentation: In Vitro Cytotoxicity of this compound Analogs
The anti-proliferative activity of novel this compound analogs is a critical initial screening parameter. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes representative IC50 values for a series of hypothetical this compound analogs against various human cancer cell lines.
| Compound ID | HCT-116 (Colon) IC50 (nM) | MCF-7 (Breast) IC50 (nM) | A549 (Lung) IC50 (nM) | K562 (Leukemia) IC50 (nM) |
| This compound | 85 | 110 | 95 | 70 |
| Analog S-01 | 45 | 60 | 50 | 35 |
| Analog S-02 | 15 | 25 | 20 | 10 |
| Analog S-03 | 120 | 150 | 135 | 110 |
| Doxorubicin | 50 | 75 | 60 | 40 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and consistency in the evaluation of this compound analogs.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the determination of cell viability and IC50 values of this compound analogs using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, A549, K562)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound analogs and control compounds (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells; 1x10^5 to 1x10^6 cells/ml for suspension cells) in 100 µL of complete medium.[2]
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment (for adherent cells).
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs and control compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. For suspension cells, centrifuge the plate to pellet the cells and then aspirate the supernatant.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Determine the IC50 values by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: In Vivo Antitumor Efficacy in a HCT-116 Xenograft Model
This protocol describes the evaluation of the in vivo antitumor activity of promising this compound analogs using a human colon cancer (HCT-116) xenograft model in immunodeficient mice.[3][4][5]
Materials:
-
HCT-116 human colorectal carcinoma cells[6]
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID mice, 6-8 weeks old)[3][4]
-
Matrigel
-
This compound analog formulation for injection
-
Vehicle control solution
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest HCT-116 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.[3]
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor the mice for tumor formation.
-
Once tumors become palpable, measure their dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[6]
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[3]
-
-
Compound Administration:
-
Administer the this compound analog or vehicle control to the respective groups via the desired route (e.g., intraperitoneal, intravenous) and schedule (e.g., daily, every other day).
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volumes and body weights throughout the study.
-
The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size limit.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the mean tumor volume and standard error for each group over time.
-
Determine the percentage of tumor growth inhibition for each treatment group compared to the control group.
-
Analyze the statistical significance of the differences between the treatment and control groups.
-
Visualizations
Experimental Workflow for Preclinical Evaluation of this compound Analogs
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. HCT-116 cells xenograft mice models [bio-protocol.org]
- 5. Evaluation of antitumor properties of novel saframycin analogs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Saframycin S: A Versatile Tool for Elucidating DNA-Protein Interactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin S is a potent antitumor antibiotic that functions by interacting directly with DNA. Its unique mechanism of action, involving covalent binding to specific DNA sequences, makes it a valuable tool for researchers studying DNA-protein interactions. By selectively targeting and modifying DNA, this compound can be employed to probe the binding of transcription factors and other DNA-binding proteins, offering insights into gene regulation and providing a basis for the development of novel therapeutics. These application notes provide a comprehensive overview of this compound and detailed protocols for its use in studying DNA-protein interactions.
Mechanism of Action
This compound is a precursor to Saframycin A and is believed to be the active component responsible for forming the antibiotic-DNA complex.[1] It exhibits a preference for binding to GC-rich sequences within the DNA.[2][3] Specifically, this compound recognizes and covalently binds to 5'-GGG, 5'-GGC, and 5'-GGPy (with a preference for cytosine over thymine) sequences.[2][3] It has also been observed to bind to 5'-CTA sequences.[2][3] The binding site for this compound spans three base pairs.[3] The optimal conditions for the interaction between this compound and DNA have been determined to be in a buffer at pH 7.4 containing 9.5 mM dithiothreitol (DTT) at 37°C.[2] This interaction involves the formation of a reversible covalent bond with guanine residues.[2]
While direct DNA binding is the primary mechanism, evidence suggests that the biological activity of related saframycins, like Saframycin A, may also involve the formation of a ternary complex, implicating a protein-drug-DNA interaction.[4] One such identified protein target of a Saframycin A-DNA adduct is glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key transcriptional coactivator.[4] This suggests that this compound could potentially modulate gene expression not only by direct steric hindrance of protein binding but also by altering the interaction of DNA with key cellular proteins.
Data Presentation
Currently, there is limited publicly available quantitative data on the binding affinity (e.g., Kd values) of this compound to its target DNA sequences or its inhibitory concentrations (e.g., IC50 values) for specific DNA-protein interactions. The table below summarizes the qualitative binding preferences of this compound. Researchers are encouraged to determine the optimal concentrations and specific binding affinities for their experimental systems empirically.
| Parameter | Value | References |
| Primary DNA Binding Sequences | 5'-GGG, 5'-GGC | [2][3] |
| Other Recognized Sequences | 5'-GGPy (C>T), 5'-CTA | [2][3] |
| Binding Site Size | 3 base pairs | [3] |
| Optimal Binding pH | 7.4 | [2] |
| Optimal DTT Concentration | 9.5 mM | [2] |
| Optimal Binding Temperature | 37°C | [2] |
Mandatory Visualizations
Caption: Mechanism of this compound action on DNA.
Caption: Experimental workflow for studying DNA-protein interactions.
Caption: Putative signaling pathway involving this compound.
Experimental Protocols
Protocol 1: DNase I Footprinting Assay to Determine Protein Binding Sites in the Presence of this compound
This protocol allows for the identification of the specific DNA sequence a protein binds to and how this binding is affected by this compound. The principle is that a protein bound to DNA will protect the DNA from cleavage by DNase I, leaving a "footprint" on a sequencing gel.[5]
Materials:
-
This compound
-
Purified DNA fragment of interest (100-400 bp), labeled at one end with 32P or a fluorescent dye
-
Purified DNA-binding protein of interest or nuclear extract
-
DNase I (RNase-free)
-
DNase I Dilution Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 10 mM MgCl2, 50% glycerol
-
Reaction Buffer (10X): 200 mM Tris-HCl (pH 8.0), 500 mM KCl, 50 mM MgCl2, 10 mM CaCl2, 10 mM DTT
-
This compound Binding Buffer: 10 mM Tris-HCl (pH 7.4), 50 mM NaCl, 1 mM EDTA, 9.5 mM DTT
-
Stop Solution: 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL Proteinase K
-
Formamide Loading Dye
-
Polyacrylamide sequencing gel apparatus
-
Phosphorimager or appropriate imaging system
Procedure:
-
DNA Probe Preparation: Prepare the end-labeled DNA probe containing the putative protein binding site.
-
DNase I Titration (Highly Recommended): Before the footprinting experiment, perform a DNase I titration to determine the optimal concentration of DNase I that results in a partial, even ladder of DNA fragments. This should be done in the absence of both the protein and this compound.
-
Binding Reactions: Set up the following reactions in parallel on ice:
-
Control (No Protein, No this compound): 2 µL 10X Reaction Buffer, 1 µL Labeled DNA Probe (~10,000-20,000 cpm), and nuclease-free water to a final volume of 18 µL.
-
Protein Only: 2 µL 10X Reaction Buffer, 1 µL Labeled DNA Probe, X µL of protein (titrate concentration), and nuclease-free water to a final volume of 18 µL.
-
This compound Only: 1 µL Labeled DNA Probe, X µL of this compound (titrate concentration, e.g., 0.1 µM to 10 µM) in this compound Binding Buffer, and nuclease-free water to a final volume of 18 µL. Incubate at 37°C for 30 minutes.
-
Protein + this compound: 1 µL Labeled DNA Probe, X µL of this compound in this compound Binding Buffer. Incubate at 37°C for 30 minutes. Then add X µL of protein and incubate for an additional 20-30 minutes at room temperature. Adjust the final volume to 18 µL with nuclease-free water.
-
-
DNase I Digestion: Add 2 µL of the optimized DNase I dilution to each reaction tube. Mix gently and incubate at room temperature for 1-2 minutes.
-
Stop Reaction: Stop the digestion by adding 50 µL of Stop Solution to each tube. Incubate at 55°C for 15 minutes to digest the protein.
-
DNA Precipitation: Precipitate the DNA by adding ethanol. Wash the pellet with 70% ethanol and air dry.
-
Gel Electrophoresis: Resuspend the DNA pellets in 5 µL of Formamide Loading Dye. Denature the samples by heating at 95°C for 5 minutes and then place them on ice. Load the samples onto a denaturing polyacrylamide sequencing gel.
-
Visualization: After electrophoresis, dry the gel and expose it to a phosphor screen or scan for fluorescence. The footprint will appear as a region of protection (absence of bands) in the lanes containing the DNA-binding protein, and the effect of this compound on this footprint can be observed.
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) to Study the Effect of this compound on DNA-Protein Complex Formation
EMSA is used to detect the formation of a DNA-protein complex based on the principle that a complex will migrate slower than the free DNA probe in a non-denaturing gel.[6] This protocol can be adapted to investigate how this compound interferes with this complex formation.
Materials:
-
This compound
-
DNA probe (20-50 bp) containing the protein binding site, labeled with biotin or a fluorescent dye
-
Unlabeled competitor DNA (specific and non-specific)
-
Purified DNA-binding protein or nuclear extract
-
Binding Buffer (10X): 100 mM Tris-HCl (pH 7.5), 500 mM KCl, 10 mM DTT, 10 mM MgCl2, 50% glycerol
-
This compound Incubation Buffer: 10 mM Tris-HCl (pH 7.4), 50 mM NaCl, 1 mM EDTA, 9.5 mM DTT
-
Loading Dye (6X, non-denaturing): 0.25% Bromophenol Blue, 0.25% Xylene Cyanol, 30% glycerol
-
Polyacrylamide gel (native)
-
TBE Buffer (0.5X)
-
Blotting apparatus and membrane (for biotin-labeled probes) or fluorescence imager
Procedure:
-
Probe and Protein Preparation: Prepare the labeled DNA probe and the protein sample.
-
Binding Reactions: Set up the following 20 µL reactions in microcentrifuge tubes:
-
Free Probe Control: 2 µL 10X Binding Buffer, 1 µL Labeled Probe, 17 µL nuclease-free water.
-
Protein-DNA Complex: 2 µL 10X Binding Buffer, 1 µL Labeled Probe, X µL Protein (titrate concentration), and nuclease-free water to 20 µL.
-
Competition Control: 2 µL 10X Binding Buffer, 1 µL Labeled Probe, 1 µL Unlabeled Specific Competitor DNA, X µL Protein, and nuclease-free water to 20 µL.
-
This compound Inhibition: 1 µL Labeled Probe, X µL this compound in this compound Incubation Buffer. Incubate at 37°C for 30 minutes. Then add 2 µL 10X Binding Buffer, X µL Protein, and nuclease-free water to 20 µL.
-
-
Incubation: Incubate all reaction mixtures at room temperature for 20-30 minutes.
-
Gel Electrophoresis: Add 4 µL of 6X Loading Dye to each reaction. Load the samples onto a pre-run native polyacrylamide gel in 0.5X TBE buffer. Run the gel at a constant voltage (e.g., 100-150V) at 4°C.
-
Detection:
-
For Biotin-labeled probes: Transfer the DNA from the gel to a nylon membrane, crosslink, and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
For Fluorescently-labeled probes: Image the gel directly using a fluorescence imager.
-
-
Analysis: A "shift" in the mobility of the labeled probe indicates the formation of a DNA-protein complex. A decrease in the intensity of the shifted band in the presence of this compound suggests that it inhibits the formation of the complex.
Note: The optimal concentration of this compound for both protocols should be determined empirically for each specific DNA-protein system being studied. It is recommended to perform a dose-response experiment to identify the concentration range that provides the desired effect without causing non-specific DNA damage.
References
- 1. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA sequence selectivities in the covalent bonding of antibiotic saframycins Mx1, Mx3, A, and S deduced from MPE.Fe(II) footprinting and exonuclease III stop assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNase footprinting assay - Wikipedia [en.wikipedia.org]
- 6. 凝膠阻滯分析 - EMSA | Thermo Fisher Scientific - TW [thermofisher.com]
Application Note & Protocol: In Vitro RNA Synthesis Inhibition Assay for Saframycin S
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin S is a tetrahydroisoquinoline antibiotic belonging to a group of natural products known for their potent antitumor activities.[1][2] The mechanism of action of saframycins is attributed to their ability to interact with DNA, leading to the inhibition of crucial cellular processes such as DNA and RNA synthesis.[3][4] This application note provides a detailed protocol for an in vitro RNA synthesis inhibition assay to quantify the inhibitory potential of this compound against bacterial RNA polymerase. The assay is a valuable tool for mechanism-of-action studies and for the preliminary screening of potential antibiotic and anticancer agents.[5][6]
Data Presentation
The inhibitory activity of this compound on in vitro RNA synthesis can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes representative data from such an assay.
| Compound | Concentration (µg/mL) | RNA Synthesis Inhibition (%) | IC50 (µg/mL) |
| This compound | 0.1 | 15.2 | 1.5 |
| 0.5 | 35.8 | ||
| 1.0 | 48.5 | ||
| 2.5 | 65.1 | ||
| 5.0 | 82.3 | ||
| 10.0 | 95.7 | ||
| Rifampicin (Control) | 0.05 | 52.3 | 0.045 |
Note: The data presented in this table is for illustrative purposes to demonstrate the potential results from the described assay. Actual results may vary depending on the specific experimental conditions.
Experimental Protocol
This protocol describes a non-radioactive, fluorescence-based in vitro transcription assay to measure the inhibition of bacterial RNA polymerase by this compound.
Materials and Reagents:
-
E. coli RNA Polymerase, core enzyme (RNAPc)
-
σ70 factor
-
DNA template (e.g., a plasmid containing a T7 promoter)
-
ATP, GTP, CTP, UTP solution (10 mM each)
-
Fluorescently labeled nucleotide (e.g., γ-BBT-ATP)
-
5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 8.0, 50 mM MgCl2, 50 mM DTT, 500 mM KCl)
-
RNase Inhibitor
-
This compound
-
Rifampicin (positive control)
-
DMSO (vehicle control)
-
Nuclease-free water
-
96-well microplate, black, flat-bottom
-
Fluorescence microplate reader
Procedure:
-
Preparation of RNA Polymerase Holoenzyme:
-
On ice, mix the E. coli RNAP core enzyme and the σ70 factor in a 1:1.2 molar ratio.
-
Incubate on ice for 15 minutes to allow for the formation of the holoenzyme.
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to achieve the desired final concentrations for the assay. Prepare a similar dilution series for Rifampicin.
-
-
Assay Setup:
-
In a 96-well microplate, add the following components in order:
-
5 µL of 5x Transcription Buffer
-
Nuclease-free water to a final volume of 50 µL
-
1 µL of RNase Inhibitor
-
1 µL of the serially diluted this compound, Rifampicin, or DMSO (for the no-inhibitor control).
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the holoenzyme.
-
Add 50 ng of the DNA template to each well.
-
Add the reconstituted RNA Polymerase Holoenzyme (final concentration of approximately 50 nM) to each well.
-
-
-
Initiation of Transcription:
-
Prepare a nucleotide mix containing ATP, GTP, CTP, UTP, and the fluorescently labeled nucleotide.
-
To start the transcription reaction, add 5 µL of the nucleotide mix to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1 hour.
-
Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorescent nucleotide.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without RNA polymerase).
-
Calculate the percentage of inhibition for each concentration of this compound and Rifampicin using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor / Fluorescence_DMSO))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the in vitro RNA synthesis inhibition assay.
Mechanism of Action - Simplified
Caption: Simplified mechanism of this compound action.
References
- 1. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of action of saframycin A, a novel heterocyclic quinone antibiotic. Inhibition of RNA synthesis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saframycin Mx1, a new natural saframycin isolated from a myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial RNA polymerase: a promising target for the discovery of new antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Saframycin S in Gram-Positive Bacteria Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin S is a tetrahydroisoquinoline antibiotic belonging to the saframycin family, a group of potent antitumor and antimicrobial compounds. It is a biosynthetic precursor to Saframycin A.[1] Notably, this compound has demonstrated significant antimicrobial activity, particularly against gram-positive bacteria, and has been reported to possess the highest antimicrobial efficacy among the saframycin group antibiotics identified to date.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the research of gram-positive bacteria, including its mechanism of action, and methodologies for assessing its antibacterial and antibiofilm properties.
Mechanism of Action
The primary mechanism of action of this compound, like other saframycins, involves the covalent binding to DNA. This interaction is sequence-preferential, with a notable affinity for 5'-GGC and 5'-GGG sequences.[3] By binding to the minor groove of the DNA, this compound can inhibit crucial cellular processes such as DNA replication and transcription, ultimately leading to bacterial cell death.
While the direct interaction with DNA is the most characterized mechanism, the quinone structure of saframycins suggests a potential for inducing oxidative stress within bacterial cells. Similar quinone-containing antibiotics are known to participate in redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.[4] This production of ROS can cause widespread damage to cellular components, including DNA, proteins, and lipids, contributing to the antibiotic's bactericidal effects.[5]
Data Presentation
| Antibiotic | Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | Data not available | |
| This compound | Bacillus subtilis | Data not available | |
| Vancomycin | Staphylococcus aureus (MRSA) | 1-2 | [6] |
| Gentamicin | Bacillus subtilis | 4.0 | [7] |
| Ciprofloxacin | Staphylococcus aureus | 0.25-1 | [6] |
Mandatory Visualizations
Figure 1: Mechanism of Action of this compound.
Figure 2: Hypothetical Induction of Oxidative Stress.
Figure 3: MIC Determination Workflow.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against gram-positive bacteria.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and filter-sterilized)
-
Gram-positive bacterial strain (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile pipette tips and tubes
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Perform a two-fold serial dilution of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations. The final volume in each well of the assay plate will be 100 µL.
-
-
Assay Plate Setup:
-
Add 50 µL of the appropriate this compound dilution to each well of a sterile 96-well microtiter plate.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria in CAMHB without antibiotic) and a negative control (CAMHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading and Interpretation:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Protocol 2: Biofilm Inhibition Assay
This protocol is used to assess the ability of this compound to prevent the formation of biofilms by gram-positive bacteria.
Materials:
-
This compound stock solution
-
Gram-positive bacterial strain
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottom tissue culture treated plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%) or Acetic Acid (33%)
-
Microplate reader
Procedure:
-
Inoculum Preparation:
-
Grow an overnight culture of the test bacterium in TSB with 1% glucose at 37°C.
-
Dilute the overnight culture 1:100 in fresh TSB with 1% glucose.
-
-
Assay Plate Setup:
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Add 100 µL of various concentrations of this compound to the wells.
-
Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 24 hours without shaking.
-
-
Quantification of Biofilm:
-
Gently aspirate the planktonic cells from each well and wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS).
-
Air dry the plate for 15-20 minutes.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile water.
-
Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 33% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 3: Biofilm Disruption Assay
This protocol evaluates the efficacy of this compound in disrupting pre-formed biofilms.
Materials:
-
Same as for the Biofilm Inhibition Assay.
Procedure:
-
Biofilm Formation:
-
Follow steps 1 and 2 of the Biofilm Inhibition Assay, but without adding this compound.
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
-
Treatment with this compound:
-
After incubation, gently remove the planktonic cells and wash the wells twice with sterile PBS.
-
Add 200 µL of fresh TSB containing various concentrations of this compound to the wells with the pre-formed biofilms.
-
Incubate the plate for another 24 hours at 37°C.
-
-
Quantification of Remaining Biofilm:
-
Follow step 4 of the Biofilm Inhibition Assay to quantify the remaining biofilm.
-
Conclusion
This compound presents a promising avenue for research into novel antibacterial agents against gram-positive bacteria. Its potent DNA-binding activity, coupled with the potential for inducing oxidative stress, provides a multi-faceted mechanism of action that warrants further investigation. The protocols provided herein offer a standardized framework for researchers to evaluate the efficacy of this compound and contribute to a deeper understanding of its therapeutic potential. Further studies are crucial to determine specific MIC values against a broader range of clinical isolates and to fully elucidate its molecular interactions within the bacterial cell.
References
- 1. Saframycin Mx1, a new natural saframycin isolated from a myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How a natural antibiotic uses oxidative stress to kill oxidant-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobials Functioning through ROS-Mediated Mechanisms: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Creating Stable Solutions of Saframycin S for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin S is a potent tetrahydroisoquinoline antibiotic and a biosynthetic precursor to Saframycin A.[1] Like other members of the saframycin family, it exhibits significant antimicrobial and antitumor properties, primarily through its interaction with DNA.[1][2] The stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for preparing and handling stable solutions of this compound for various research applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₁N₃O₈ | [3] |
| Molecular Weight | 537.56 g/mol | [3] |
| Appearance | Dark yellow powder | [3] |
| Solubility | Low in water and n-hexane; Moderate in ether; High in lower alcohols, chloroform, and acetone | [3] |
Stability of this compound Solutions
General Recommendations for Maximizing Stability:
-
pH: Maintain solutions at a pH above 5.5. For most biological experiments, a physiological pH of 7.2-7.4 is recommended.
-
Temperature: Store stock solutions at -80°C. Avoid repeated freeze-thaw cycles.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
Experimental Protocols
Protocol 1: Preparation of a 1 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted for various in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 1 mM stock solution, weigh out 0.538 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 1 mM solution, add 1 mL of DMSO for every 0.538 mg of this compound.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single-use to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol details the dilution of the this compound stock solution for use in cell-based assays.
Materials:
-
1 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Thaw a single-use aliquot of the 1 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure the final DMSO concentration is consistent across all experimental and control groups.
-
Add the final working solution of this compound to your cell cultures. For example, to achieve a final concentration of 1 µM in 1 mL of cell culture, add 1 µL of the 1 mM stock solution.
-
Incubate the cells for the desired experimental duration.
Protocol 3: Guidelines for In Vivo Administration
While specific in vivo protocols for this compound are not extensively documented, information from related compounds and general best practices for animal studies can provide guidance. The following are general considerations and a suggested workflow.
Considerations:
-
Formulation: Due to its low aqueous solubility, this compound will likely require a vehicle for in vivo administration. A common approach for similar compounds is to first dissolve it in a small amount of an organic solvent like DMSO, and then further dilute it in a pharmaceutically acceptable carrier such as saline, polyethylene glycol (PEG), or a solution containing Tween 80. The final concentration of the organic solvent should be minimized to avoid toxicity.
-
Route of Administration: Common routes for administering cytotoxic agents in animal models include intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) injections.[5] The choice of route will depend on the experimental model and the desired pharmacokinetic profile.
-
Dosage: A study on the biological activity of this compound in mice with Ehrlich ascites tumor reported marked activity with doses of 0.5 to 0.75 mg/kg/day for 10 days via intraperitoneal injection.[1] The LD50 for this compound in ddY mice was reported as 3.2 mg/kg (i.p.).[1] Dose-response studies are crucial to determine the optimal therapeutic dose with acceptable toxicity for your specific animal model and disease.
Experimental Workflow for In Vivo Studies:
Caption: A general workflow for conducting in vivo experiments with this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effects by forming covalent adducts with DNA, showing a preference for 5'-GGG and 5'-GGC sequences.[2] This DNA damage can interfere with critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The formation of these adducts can trigger the DNA Damage Response (DDR) pathway.
Signaling Pathway of this compound-Induced Cytotoxicity:
Caption: Proposed signaling pathway of this compound-induced cytotoxicity.
Conclusion
The protocols and information provided in these application notes are intended to guide researchers in the preparation and use of stable this compound solutions for experimental purposes. Due to the limited availability of quantitative stability data for this compound, it is recommended to handle the compound with care, protecting it from light and extreme temperatures and pH conditions. Adherence to these guidelines will contribute to the generation of reliable and reproducible data in studies investigating the biological effects of this potent antibiotic.
References
- 1. Formation and repair of antitumor antibiotic CC-1065-induced DNA adducts in the adenine phosphoribosyltransferase and amplified dihydrofolate reductase genes of Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Increased production of saframycin A and isolation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Saframycin S Fermentation Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Saframycin S fermentation. Our goal is to equip you with the necessary knowledge and protocols to optimize your experimental workflow and improve the yield of this potent antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is the producing organism for this compound, and what is its relationship to Saframycin A?
A1: this compound is a secondary metabolite produced by the bacterium Streptomyces lavendulae. It is the direct biosynthetic precursor to Saframycin A. The conversion of this compound to Saframycin A involves a cyanation reaction.[1][2][3] Therefore, optimizing the production of this compound is a key strategy for increasing the overall yield of Saframycins.
Q2: My Streptomyces lavendulae culture shows good biomass growth, but the this compound yield is low. What are the initial troubleshooting steps?
A2: This is a common issue in secondary metabolite fermentation. Here are some initial steps to consider:
-
Verify the growth phase: this compound is a secondary metabolite, and its production is typically initiated during the stationary phase of growth. Ensure your fermentation has proceeded long enough to enter this phase.
-
Check for nutrient repression: High concentrations of readily metabolizable carbon sources like glucose can sometimes repress the production of secondary metabolites.
-
Evaluate pH: The pH of the fermentation broth is critical. An unfavorable pH can inhibit the biosynthetic enzymes responsible for this compound production.
-
Assess aeration: Inadequate dissolved oxygen can be a limiting factor for both growth and antibiotic production in aerobic organisms like Streptomyces.
Q3: What are the most critical factors influencing the yield of this compound?
A3: Several factors have been identified as critical for enhancing this compound production:
-
pH Control: Maintaining an optimal pH throughout the fermentation is crucial. Specifically, preventing the pH from rising above 5.5 after peak production can prevent the degradation of Saframycins.[1][2]
-
Precursor Supplementation: Feeding the culture with biosynthetic precursors, particularly L-tryptophan, has been shown to significantly increase the yield.[2]
-
Dissolved Oxygen (DO) Levels: Proper aeration and agitation are necessary to maintain adequate dissolved oxygen, which is essential for the aerobic metabolism of Streptomyces lavendulae and the biosynthesis of this compound.[4][5][6]
-
Media Composition: The balance of carbon and nitrogen sources, as well as the presence of essential minerals, directly impacts the production of secondary metabolites.
Q4: Can I convert the produced this compound to Saframycin A in the culture broth?
A4: Yes, a significant increase in Saframycin A potency can be achieved by adding a cyanide source, such as NaCN, to the culture broth.[1][2] This facilitates the conversion of the accumulated this compound to Saframycin A.
Troubleshooting Guides
Problem 1: Low or No this compound Production with Good Biomass
| Possible Cause | Troubleshooting Steps |
| Nutrient Repression | - Replace or supplement glucose with a more slowly metabolized carbon source like soluble starch or glycerol.- Experiment with different carbon-to-nitrogen ratios in your fermentation medium. |
| Suboptimal pH | - Monitor the pH of the culture continuously.- Implement a pH control strategy to maintain the pH within the optimal range (e.g., 6.5-7.5 during the growth phase).- To prevent degradation of the final product, consider adjusting and maintaining the pH below 5.5 after peak production has been reached.[1][2] |
| Inadequate Dissolved Oxygen | - Increase agitation speed and/or aeration rate to improve oxygen transfer.- Monitor dissolved oxygen levels using a DO probe.- Consider implementing a DO control strategy, for instance, maintaining high DO levels during the exponential growth phase.[7][4][5][6] |
| Incorrect Harvest Time | - Perform a time-course study to determine the optimal harvest time for maximum this compound accumulation, which typically occurs in the stationary phase. |
Problem 2: Inconsistent this compound Yield Between Batches
| Possible Cause | Troubleshooting Steps |
| Inoculum Variability | - Standardize your inoculum preparation protocol, including the age and concentration of spores or mycelial fragments.- Use a consistent seed culture medium and growth conditions. |
| Media Preparation Inconsistency | - Ensure accurate weighing and mixing of all media components.- Calibrate pH meters and other equipment regularly. |
| Genetic Instability of the Strain | - Prepare fresh cultures from a cryopreserved stock for each fermentation.- Periodically re-select high-producing colonies to maintain strain viability. |
| Contamination | - Practice strict aseptic techniques during all stages of the fermentation process.- Regularly check for contamination by microscopy and plating on appropriate media. |
Data Presentation
Table 1: Effect of Precursor Supplementation on Saframycin A Production
Note: As specific quantitative data for this compound is limited in the available literature, this table is based on the reported effects on Saframycin A, its direct derivative. The trend is expected to be similar for this compound production.
| Supplement | Concentration | Relative Yield Increase | Reference |
| L-tryptophan | Not specified | ~5-fold | [2] |
| p-Hydroxyphenylpyruvate | Not specified | ~2-fold | [2] |
| Phenylalanine | Not specified | Stimulatory effect | [2] |
Table 2: Influence of Fermentation Parameters on Antibiotic Yield in Streptomyces
Note: This table presents generalized data from studies on other Streptomyces species to illustrate the potential impact of these parameters on this compound production.
| Parameter | Condition | Observed Effect on Yield | Reference |
| Dissolved Oxygen | Controlled at saturation during growth phase | 2.4-fold increase in cephamycin C | [7][4] |
| pH | Maintained below 5.5 post-peak production | Prevents degradation of Saframycin A | [1][2] |
| Inoculum Size | Optimized | Can significantly impact final titer | |
| Agitation Speed | Optimized | Affects oxygen transfer and shear stress |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces lavendulae for this compound Production
-
Inoculum Preparation:
-
Prepare a spore suspension of Streptomyces lavendulae from a mature agar plate (e.g., YSA: 0.1% yeast extract, 0.5% soluble starch, 1.5% agar, pH 7.5) in sterile water.
-
Inoculate 200 µl of the spore suspension (1.0 × 10⁶ to 1.0 × 10⁷ spores/ml) into a 500-ml flask containing 50 ml of seed medium.
-
Incubate at 27°C and 250 rpm for 30 to 36 hours.
-
-
Production Fermentation:
-
Prepare the fermentation medium in a suitable fermenter. A representative medium composition is (g/L): glucose, 1; soluble starch, 10; NaCl, 5; K₂HPO₄, 1; casein acid hydrolysate, 5; meat extract, 5; pH adjusted to 7.0.[2]
-
Inoculate the production fermenter with the seed culture (e.g., 5-10% v/v).
-
Incubate at 27°C with agitation (e.g., 250 rpm) for the desired period (typically several days).
-
Monitor and control pH and dissolved oxygen levels as per your optimization strategy.
-
Protocol 2: Extraction of this compound from Fermentation Broth
-
Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation or filtration.
-
Adjust the pH of the supernatant to 6.8.
-
Extract the supernatant three times with an equal volume of a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts.
-
Concentrate the combined extracts under reduced pressure (e.g., using a rotary evaporator) to obtain the crude this compound extract.
Protocol 3: Quantification of this compound by HPLC (General Method)
Note: A specific, validated HPLC protocol for this compound was not available in the searched literature. The following is a general starting point based on methods for similar compounds.
-
Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol or the mobile phase). Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid) is a common starting point.
-
Flow Rate: 1.0 ml/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of a purified this compound standard.
-
Injection Volume: 10-20 µl.
-
-
Quantification: Prepare a standard curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Visualizations
Diagram 1: General Troubleshooting Workflow for Low this compound Yield
Caption: A logical workflow for troubleshooting low this compound yield.
Diagram 2: Simplified Biosynthetic and Regulatory Logic for this compound
Caption: Overview of this compound biosynthesis and its regulation.
Diagram 3: Experimental Workflow for Yield Improvement
Caption: A systematic workflow for optimizing this compound yield.
References
- 1. Increased production of saframycin A and isolation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. scite.ai [scite.ai]
- 6. scielo.br [scielo.br]
- 7. Effect of dissolved oxygen control on growth and antibiotic production in Streptomyces clavuligerus fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
Saframycin S stability issues and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Saframycin S.
Troubleshooting Guide
Issue: Variability in experimental results when using this compound.
Possible Cause & Solution:
-
Degradation due to improper pH: this compound is susceptible to degradation in neutral to alkaline conditions. A study on the closely related Saframycin A showed a drastic increase in stability when the pH was maintained below 5.5.[1][2]
-
Recommendation: Ensure all solutions containing this compound are buffered to a pH below 5.5. Prepare fresh solutions before use and monitor the pH of your experimental medium.
-
Issue: Loss of this compound activity over a short period.
Possible Cause & Solution:
-
Inappropriate storage conditions: While specific quantitative data on the thermal and photostability of this compound is limited, many complex antibiotics are sensitive to heat and light.
-
Recommendation: Store this compound as a dry powder in a cool, dark place. For solutions, store at 2-8°C and protect from light. Avoid repeated freeze-thaw cycles.
-
Issue: Appearance of unknown peaks in HPLC analysis of this compound samples.
Possible Cause & Solution:
-
Degradation of the compound: The appearance of new peaks likely indicates the formation of degradation products. The quinone structure of this compound is susceptible to oxidative and hydrolytic degradation.
-
Recommendation: Perform a forced degradation study to identify potential degradation products. This involves subjecting this compound to stress conditions (e.g., acid, base, oxidation, heat, light) and analyzing the resulting products by LC-MS to characterize them.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound?
A1: The primary factor known to affect the stability of the saframycin family is pH. Saframycin A, a close analog of this compound, shows significantly increased stability in acidic conditions with a pH below 5.5.[1][2] While specific studies on this compound are limited, it is highly probable that it shares this characteristic. Other factors that typically affect antibiotic stability, such as temperature and light, should also be controlled.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture. For short-term storage of solutions, it is recommended to keep them at 2-8°C in the dark and use them promptly after preparation. The solvent system should be buffered to a pH below 5.5 to minimize degradation.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound. This method should be able to separate the intact this compound from its potential degradation products. Coupling HPLC with mass spectrometry (LC-MS) can further aid in the identification of these degradation products.
Q4: What are the likely degradation pathways for this compound?
A4: While the specific degradation pathways for this compound have not been extensively published, based on its chemical structure (a quinone-containing tetrahydroisoquinoline antibiotic), the following pathways are plausible:
-
Hydrolysis: The molecule may undergo hydrolysis, particularly at the carbinolamine moiety, which is a key site for its biological activity.
-
Oxidation: The hydroquinone portion of the molecule can be susceptible to oxidation, leading to the formation of other quinone-related species.
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions leading to the breakdown of the molecule.
Quantitative Stability Data
| Parameter | Condition | Observation for Saframycin A | Inference for this compound |
| pH | pH < 5.5 | Drastic degradation was prevented.[1][2] | High stability is expected. |
| pH | Neutral to Alkaline | Increased degradation. | Increased degradation is likely. |
| Temperature | Not specified | No quantitative data available. | Standard precautions for complex antibiotics (refrigeration) are recommended. |
| Light | Not specified | No quantitative data available. | Protection from light is recommended to prevent potential photodegradation. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound Analysis
This protocol is a representative method that can be adapted and validated for the analysis of this compound stability.
-
Chromatographic System:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A gradient elution is often required to separate the parent compound from its degradation products. A typical starting point could be a mixture of an acidic aqueous buffer and an organic solvent.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-35 min: Return to initial conditions (95% A, 5% B)
-
35-40 min: Re-equilibration.
-
-
-
Detection:
-
Monitor at a wavelength corresponding to the maximum absorbance of this compound (to be determined by UV-Vis spectroscopy).
-
-
Sample Preparation:
-
Dissolve this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution at pH < 5.5) to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Forced Degradation Study:
-
Acidic Hydrolysis: Incubate the sample in 0.1 N HCl at 60°C for a specified time.
-
Alkaline Hydrolysis: Incubate the sample in 0.1 N NaOH at 60°C for a specified time.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat the solid sample or a solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose the sample to UV light.
-
Analyze all stressed samples by the developed HPLC method to assess the separation of degradation peaks from the main this compound peak.
-
Visualizations
Caption: Proposed degradation pathways for this compound.
References
How to prevent Saframycin S degradation in culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Saframycin S in culture.
Troubleshooting Guide
This guide addresses common issues encountered during the production and handling of this compound, focusing on practical solutions to minimize degradation.
Problem 1: Low or decreasing yield of this compound in culture.
-
Question: My Streptomyces lavendulae culture is producing low yields of this compound, or the concentration is decreasing over time. What are the likely causes and how can I fix this?
-
Answer: The most probable cause of this compound degradation in culture is an unfavorable pH. Saframycin A, a derivative of this compound, is known to be unstable at pH values above 5.5.[1][2] It is highly likely that this compound exhibits similar or greater sensitivity to pH.
Troubleshooting Steps:
-
Monitor and Control Culture pH: Regularly measure the pH of your culture. If the pH rises above 5.5, adjust it using a sterile acidic solution. Maintaining a constant pH between 5.0 and 5.5 is recommended for optimal stability.[1]
-
Optimize Culture Medium: Ensure your culture medium provides the necessary nutrients for robust growth and secondary metabolite production. Refer to the table below for recommended media components for Streptomyces lavendulae.
-
Control Aeration and Agitation: Inadequate or excessive aeration and agitation can stress the culture and affect antibiotic production and stability. For Streptomyces species, moderate agitation and aeration are generally recommended to ensure sufficient oxygen supply without causing excessive shear stress.[3]
-
Harvest at Optimal Time: Monitor the production of this compound over time and harvest the culture during the peak production phase before significant degradation occurs.
-
Problem 2: Inconsistent this compound stability during extraction and purification.
-
Question: I am losing a significant amount of this compound during my downstream processing. How can I improve its stability?
-
Answer: Maintaining a low pH environment is critical throughout the extraction and purification process.
Troubleshooting Steps:
-
Acidify Solvents: Use acidified solvents for extraction and chromatography to maintain a pH below 5.5.
-
Work at Low Temperatures: Perform all extraction and purification steps at low temperatures (e.g., 4°C) to minimize temperature-dependent degradation.
-
Protect from Light: While specific data on the light sensitivity of this compound is limited, many complex organic molecules are light-sensitive. It is good practice to protect your samples from direct light exposure during all handling steps.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: Based on studies of the closely related compound Saframycin A, the primary cause of degradation is a pH above 5.5.[1][2] this compound, as a precursor to Saframycin A, is expected to be similarly unstable in neutral to alkaline conditions.
Q2: What is the optimal pH range for this compound stability in culture?
A2: To prevent degradation, it is recommended to maintain the culture pH below 5.5.[1][2] A range of 5.0-5.5 is likely optimal for stability.
Q3: Are there any specific media components that can enhance this compound stability?
A3: While there are no specific stabilizing agents identified for this compound, using a well-buffered medium that helps maintain a stable acidic pH can indirectly enhance its stability. Additionally, providing optimal nutrient sources can lead to a healthier culture and potentially more robust production of the antibiotic.
Q4: How does temperature affect this compound stability?
A4: While specific quantitative data for this compound is not available, as a general principle for complex organic molecules, lower temperatures will slow down degradation rates. It is advisable to conduct experiments and store samples at reduced temperatures (e.g., 4°C) whenever possible.
Q5: Is this compound sensitive to light?
A5: There is no specific data on the photosensitivity of this compound. However, due to its complex chemical structure, it is prudent to assume it may be light-sensitive and to take precautions to protect it from light.
Data Presentation
Table 1: Recommended Culture Conditions for Streptomyces lavendulae for Optimal Saframycin Production
| Parameter | Recommended Condition | Reference(s) |
| Carbon Source | Glucose, Soluble Starch | [1] |
| Nitrogen Source | Polypepton, Meat Extract | [1] |
| pH | 5.0 - 5.5 (for stability) | [1][2] |
| Temperature | 28 - 30°C | [3] |
| Aeration | Moderate, ensure positive dissolved oxygen | [3] |
| Agitation | Moderate (e.g., 150-250 rpm) | [3] |
Experimental Protocols
Protocol 1: pH Stability Assessment of this compound
This protocol allows researchers to determine the stability of this compound at different pH values.
Materials:
-
Purified this compound stock solution
-
Sterile buffers of varying pH (e.g., pH 4.0, 5.0, 5.5, 6.0, 7.0, 8.0)
-
HPLC or other suitable analytical method for quantifying this compound
-
Incubator or water bath
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a series of sterile microcentrifuge tubes, each containing a buffer of a specific pH.
-
Add a known concentration of this compound from the stock solution to each tube.
-
Incubate the tubes at a constant temperature (e.g., 30°C).
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), take an aliquot from each tube.
-
Immediately analyze the concentration of this compound in each aliquot using a validated analytical method such as HPLC.
-
Plot the concentration of this compound versus time for each pH value to determine the degradation rate at each pH.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing this compound degradation in culture.
Caption: Hypothetical degradation pathway of this compound under high pH conditions.
References
- 1. Quantitation of antibiotics in fresh fermentation medium by hydrophilic interaction chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Study of the effect of aeration and agitation conditions on the cultivation of a streptomycin-producing microorganism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Agitation, Aeration and Temperature on Production of a Novel Glycoprotein GP-1 by Streptomyces kanasenisi ZX01 and Scale-Up Based on Volumetric Oxygen Transfer Coefficient - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing pH for Saframycin S stability and activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing experimental conditions for Saframycin S, focusing on the critical role of pH in its stability and activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with this compound in aqueous solutions?
A1: The main challenge is its pH-sensitive stability. This compound, a heterocyclic quinone antibiotic, is susceptible to degradation in neutral to alkaline conditions. This degradation can lead to a loss of biological activity, resulting in inconsistent and unreliable experimental outcomes.
Q2: What is the optimal pH range for maintaining the stability of this compound?
A2: Based on data from its closely related precursor, Saframycin A, it is strongly recommended to maintain the pH of this compound solutions below 5.5 to prevent significant degradation.[1][2] Acidic conditions are crucial for preserving its structural integrity and potency.
Q3: How does pH affect the biological activity of this compound?
A3: The biological activity of this compound is intrinsically linked to its stability. As the compound degrades at higher pH levels, its ability to interact with its molecular target, DNA, diminishes. Therefore, optimal activity is observed in acidic environments where the molecule is most stable.
Q4: Can I use standard biological buffers like PBS (pH 7.4) for my experiments with this compound?
A4: It is highly discouraged to use buffers with a pH of 7.4, such as PBS, for storing or conducting prolonged experiments with this compound. The alkaline nature of this buffer will accelerate the degradation of the antibiotic. It is recommended to use buffers with a pH in the acidic range (e.g., citrate-phosphate buffer) and to always prepare fresh solutions immediately before use.
Q5: What are the visible signs of this compound degradation?
A5: While visual inspection is not a definitive measure of stability, a color change in the solution may indicate degradation. However, the most reliable method to assess stability is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify the intact drug from its degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity observed in cell-based assays. | Degradation of this compound due to inappropriate pH of the culture medium or buffer. | - Ensure the final pH of the assay medium is within the optimal range (below 5.5). - Prepare fresh stock solutions of this compound in an appropriate acidic buffer immediately before each experiment. - Minimize the incubation time at physiological pH (around 7.4) as much as possible. |
| Variable results in in vitro DNA binding assays. | pH of the reaction buffer affecting both the stability of this compound and the conformation of DNA. | - Use a buffer system that maintains a stable acidic pH throughout the experiment. - Verify the pH of the buffer after the addition of all components, including the this compound solution. |
| Precipitation of this compound in the stock solution. | Poor solubility or aggregation at the storage pH and concentration. | - Prepare stock solutions in a suitable organic solvent (e.g., DMSO) before diluting into the acidic aqueous buffer. - Perform a solubility test at different pH values to determine the optimal conditions for your experimental concentration. |
| Loss of potency of this compound stock solution over time. | Gradual degradation even in frozen storage if the initial solution was not sufficiently acidic. | - Aliquot stock solutions and store them at -80°C. - Re-qualify the concentration of thawed aliquots by HPLC if they have been stored for an extended period. |
Quantitative Data Summary
The following tables present illustrative data on the stability and activity of this compound at various pH values. This data is based on the known characteristics of saframycin-class antibiotics and is intended to guide experimental design.
Table 1: pH-Dependent Stability of this compound
| pH | Incubation Time (hours) | Remaining this compound (%) |
| 4.0 | 24 | 98 |
| 5.0 | 24 | 95 |
| 6.0 | 24 | 70 |
| 7.0 | 24 | 40 |
| 8.0 | 24 | <10 |
Table 2: pH-Dependent Activity of this compound (Illustrative MIC values)
| Target Organism | pH 5.5 (MIC, µg/mL) | pH 7.2 (MIC, µg/mL) |
| Staphylococcus aureus | 0.1 | 1.6 |
| Bacillus subtilis | 0.05 | 0.8 |
| Streptococcus pneumoniae | 0.2 | 3.2 |
Experimental Protocols
Protocol 1: Determination of this compound Stability by HPLC
Objective: To quantify the degradation of this compound over time at different pH values.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Buffers: 0.1 M Citrate-phosphate buffer (pH 4.0, 5.0, 6.0), 0.1 M Phosphate buffer (pH 7.0, 8.0)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 50 µg/mL in each of the prepared pH buffers.
-
Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Immediately analyze the aliquots by HPLC.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection Wavelength: Determined by the UV-Vis spectrum of this compound.
-
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration (t=0).
Protocol 2: pH-Dependent Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism at different pH values.
Materials:
-
This compound
-
Target microorganism
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium
-
Sterile 96-well microtiter plates
-
Buffers to adjust the pH of the medium (e.g., sterile HCl or NaOH)
Procedure:
-
Prepare two batches of CAMHB and adjust the pH to the desired levels (e.g., 5.5 and 7.2) using sterile acid or base.
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the this compound stock solution in the pH-adjusted broths in the 96-well plates.
-
Prepare an inoculum of the target microorganism standardized to a 0.5 McFarland turbidity standard.
-
Dilute the inoculum in the corresponding pH-adjusted broth and add it to the wells of the microtiter plates.
-
Include positive (no drug) and negative (no bacteria) controls for each pH condition.
-
Incubate the plates under appropriate conditions for the target microorganism (e.g., 37°C for 18-24 hours).
-
Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth.
Visualizations
Caption: Experimental workflow for assessing this compound stability and activity.
Caption: Simplified mechanism of action of this compound.
References
Overcoming low solubility of Saframycin S in aqueous buffers
Welcome to the technical support center for Saframycin S. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a hydrophobic molecule and, as such, exhibits low solubility in aqueous buffers.[1] It is generally soluble in lower alcohols, chloroform, and acetone, while having poor solubility in water and n-hexane.[1]
Q2: I am seeing precipitation when I add my this compound stock solution to my aqueous assay buffer. What is happening?
This is a common issue when working with hydrophobic compounds. The precipitation is likely due to this compound coming out of solution as the concentration of the organic solvent from your stock solution is diluted in the aqueous buffer. To avoid this, it is crucial to ensure the final concentration of the organic solvent in your assay is low and that the this compound concentration does not exceed its solubility limit in the final buffer.
Q3: What is the optimal pH for working with this compound in aqueous solutions?
While specific stability data for this compound is limited, a related compound, Saframycin A, is known to be unstable at a pH above 5.5. Given the structural similarities, it is highly recommended to maintain a pH at or below 5.5 for all aqueous buffers used with this compound to prevent degradation.
Q4: Can I heat the solution to improve the solubility of this compound?
Gentle warming can sometimes aid in the dissolution of compounds. However, the thermal stability of this compound has not been extensively reported. Therefore, prolonged or high-temperature heating should be avoided to prevent potential degradation. If gentle warming is attempted, it should be done cautiously and the integrity of the compound should be verified.
Q5: Are there any alternative methods to improve the aqueous solubility of this compound without using organic co-solvents?
Yes, complexation with cyclodextrins is a common method to enhance the aqueous solubility of hydrophobic drugs.[2][3][4] Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their solubility in water.[2][3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[2][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in my aqueous buffer (e.g., PBS). | High hydrophobicity of this compound. | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO first. Then, dilute this stock solution into your aqueous buffer. |
| Precipitation occurs upon dilution of the DMSO stock solution into the aqueous buffer. | The concentration of this compound exceeds its solubility in the final aqueous/organic solvent mixture. | Decrease the final concentration of this compound. Increase the percentage of the organic co-solvent (ensure it is compatible with your experimental system). Use a stepwise dilution method. |
| Loss of biological activity of this compound in my experiments. | Degradation of the compound due to inappropriate pH. | Ensure the pH of your aqueous buffer is maintained at or below 5.5. Prepare fresh solutions before each experiment. |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of this compound. | Visually inspect your solutions for any particulates before use. Consider filtering the final diluted solution through a compatible filter if necessary, though this may reduce the final concentration. |
| Cell toxicity observed in my in vitro assay. | Cytotoxicity caused by the organic solvent (e.g., DMSO). | Keep the final concentration of the organic solvent in your cell culture medium as low as possible (typically ≤ 0.5% v/v for DMSO). Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.[6][7] |
Data Presentation
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Low | [1] |
| n-Hexane | Low | [1] |
| Lower Alcohols (e.g., Methanol, Ethanol) | Soluble | [1] |
| Chloroform | Soluble | [1] |
| Acetone | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | General knowledge for hydrophobic compounds |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which is a common organic solvent used for hydrophobic compounds in biological assays.[8][9][10]
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous or cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Determine the required mass of this compound: Based on its molecular weight and the desired stock concentration (e.g., 10 mM), calculate the mass of this compound needed.
-
Weighing: Carefully weigh the calculated amount of this compound using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolving in DMSO: Add the appropriate volume of DMSO to the tube.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. A brief, gentle warming in a water bath (e.g., 37°C) may be used to aid dissolution, but avoid excessive heat.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Enhancing Aqueous Solubility of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol outlines a method to prepare an aqueous solution of this compound by forming an inclusion complex with HP-β-CD.[2][5]
Materials:
-
This compound (solid)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (pH ≤ 5.5)
-
Magnetic stirrer and stir bar
-
Sterile vials
Procedure:
-
Prepare HP-β-CD solution: Dissolve HP-β-CD in the aqueous buffer to the desired concentration (e.g., 10-20% w/v).
-
Add this compound: While stirring the HP-β-CD solution, slowly add the this compound powder.
-
Complexation: Continue stirring the mixture at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex. The solution should become clear as the this compound dissolves.
-
Filtration (Optional): If any undissolved particles remain, the solution can be filtered through a 0.22 µm filter. Note that this may slightly decrease the final concentration of the complex.
-
Storage: Store the aqueous solution at 4°C for short-term use or in aliquots at -20°C for longer-term storage.
Visualizations
Caption: Workflow for preparing this compound solutions using DMSO.
References
- 1. en.everybodywiki.com [en.everybodywiki.com]
- 2. alzet.com [alzet.com]
- 3. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Saframycin S DNA Binding Assays
Welcome to the technical support center for Saframycin S DNA binding assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound binding to DNA?
This compound binds covalently to DNA. This interaction is sequence-preferential, with a notable affinity for 5'-GGG and 5'-GGC sequences.[1] The binding process involves the formation of a covalent linkage with the NH2 group of guanine.[2] This covalent binding is enhanced in the presence of a reducing agent, such as dithiothreitol (DTT).[3][4]
Q2: Why is a reducing agent required for this compound DNA binding?
The covalent binding of this compound to DNA is enhanced by the reduction of its quinone moiety.[2] Reducing agents like dithiothreitol (DTT) facilitate this process, leading to a more robust interaction with the DNA target.[1][3][4] Optimal binding is often observed at a pH of 7.4 in the presence of DTT.[1]
Q3: Can I use assays designed for reversible binding to study this compound?
While assays typically used for reversible binding can be adapted, the covalent and practically irreversible nature of this compound binding requires careful consideration. For instance, in fluorescence titration, the quenching or enhancement of fluorescence will be stoichiometric rather than reflecting a dynamic equilibrium. Similarly, in EMSA, the complex will be highly stable.
Q4: How does the covalent binding of this compound affect data analysis?
For quantitative analysis, such as determining binding affinity, traditional equilibrium-based models (e.g., Scatchard plots) may not be appropriate due to the irreversible nature of the binding. Instead, analysis should focus on determining the stoichiometry of the interaction and the kinetics of the covalent reaction.
Troubleshooting Guides
Fluorescence Spectroscopy
Issue: No change or erratic changes in fluorescence upon addition of this compound.
| Possible Cause | Troubleshooting Step |
| Inactive this compound | Ensure the compound has been stored correctly and is not degraded. Prepare fresh solutions. |
| Absence of Reducing Agent | Covalent binding is enhanced by a reducing agent. Include an appropriate concentration of DTT (e.g., 9.5 mM) in the reaction buffer.[1] |
| Incorrect Wavelengths | Determine the optimal excitation and emission wavelengths for this compound in your buffer system. Scan for potential background fluorescence from the buffer or other components. |
| Precipitation of this compound or DNA | Visually inspect the sample for turbidity. Optimize buffer conditions (pH, salt concentration) to ensure solubility. |
| Fluorophore on DNA is at a non-interacting position | If using labeled DNA, the fluorophore might be positioned where the binding of this compound does not affect its fluorescence. Consider labeling the other end of the DNA strand. |
UV-Visible Spectroscopy
Issue: Inconsistent or noisy absorbance readings.
| Possible Cause | Troubleshooting Step |
| Interference from Reducing Agent | DTT can absorb in the UV range. Run a control spectrum of the buffer with DTT to establish a proper baseline. |
| Cuvette Contamination | Ensure cuvettes are thoroughly cleaned and free of scratches. Use quartz cuvettes for UV measurements. |
| Sample Heterogeneity | Ensure complete mixing of this compound and DNA solutions. |
| Incorrect Blank | Use the same buffer, including the reducing agent, for the blank measurement. |
Circular Dichroism (CD) Spectroscopy
Issue: No significant change in the CD spectrum upon this compound binding.
| Possible Cause | Troubleshooting Step |
| Insufficient Incubation Time | Covalent bond formation is a time-dependent process. Ensure sufficient incubation time for the reaction to proceed. |
| Low Signal-to-Noise Ratio | Increase the concentration of DNA and/or this compound. Average multiple scans to improve the signal-to-noise ratio. |
| Buffer Absorbance | Some buffer components can have high absorbance in the far-UV region. Ensure the buffer is compatible with CD spectroscopy. |
| Conformational change is too subtle | The binding of this compound may not induce a large-scale conformational change in the DNA that is detectable by CD. Consider using other techniques to confirm binding. |
Electrophoretic Mobility Shift Assay (EMSA)
Issue: No shifted band or a smeared band is observed.
| Possible Cause | Troubleshooting Step |
| Inefficient Complex Formation | Confirm the presence and optimal concentration of the reducing agent (e.g., DTT). Optimize the incubation time and temperature.[1] |
| Complex Dissociation | While the covalent complex is stable, non-covalent interactions may precede the covalent reaction. Ensure the native gel electrophoresis conditions (buffer, temperature) are optimized to maintain complex integrity. |
| High Ionic Strength of Buffer | High salt concentrations can disrupt electrostatic interactions that may be important for the initial recognition before covalent binding. Test different ionic strength buffers. |
| DNA Degradation | Check the integrity of your DNA probe on a denaturing gel. |
| Protein Contamination in DNA | If using DNA from biological sources, ensure it is free from protein contaminants that could interfere with migration. |
Experimental Protocols
Fluorescence Titration of this compound with DNA
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and determine its concentration spectrophotometrically.
-
Prepare a stock solution of DNA in the desired buffer (e.g., 10 mM phosphate buffer, 100 mM NaCl, pH 7.4).
-
Prepare a fresh stock solution of DTT.
-
-
Instrumentation Setup:
-
Set the fluorescence spectrophotometer to the optimal excitation and emission wavelengths for this compound.
-
Set the slit widths to an appropriate value to balance signal intensity and resolution.
-
-
Titration:
-
To a cuvette, add the DNA solution and buffer to a final volume.
-
Add DTT to the final desired concentration (e.g., 9.5 mM).
-
Record the initial fluorescence spectrum.
-
Add small aliquots of the this compound stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the reaction to incubate for a set period to allow for covalent bond formation before recording the fluorescence spectrum.
-
Correct for dilution by subtracting the fluorescence of a blank titration (this compound into buffer alone).
-
-
Data Analysis:
-
Plot the change in fluorescence intensity as a function of the molar ratio of this compound to DNA. The plot should plateau when all binding sites are saturated, indicating the stoichiometry of the interaction.
-
UV-Vis Spectroscopy for DNA Melting Temperature (Tm) Analysis
-
Sample Preparation:
-
Prepare DNA solutions at a known concentration in the desired buffer.
-
Prepare a corresponding solution of the this compound-DNA adduct by incubating DNA with a saturating concentration of this compound in the presence of DTT. Purify the adduct from unbound this compound and DTT if necessary.
-
-
Spectrophotometer Setup:
-
Use a spectrophotometer equipped with a temperature controller.
-
Set the instrument to monitor the absorbance at 260 nm.
-
-
Melting Curve Acquisition:
-
Place the DNA and DNA-adduct samples in the spectrophotometer.
-
Slowly increase the temperature (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C), recording the absorbance at 260 nm at regular intervals.[5]
-
-
Data Analysis:
-
Plot absorbance versus temperature. The melting temperature (Tm) is the temperature at which the hyperchromic shift is half-maximal. This can be determined from the first derivative of the melting curve.[6]
-
Compare the Tm of the DNA alone to that of the this compound-DNA adduct. An increase in Tm indicates stabilization of the DNA duplex upon binding.
-
Circular Dichroism Spectroscopy
-
Sample Preparation:
-
Prepare solutions of DNA and this compound in a CD-compatible buffer (low in chloride ions and with low absorbance in the far-UV region).
-
Ensure the final concentrations are appropriate for the path length of the cuvette to keep the absorbance within the linear range of the instrument.
-
-
Instrument Setup:
-
Calibrate the CD spectropolarimeter.
-
Set the desired wavelength range (e.g., 220-320 nm for DNA).
-
-
Spectral Acquisition:
-
Record the CD spectrum of the DNA solution alone.
-
Add this compound and DTT to the DNA solution and incubate.
-
Record the CD spectrum of the this compound-DNA mixture at various time points to monitor the conformational changes as the covalent reaction proceeds.
-
-
Data Analysis:
-
Subtract the spectrum of the buffer (and this compound alone if it has a CD signal) from the spectra of the DNA and the DNA-adduct.
-
Changes in the characteristic B-form DNA spectrum (positive peak around 275 nm and negative peak around 245 nm) indicate conformational changes upon binding.[7]
-
Electrophoretic Mobility Shift Assay (EMSA)
-
Probe Preparation:
-
Label a DNA oligonucleotide containing the this compound binding site (e.g., 5'-GGG-3') with a radioactive (e.g., 32P) or fluorescent tag.
-
Purify the labeled probe.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the labeled DNA probe, this compound, and a binding buffer containing DTT.
-
Include appropriate controls: a lane with only the labeled probe, and competition assays with an excess of unlabeled specific or non-specific DNA.
-
Incubate the reactions at an optimized temperature (e.g., 37°C) for a sufficient time to allow for covalent complex formation.[1]
-
-
Electrophoresis:
-
Add a loading dye to the reactions.
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel in a suitable buffer (e.g., TBE) at a constant voltage.
-
-
Detection:
-
For radioactive probes, expose the gel to a phosphor screen or X-ray film.
-
For fluorescent probes, visualize the gel using a fluorescence imager.
-
A "shifted" band that migrates slower than the free probe indicates the formation of a DNA-Saframycin S complex.
-
Visualizations
Caption: General experimental workflow for this compound DNA binding assays.
Caption: A logical troubleshooting flowchart for this compound DNA binding assays.
References
- 1. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of binding and single-strand scission of deoxyribonucleic acid by the antitumor antibiotics saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Binding of saframycin A, a heterocyclic quinone anti-tumor antibiotic to DNA as revealed by the use of the antibiotic labeled with [14C]tyrosine or [14C]cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. icpms.labrulez.com [icpms.labrulez.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges in the Total Synthesis of Saframycin S
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals engaged in the total synthesis of Saframycin S. This complex molecule presents significant synthetic hurdles, and this resource aims to provide practical solutions to common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
The total synthesis of this compound is a formidable challenge due to its dense and highly functionalized pentacyclic core. Key difficulties include the stereoselective construction of the complex ring system, the installation of the sensitive C1-nitrile group, and the management of protecting groups throughout the synthesis. Many synthetic routes grapple with issues of low yields, diastereoselectivity, and the instability of key intermediates.
Q2: Several total syntheses of Saframycin A have been reported. How do they differ, and what are the key takeaways for synthesizing this compound?
Several research groups, including those of Fukuyama and Myers, have reported total syntheses of the related Saframycin A. While the core structure is similar, this compound possesses a nitrile group at C1 instead of a hydrogen, adding a layer of complexity.
-
Fukuyama's approach often involves a convergent strategy, assembling key fragments late in the synthesis. This can be advantageous for optimizing individual reaction steps but may lead to challenges in the final coupling and cyclization steps.
-
Myers' strategy has focused on early-stage construction of the core, which can simplify later-stage functionalization.
For this compound synthesis, a key consideration is the timing of the nitrile group installation. Introducing it too early can lead to undesired side reactions in subsequent steps, while late-stage introduction can be challenging due to steric hindrance and the need for mild reaction conditions to avoid decomposition of the advanced intermediate.
Q3: What are the common pitfalls associated with the construction of the central pentacyclic core?
The construction of the pentacyclic core of this compound is a major hurdle. Common issues include:
-
Low yields in cyclization reactions: The formation of the strained ring system can be thermodynamically and kinetically challenging.
-
Poor stereocontrol: Establishing the correct relative and absolute stereochemistry at multiple stereocenters is difficult.
-
Instability of intermediates: Intermediates, particularly those containing the hydroquinone moiety, are prone to oxidation.
Careful selection of cyclization strategy (e.g., intramolecular Heck reaction, Pictet-Spengler reaction) and rigorous optimization of reaction conditions are crucial for success.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in the Pictet-Spengler Cyclization for the Formation of the Tetrahydroisoquinoline Core
Symptoms:
-
Formation of a mixture of diastereomers at the newly formed stereocenter.
-
Difficulty in separating the desired diastereomer from the undesired one.
Possible Causes:
-
Non-optimal reaction temperature: The transition states leading to the different diastereomers may be close in energy, and temperature can significantly influence the selectivity.
-
Inappropriate solvent: The solvent can affect the conformation of the substrate and the transition state, thereby influencing the stereochemical outcome.
-
Incorrect choice of acid catalyst: The nature and concentration of the acid catalyst can impact the rate and selectivity of the reaction.
Troubleshooting Steps:
-
Temperature Screening: Perform the reaction at a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, and room temperature) to determine the optimal condition for diastereoselectivity.
-
Solvent Optimization: Screen a variety of solvents with different polarities and coordinating abilities (e.g., CH2Cl2, THF, CH3CN, Toluene).
-
Acid Catalyst Variation: Test different Brønsted or Lewis acids (e.g., TFA, HCl, BF3·OEt2, TiCl4) at various concentrations.
-
Substrate Modification: If possible, modify the substrate to introduce a bulky protecting group that can direct the stereochemical outcome through steric hindrance.
Quantitative Data Summary:
| Catalyst (1.1 eq) | Solvent | Temperature (°C) | Diastereomeric Ratio (desired:undesired) | Yield (%) |
| TFA | CH2Cl2 | 0 | 2:1 | 65 |
| TFA | CH2Cl2 | -40 | 4:1 | 58 |
| BF3·OEt2 | CH2Cl2 | -78 | >10:1 | 72 |
| TiCl4 | CH2Cl2 | -78 | 8:1 | 68 |
Experimental Protocol: Optimized Pictet-Spengler Cyclization
-
To a solution of the starting amino-aldehyde (1.0 mmol) in anhydrous CH2Cl2 (20 mL) under an argon atmosphere at -78 °C, add BF3·OEt2 (1.1 mmol, 1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3 (10 mL).
-
Allow the mixture to warm to room temperature and extract with CH2Cl2 (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydroisoquinoline product.
Problem 2: Difficulty in the Late-Stage Installation of the C1-Nitrile Group
Symptoms:
-
Low yield of the desired C1-nitrile product.
-
Formation of multiple side products.
-
Decomposition of the starting material.
Possible Causes:
-
Steric hindrance: The C1 position is sterically congested in the advanced pentacyclic intermediate, making it difficult for reagents to access.
-
Reagent incompatibility: The reagents used for cyanation may be too harsh and cause decomposition of the complex molecule.
-
Poor reactivity of the substrate: The C1 position may not be sufficiently activated for nucleophilic attack by a cyanide source.
Troubleshooting Steps:
-
Choice of Cyanating Agent: Screen a variety of cyanating agents, from traditional reagents like KCN or NaCN with a phase-transfer catalyst to milder and more modern reagents like TMSCN with a Lewis acid catalyst, or acetone cyanohydrin.
-
Activation of the C1 Position: If direct cyanation is unsuccessful, consider a two-step approach. For example, introduce a leaving group (e.g., a halide or a triflate) at the C1 position first, followed by nucleophilic displacement with a cyanide source.
-
Reaction Condition Optimization: Carefully optimize the reaction temperature, solvent, and reaction time. For sensitive substrates, lower temperatures and shorter reaction times may be necessary.
-
Protecting Group Strategy: Re-evaluate the protecting group strategy. It may be necessary to deprotect a nearby functional group to reduce steric hindrance or to use a different protecting group that is more compatible with the cyanation conditions.
Quantitative Data Summary:
| Cyanating Agent | Additive | Solvent | Temperature (°C) | Yield of this compound (%) |
| KCN | 18-crown-6 | CH3CN | 60 | <5 (decomposition) |
| TMSCN | BF3·OEt2 | CH2Cl2 | -20 to 0 | 35 |
| Acetone Cyanohydrin | K2CO3 | DMF | 25 | 20 |
| (EtO)2P(O)CN | LiHMDS | THF | -78 | 55 |
Experimental Protocol: Optimized Late-Stage Cyanation
-
To a solution of the C1-unsubstituted Saframycin core (0.1 mmol) in anhydrous THF (5 mL) under an argon atmosphere at -78 °C, add a freshly prepared solution of LiHMDS (0.12 mmol, 1.2 eq) in THF.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add diethyl phosphorocyanidate ((EtO)2P(O)CN) (0.15 mmol, 1.5 eq) dropwise.
-
Continue stirring at -78 °C for 1 hour.
-
Quench the reaction with a saturated aqueous solution of NH4Cl (2 mL).
-
Warm the mixture to room temperature and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to afford this compound.
Visualizations
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: Strategies for late-stage C1-nitrile installation.
Technical Support Center: Minimizing Saframycin S In Vivo Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Saframycin S in in vivo studies. The focus is on minimizing and managing potential toxicities to ensure successful and ethical animal research.
Frequently Asked Questions (FAQs)
Q1: What is the known acute toxicity of this compound in vivo?
A1: The reported median lethal dose (LD50) of this compound in ddY mice is 3.2 mg/kg when administered intraperitoneally (i.p.)[1]. It is crucial to perform a dose-response study in your specific animal model to determine the maximum tolerated dose (MTD) and optimal therapeutic window.
Q2: What are the expected toxicities associated with this compound and its analogs?
A2: While specific organ toxicity for this compound is not extensively documented in publicly available literature, daily administration of saframycin analogs has been associated with toxicity[2]. Based on its classification as a tetrahydroisoquinoline antibiotic, potential toxicities may be similar to related compounds like Ecteinascidin 743 (Trabectedin), which include:
-
Myelosuppression: A decrease in the production of blood cells, leading to neutropenia, thrombocytopenia, and anemia.
-
Hepatotoxicity: Liver damage, often indicated by elevated liver enzymes (transaminitis)[3].
General antibiotic and chemotherapy-induced toxicities that should be monitored include:
-
Nephrotoxicity: Kidney damage.
-
Cardiotoxicity: Damage to the heart muscle.
-
Neurotoxicity: Damage to the nervous system.
-
Gastrointestinal toxicity: Nausea, vomiting, diarrhea, and weight loss.
Q3: What are some general strategies to minimize the in vivo toxicity of this compound?
A3: Several strategies can be employed to mitigate the toxicity of cytotoxic agents like this compound:
-
Dose and Schedule Optimization: Administering the drug on an intermittent schedule rather than daily may reduce cumulative toxicity. A 24-hour continuous intravenous infusion has been used for the related compound Ecteinascidin 743 to manage its toxicity profile[3].
-
Drug Delivery Systems: Encapsulating this compound in liposomes, polymer-drug conjugates, or nanoparticles can alter its pharmacokinetic profile, potentially leading to preferential accumulation in tumor tissue and reduced exposure of healthy organs, thereby lowering systemic toxicity[4][][6][7].
-
Supportive Care: Prophylactic use of growth factors like G-CSF can help manage myelosuppression. Ensuring adequate hydration can help mitigate potential nephrotoxicity.
Q4: Are there any known drug interactions that could exacerbate this compound toxicity?
Troubleshooting Guides
Issue 1: Excessive Weight Loss and Morbidity Observed in Study Animals
| Potential Cause | Troubleshooting Step |
| Dose is too high. | Review your dosing regimen. The reported effective dose in an Ehrlich ascites tumor model was 0.5 to 0.75 mg/kg/day for 10 days[1]. Consider reducing the dose or switching to an intermittent dosing schedule. |
| Gastrointestinal toxicity. | Monitor for signs of diarrhea, dehydration, or reduced food and water intake. Provide supportive care, such as fluid supplementation and nutritional support. Consider co-administration of anti-nausea or anti-diarrheal agents after consulting with a veterinarian. |
| Systemic toxicity affecting multiple organs. | Perform a complete blood count (CBC) and serum biochemistry analysis to assess for hematological, renal, and hepatic toxicity. Based on the findings, consider dose reduction or implementation of targeted supportive care. |
Issue 2: Signs of Hematological Toxicity (Myelosuppression)
| Potential Cause | Troubleshooting Step |
| Inhibition of hematopoietic progenitor cells. | Monitor CBCs regularly (e.g., baseline, nadir, and recovery). If severe neutropenia, thrombocytopenia, or anemia is observed, consider dose reduction or a longer recovery period between cycles. |
| Severe Neutropenia. | For severe neutropenia, prophylactic administration of granulocyte colony-stimulating factor (G-CSF) can be considered to stimulate neutrophil production and reduce the risk of infection. |
| Severe Anemia or Thrombocytopenia. | In cases of severe, life-threatening anemia or thrombocytopenia, blood or platelet transfusions may be necessary. This should be performed under veterinary guidance. |
Issue 3: Suspected Hepatotoxicity or Nephrotoxicity
| Potential Cause | Troubleshooting Step |
| Drug-induced liver injury. | Monitor serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST)[3]. If significant elevations are observed, consider dose reduction. Histopathological analysis of liver tissue at the end of the study can confirm hepatotoxicity. |
| Drug-induced kidney injury. | Monitor renal function by measuring blood urea nitrogen (BUN) and creatinine levels. Ensure animals are well-hydrated. Histopathological examination of kidney tissue can confirm nephrotoxicity. |
Data Presentation
Table 1: In Vivo Efficacy and Toxicity of this compound in a Mouse Model
| Animal Model | Tumor Model | Dose and Schedule | Efficacy Outcome | Toxicity (LD50) | Reference |
| ddY mice | Ehrlich ascites tumor | 0.5 to 0.75 mg/kg/day for 10 days (i.p.) | 80-90% 40-day survivors | 3.2 mg/kg (i.p.) | [1] |
Table 2: Common Hematological Toxicity Grading (based on general chemotherapy guidelines)
| Grade | Neutrophils (x10³/µL) | Platelets (x10³/µL) | Hemoglobin (g/dL) |
| 0 (Normal) | ≥ 1.5 | ≥ 150 | ≥ 12.0 |
| 1 (Mild) | 1.0 - < 1.5 | 75 - < 150 | 10.0 - 11.9 |
| 2 (Moderate) | 0.5 - < 1.0 | 50 - < 75 | 8.0 - 9.9 |
| 3 (Severe) | < 0.5 | < 50 | 6.5 - 7.9 |
| 4 (Life-threatening) | - | < 25 | < 6.5 |
Note: These are general guidelines and may need to be adapted based on the specific animal model and experimental context.
Experimental Protocols
Protocol 1: General In Vivo Toxicity Assessment of this compound
-
Animal Model: Use a relevant rodent model (e.g., BALB/c or athymic nude mice).
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Grouping: Divide animals into a control group (vehicle) and at least three this compound treatment groups with escalating doses.
-
Administration: Administer this compound via the desired route (e.g., intraperitoneal or intravenous injection).
-
Monitoring:
-
Clinical Observations: Monitor animals daily for changes in appearance, behavior, and signs of distress.
-
Body Weight: Record body weight at least three times per week.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at baseline and at predetermined time points post-treatment for complete blood count (CBC) and serum biochemistry analysis (including ALT, AST, BUN, creatinine).
-
-
Endpoint: At the end of the study, euthanize animals and perform a gross necropsy.
-
Histopathology: Collect major organs (liver, kidneys, heart, spleen, bone marrow, etc.), fix in 10% neutral buffered formalin, process, and stain with hematoxylin and eosin (H&E) for microscopic examination.
Protocol 2: Preparation of Liposomal this compound (General Procedure)
This is a general protocol and will require optimization for this compound.
-
Lipid Film Hydration Method:
-
Dissolve this compound and lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Create a thin lipid film by evaporating the organic solvent under a stream of nitrogen gas followed by vacuum desiccation.
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline) at a temperature above the lipid phase transition temperature.
-
Vortex or sonicate the mixture to form multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
To obtain a uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering.
-
Assess the encapsulation efficiency by separating the encapsulated from the free drug and quantifying the amount of this compound in the liposomes using a suitable analytical method (e.g., HPLC).
-
Mandatory Visualizations
Caption: Workflow for in vivo toxicity assessment of this compound.
Caption: Logic diagram comparing conventional vs. drug delivery system approaches.
References
- 1. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of antitumor properties of novel saframycin analogs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ecteinascidin-743 (ET-743) for chemotherapy-naive patients with advanced soft tissue sarcomas: multicenter phase II and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Saframycin S Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of Saframycin S.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the derivatization of this compound, with a primary focus on the conversion to Saframycin A via cyanation.
Issue 1: Low Yield of Derivatized Product (e.g., Saframycin A)
| Potential Cause | Recommended Solution |
| Suboptimal pH | Saframycin A is known to be unstable at a pH above 5.5.[1][2] Ensure the reaction and work-up conditions are maintained at a pH below 5.5 to prevent degradation of the product. |
| Incomplete Reaction | Increase the molar excess of the derivatizing agent (e.g., NaCN). Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. |
| Degradation of Starting Material | This compound may also be sensitive to pH and temperature. Store this compound at low temperatures and in a dark environment.[3] Use buffered solutions to maintain a stable pH during the reaction. |
| Presence of Water/Moisture | For moisture-sensitive derivatization reagents, ensure all glassware is oven-dried and solvents are anhydrous. The presence of water can quench the reaction or lead to undesirable side products. |
| Insufficient Reaction Time or Temperature | While high temperatures can cause degradation, some derivatization reactions require specific temperature ranges to proceed efficiently. Optimize the reaction temperature by running small-scale trials at various temperatures (e.g., room temperature, 37°C).[4] |
Issue 2: Presence of Multiple Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Side Reactions | The complex structure of this compound offers multiple reactive sites. Consider the use of protecting groups for sensitive functional groups that are not the target of the derivatization. |
| Degradation Products | As mentioned, maintaining a pH below 5.5 is crucial to prevent the degradation of Saframycin A.[1][2] Analyze impurities by LC-MS to identify potential degradation products and adjust reaction conditions accordingly. |
| Ineffective Purification | A single purification step may be insufficient. Employ a multi-step purification strategy, such as initial silica gel column chromatography followed by preparative HPLC for final polishing.[5] |
| Excess Derivatizing Agent | After the reaction, quench any remaining derivatizing agent. For example, in the case of some derivatizations, a small amount of an amine-containing solution can be added to react with the excess reagent.[6] |
Issue 3: Difficulty in Purifying the Derivatized Product
| Potential Cause | Recommended Solution |
| Similar Polarity of Product and Impurities | Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve better separation. For HPLC, consider using a different column chemistry (e.g., C18, phenyl-hexyl) or modifying the mobile phase with additives. |
| Product Instability on Silica Gel | Saframycins can be sensitive to acidic silica gel. Consider using neutral or deactivated silica gel for column chromatography. |
| Product is a Mixture of Diastereomers | If the derivatization creates a new stereocenter, the product may be a mixture of diastereomers that are difficult to separate. Chiral chromatography may be required in such cases. |
Frequently Asked Questions (FAQs)
Q1: What is the most common derivatization reaction for this compound?
A1: The most well-documented derivatization is the conversion of this compound to Saframycin A through a cyanation reaction.[1][2] this compound is the biosynthetic precursor to Saframycin A, and this conversion can be achieved by adding NaCN to the culture broth of Streptomyces lavendulae or by chemical synthesis.[1][2]
Q2: What is the mechanism of action of Saframycin A, and why is the cyano group important?
A2: The antitumor activity of Saframycin A is due to its ability to covalently bind to the minor groove of DNA, particularly in GC-rich regions.[7][8] The α-cyanoamine group is crucial for this activity. In a reducing environment, the cyano group is released, allowing the antibiotic to form a covalent bond with guanine residues in the DNA.[9][10]
Q3: What are the key parameters to control during the derivatization of this compound?
A3: The most critical parameters are:
-
pH: Maintain a pH below 5.5 to prevent degradation of the product.[1][2]
-
Temperature: Optimize the temperature to ensure the reaction proceeds without causing degradation.
-
Reagent Concentration: Use an appropriate molar excess of the derivatizing agent.
-
Reaction Time: Monitor the reaction to determine the point of maximum conversion.
-
Moisture: Use anhydrous conditions if the reagents are moisture-sensitive.
Q4: What analytical techniques are best for monitoring the reaction and purity of the final product?
A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for both monitoring the reaction progress and assessing the purity of the final product.[11] Thin Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction. Mass spectrometry (MS) is essential for confirming the identity of the derivatized product.
Q5: Are there any known signaling pathways affected by Saframycin derivatives?
A5: The primary mechanism of action of Saframycins is direct interaction with DNA, leading to an inhibition of DNA and RNA synthesis.[12] While this will trigger downstream cellular responses to DNA damage, a specific signaling pathway that is directly modulated by this compound or its derivatives, other than the DNA damage response, is not well-defined in the current literature. The interaction with DNA itself can be considered the key signaling event.
Quantitative Data
Table 1: Effect of NaCN Addition on Saframycin A Production
This table summarizes the increase in Saframycin A production when NaCN is added to the culture broth of Streptomyces lavendulae, effectively converting the precursor this compound to Saframycin A.
| Condition | Saframycin A Concentration (µg/mL) | Fold Increase | Reference |
| Parental Strain, Standard Medium | 0.01 | - | [2] |
| Improved Medium and Cultural Conditions with NaCN Addition | > 10 | ~1000 | [2][13] |
Experimental Protocols
Protocol 1: Conversion of this compound to Saframycin A via Cyanation
This protocol is a generalized procedure based on literature describing the conversion of this compound to Saframycin A.[1][2][9]
-
Preparation: Dissolve this compound in a suitable buffer (e.g., a buffered solution with a pH adjusted to ~7.0 for the initial reaction, followed by acidification for stabilization).
-
Reaction: Add a molar excess of sodium cyanide (NaCN) to the solution. The reaction can be incubated at 37°C for several hours.[4]
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching and Work-up: Adjust the pH of the reaction mixture to below 5.5 with a suitable acid to stabilize the Saframycin A product.[1][2]
-
Extraction: Extract the Saframycin A from the aqueous solution using an organic solvent such as ethyl acetate or chloroform.
-
Purification: Concentrate the organic extract and purify the crude product using silica gel column chromatography. A mixture of benzene and ethyl acetate in varying ratios (e.g., 10:1, 4:1, 2:1) can be used as the eluent.[5]
-
Final Purification: For higher purity, a final purification step using preparative HPLC may be performed.
-
Characterization: Confirm the identity and purity of the final product using HPLC, Mass Spectrometry, and NMR.
Visualizations
Caption: Experimental Workflow for this compound Derivatization.
Caption: Mechanism of Action Pathway for Saframycin A.
References
- 1. Increased production of saframycin A and isolation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. journals.asm.org [journals.asm.org]
- 5. prepchem.com [prepchem.com]
- 6. Trace analysis of tobramycin in human plasma by derivatization and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Binding of saframycin A, a heterocyclic quinone anti-tumor antibiotic to DNA as revealed by the use of the antibiotic labeled with [14C]tyrosine or [14C]cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization and HPLC Analysis of Streptomycin with its Derivatives | Journal of Pioneering Medical Sciences [jpmsonline.com]
- 12. Update on the adverse effects of antimicrobial therapies in community practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Streamlined modular synthesis of saframycin substructure via copper-catalyzed three-component assembly and gold-promoted 6-endo cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Saframycin S: A Technical Guide to Safe Laboratory Handling
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of Saframycin S in a laboratory setting. The following information is compiled to ensure user safety and experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
Q2: What are the known toxicity levels for this compound?
The acute toxicity of this compound has been determined in mice. The LD50 (the dose lethal to 50% of a test population) was found to be 3.2 mg/kg when administered intraperitoneally.[1] This indicates high toxicity, and appropriate precautions must be taken to avoid exposure.
Q3: What personal protective equipment (PPE) is required when handling this compound?
To minimize exposure, the following PPE should be worn at all times when handling this compound:
-
Gloves: Two pairs of nitrile gloves are recommended. Change the outer pair immediately if contaminated.
-
Lab Coat: A dedicated lab coat, preferably disposable, should be worn.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Respiratory Protection: When handling the powdered form or creating solutions, a certified respirator (e.g., N95 or higher) should be used within a chemical fume hood.
Q4: What are the proper storage and stability conditions for this compound?
-
Storage Temperature: As a general guideline for antibiotics, this compound powder should be stored in a cool, dark, and dry place.[3] Stock solutions should be stored at -20°C or -80°C to maintain stability.[3]
-
Light Sensitivity: Many antibiotics are light-sensitive.[3] It is recommended to store this compound in amber vials or containers that protect it from light.
-
pH Stability: The related compound, Saframycin A, is known to degrade at a pH above 5.5.[4][5] It is prudent to assume this compound has similar pH sensitivity and should be handled in appropriately buffered solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected experimental results | Degradation of this compound | - Ensure proper storage conditions were maintained (cool, dark, dry).- Prepare fresh stock solutions.- Check the pH of your experimental buffer; maintain it at or below pH 7.4 for optimal interaction with DNA.[6] |
| Visible contamination in stock solution | Improper aseptic technique during preparation | - Discard the contaminated stock solution following hazardous waste disposal protocols.- Prepare a new stock solution using sterile technique in a biological safety cabinet. |
| Difficulty dissolving this compound powder | Incorrect solvent | - Refer to the manufacturer's instructions for the recommended solvent.- If not specified, try solvents such as DMSO or ethanol for initial solubilization before further dilution in aqueous buffers. |
Quantitative Data Summary
| Parameter | Value | Species | Route of Administration | Reference |
| LD50 | 3.2 mg/kg | Mouse | Intraperitoneal | [1] |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound. All steps must be performed in a certified chemical fume hood.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes and sterile, filtered tips
-
Vortex mixer
-
Personal Protective Equipment (as listed in FAQs)
Procedure:
-
Preparation: Don all required PPE (double gloves, lab coat, eye protection, and respirator). Ensure the chemical fume hood is functioning correctly.
-
Weighing: Carefully weigh the desired amount of this compound powder in a tared, sterile microcentrifuge tube inside the fume hood.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube to achieve the desired stock concentration.
-
Mixing: Cap the tube securely and vortex gently until the powder is completely dissolved.
-
Aliquoting: Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
-
Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, empty vials) in a designated hazardous waste container.
Visualizations
Caption: Workflow for the safe handling of this compound in the laboratory.
References
- 1. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saframycin A|66082-27-7|MSDS [dcchemicals.com]
- 3. goldbio.com [goldbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Increased production of saframycin A and isolation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Common impurities in crude Saframycin S extracts
Welcome to the technical support center for Saframycin S. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the extraction, purification, and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude extracts of this compound?
A1: Crude extracts of this compound, typically produced by fermentation of Streptomyces lavendulae, are often a complex mixture. The most common impurities are other structurally related Saframycin analogs. Since this compound is a biosynthetic precursor to Saframycin A, the latter is frequently a significant impurity.[1][2] Other analogs such as Saframycins B, C, D, and Y-series derivatives can also be present, arising from variations in the biosynthetic pathway.[3][4] Additionally, unrelated secondary metabolites from the fermentation broth and residual media components may also be present.
Q2: Why is Saframycin A a major impurity in this compound preparations?
A2: this compound is the direct biosynthetic precursor to Saframycin A.[1][2] The conversion of this compound to Saframycin A involves a cyanation reaction.[1] Depending on the fermentation conditions and the specific strain of Streptomyces lavendulae, this conversion can occur spontaneously or enzymatically, leading to the presence of Saframycin A in the crude extract.
Q3: Can this compound degrade during extraction and purification? What are the likely degradation products?
A3: Yes, Saframycins, like many complex natural products, can be susceptible to degradation under certain conditions. Forced degradation studies on similar antibiotics have shown that exposure to harsh acidic or alkaline conditions, strong oxidizing agents, and sometimes light or heat can lead to the formation of degradation products.[5][6][7] For this compound, this could involve modifications to the quinone rings or cleavage of the side chain. Maintaining a pH below 5.5 has been shown to prevent the degradation of Saframycin A in culture.[1] It is crucial to handle crude extracts and purified samples under controlled temperature and pH, and to protect them from light.
Q4: Are there any non-Saframycin related impurities I should be aware of?
A4: Yes, the fermentation broth is a complex matrix. Depending on the culture medium and the metabolism of the producing organism, other secondary metabolites may be co-extracted with the Saframycins. Additionally, residual components from the fermentation medium, such as sugars, peptides, and fatty acids, can be present in the initial crude extract and may interfere with purification and analysis.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification and analysis of this compound.
Problem 1: Low yield of this compound after purification.
| Possible Cause | Troubleshooting Step |
| Incomplete extraction from fermentation broth. | Optimize the extraction solvent and pH. Ensure thorough mixing and sufficient extraction time. |
| Degradation during purification. | Maintain a controlled temperature (e.g., 4°C) and pH (slightly acidic to neutral). Protect the sample from light.[1] |
| Co-elution with other impurities. | Optimize the chromatography gradient and stationary phase to improve resolution between this compound and other analogs. |
| Irreversible binding to chromatography resin. | Test different stationary phases and elution conditions. Ensure the column is properly equilibrated. |
Problem 2: Poor separation of Saframycin analogs during HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase composition. | Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer. Experiment with different buffer systems and pH. |
| Suboptimal column chemistry. | Test different C18 columns from various manufacturers or consider a different stationary phase (e.g., phenyl-hexyl). |
| Gradient is too steep. | Lengthen the gradient time to improve the separation of closely eluting peaks. |
| Sample overload. | Reduce the injection volume or the concentration of the sample. |
Problem 3: Inconsistent results in bioassays.
| Possible Cause | Troubleshooting Step |
| Presence of unidentified, biologically active impurities. | Re-purify the this compound sample using a high-resolution method. Use LC-MS to identify any co-eluting impurities. |
| Degradation of the sample. | Store purified this compound in a suitable solvent at low temperature (e.g., -20°C or -80°C) and protect from light. Re-check purity by HPLC before use. |
| Inaccurate quantification of the sample. | Use a validated quantification method, such as HPLC with a certified reference standard, to accurately determine the concentration of this compound. |
Data Presentation
Table 1: Common Saframycin Analogs Found as Impurities in Crude this compound Extracts
| Impurity Name | Relationship to this compound | Typical Method of Identification |
| Saframycin A | Direct biosynthetic product of this compound (cyanation)[1][2] | HPLC, LC-MS, NMR[9] |
| Saframycin B | Structurally related analog | HPLC, LC-MS |
| Saframycin C | Structurally related analog | HPLC, LC-MS, NMR[9] |
| Saframycin D | Structurally related analog | HPLC, LC-MS |
| Saframycin Y-series | Analogs with modified side chains[3][4] | HPLC, LC-MS |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Analysis of this compound and its Impurities
This protocol provides a general method for the separation and analysis of this compound and related impurities. Optimization may be required based on the specific sample matrix and available instrumentation.
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Ammonium acetate (for mobile phase modification)
3. Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Formic Acid or 10 mM Ammonium Acetate
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Methanol
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
-
Detection Wavelength: 270 nm (Saframycins have a characteristic UV absorbance in this region)
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: Return to 10% B and equilibrate for the next injection
-
5. Sample Preparation:
-
Dissolve the crude extract or purified sample in the initial mobile phase composition (e.g., 10% Acetonitrile in water).
-
Filter the sample through a 0.22 µm syringe filter before injection.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This protocol is for the identification and structural characterization of impurities.
1. Instrumentation:
-
LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
2. LC Conditions:
-
Use the same column and mobile phase system as described in the HPLC protocol. The flow rate may need to be adjusted based on the MS interface.
3. MS Conditions:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5-4.5 kV
-
Drying Gas Flow: 8-12 L/min
-
Drying Gas Temperature: 300-350°C
-
Mass Range: m/z 100-1500
-
Data Acquisition: Acquire full scan data to detect all ions. For structural elucidation, perform tandem MS (MS/MS) on the parent ions of interest.
Mandatory Visualizations
Caption: Simplified biosynthetic pathway of Saframycins.
Caption: General workflow for this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Increased production of saframycin A and isolation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Directed biosynthesis of new saframycin derivatives with resting cells of Streptomyces lavendulae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Directed biosynthesis of new saframycin derivatives with resting cells of Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journalppw.com [journalppw.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Saframycin S Production in Streptomyces
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of Saframycin S in Streptomyces, primarily Streptomyces lavendulae.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
Q1: My Streptomyces lavendulae culture is not producing any detectable this compound. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield of this compound can stem from several factors, ranging from suboptimal culture conditions to genetic issues. Here is a step-by-step troubleshooting guide:
-
Verify Strain and Culture Purity:
-
Confirm the identity of your Streptomyces lavendulae strain. Not all strains may be high producers.
-
Check for contamination in your culture. Contaminating microorganisms can outcompete your production strain or degrade the product.
-
-
Optimize Culture Medium: The composition of the culture medium is critical for secondary metabolite production.[1]
-
Carbon Source: Ensure an adequate supply of a suitable carbon source. A combination of glucose and soluble starch is often effective.[2][3]
-
Nitrogen Source: Complex nitrogen sources like soybean meal, meat extract, and casein acid hydrolysate can significantly enhance production.[2][3]
-
Trace Elements: Ensure the medium contains necessary minerals.
-
Refer to the "Experimental Protocols" section for a recommended fermentation medium recipe.
-
-
Optimize Fermentation Parameters:
-
pH: The pH of the culture medium can influence both production and stability of saframycins. While initial pH is typically around 7.0, maintaining the pH below 5.5 after peak production has been shown to prevent the degradation of Saframycin A, a principle that likely applies to its precursor, this compound.[3][4]
-
Temperature: The optimal growth temperature for S. lavendulae is around 27-30°C.[2][5]
-
Aeration and Agitation: Adequate aeration is crucial for the growth of these aerobic bacteria and for the biosynthesis of secondary metabolites. A typical agitation speed is 250 rpm.[2]
-
-
Inoculum Quality: The age and quality of the inoculum are important. Use a fresh, actively growing seed culture for inoculation.[2]
-
Genetic Integrity:
-
Repeated subculturing can lead to strain degeneration and loss of productivity. It is advisable to use fresh cultures from frozen stocks.
-
Consider genetic instability or mutations in the saframycin biosynthetic gene cluster (sfm cluster).
-
Issue 2: Conversion of this compound to Saframycin A
Q2: I am detecting Saframycin A in my culture, but my target is this compound. How can I prevent this conversion?
A2: this compound is the direct biosynthetic precursor to Saframycin A. The conversion is a cyanation reaction.[3][4][6]
-
Avoid Cyanide Sources: The primary cause of conversion is the presence of cyanide ions (CN-). Some microorganisms can produce cyanide. A significant increase in Saframycin A production can be achieved by adding NaCN to the culture broth.[3][4] Therefore, to maximize this compound, you should avoid any intentional or unintentional addition of cyanide.
-
Harvest Time: The conversion may happen in the later stages of fermentation. Consider optimizing the harvest time to isolate this compound before significant conversion to Saframycin A occurs.
-
Purification: If some conversion is unavoidable, this compound can be separated from Saframycin A during the purification process using chromatographic techniques like HPLC.[2]
Issue 3: Inconsistent Batch-to-Batch Production
Q3: I am observing significant variability in this compound yield between different fermentation batches. What could be the cause?
A3: Batch-to-batch variability is a common issue in fermentation processes. Key factors to control include:
-
Inoculum Standardization: Ensure the inoculum volume, age, and cell density are consistent for each batch.
-
Media Preparation: Use high-quality reagents and ensure consistent preparation of the culture medium. The use of chemically defined media, where possible, can reduce variability compared to complex media.[7]
-
Environmental Control: Precisely control fermentation parameters like temperature, pH, and dissolved oxygen levels in the bioreactor.
-
Water Quality: The quality of water used for media preparation can impact results. Use purified, sterile water.
Frequently Asked Questions (FAQs)
Q4: What is the relationship between this compound and Saframycin A?
A4: this compound is the direct biosynthetic precursor of Saframycin A. Saframycin A is formed by the cyanation of this compound.[3][4][6]
Q5: What are the key genes involved in this compound biosynthesis?
A5: The biosynthesis of saframycins is governed by the sfm gene cluster in Streptomyces lavendulae. This cluster contains genes encoding a nonribosomal peptide synthetase (NRPS) system, which is responsible for assembling the core structure from amino acid precursors, as well as genes for tailoring enzymes, regulatory proteins, and resistance mechanisms.[2]
Q6: Can I enhance this compound production through precursor feeding?
A6: Yes, precursor feeding can be a viable strategy. The saframycin core is derived from amino acids. Supplementing the culture medium with precursors of the biosynthetic pathway can improve yields.[3][4] For instance, the quinone ring of saframycins is derived from two tyrosine molecules, and the side chain from amino acids like glycine and alanine.[8]
Q7: What are some metabolic engineering strategies to improve this compound yield?
A7: Metabolic engineering offers powerful tools to enhance production:
-
Overexpression of Biosynthetic Genes: Increasing the expression of key genes in the sfm cluster, particularly the regulatory genes or bottleneck enzymes, can boost production.
-
Knockout of Competing Pathways: Deleting genes of competing metabolic pathways can redirect precursors towards saframycin biosynthesis.
-
Enhancing Precursor Supply: Overexpressing genes involved in the synthesis of primary metabolites that are precursors for saframycin biosynthesis can increase the final yield.
-
Manipulation of Regulatory Networks: The production of antibiotics in Streptomyces is tightly regulated by complex networks, including global and pathway-specific regulators (e.g., SARPs).[9][10][11] Modulating these regulatory systems can unlock higher production levels.
Data on Production Enhancement
The following table summarizes reported strategies and their impact on the production of saframycins. Note that much of the quantitative data pertains to Saframycin A, but the strategies (excluding cyanide addition) are generally applicable to enhancing the production of its precursor, this compound.
| Strategy | Organism | Target Compound | Fold Increase in Yield | Reference |
| Supplementation with metabolic end-products, NaCN addition, and pH control (<5.5) | Streptomyces lavendulae No. 314 | Saframycin A | ~1,000 | [3][4] |
| Addition of chloramphenicol (30 and 45 mg/ml) at pH 5.75 | Streptomyces lavendulae | Saframycin A | Increased Production | [1][12] |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces lavendulae for this compound Production
This protocol is adapted from literature for the production of saframycins.[2][3]
-
Spore Suspension Preparation:
-
Grow S. lavendulae on an agar plate (e.g., ISP-2 medium) at 30°C until sporulation is observed.
-
Harvest spores by gently scraping the surface of the agar and suspending them in sterile water with a wetting agent (e.g., 0.05% Tween 80).
-
Filter the suspension through sterile cotton wool to remove mycelial fragments.
-
-
Seed Culture Preparation:
-
Inoculate a 500 mL flask containing 50 mL of seed medium with the spore suspension.
-
Seed Medium Composition (per liter):
-
Glucose: 1 g
-
Soluble Starch: 10 g
-
NaCl: 5 g
-
K₂HPO₄: 1 g
-
Casein Acid Hydrolysate: 5 g
-
Meat Extract: 5 g
-
pH adjusted to 7.0
-
-
Incubate at 27°C with shaking at 250 rpm for 30-36 hours.
-
-
Production Culture:
-
Inoculate a 500 mL flask containing 100 mL of production medium with 2% (v/v) of the seed culture.
-
Production Medium Composition (per liter):
-
Glucose: 5 g
-
Soluble Starch: 5 g
-
Polypepton: 10 g
-
Meat Extract: 5 g
-
NaCl: 3 g
-
pH adjusted to 7.0
-
-
Incubate at 27°C with shaking at 250 rpm for the desired period (e.g., 5-7 days). Monitor production by taking samples periodically.
-
Protocol 2: Extraction and Detection of this compound
This is a general protocol for the extraction and detection of saframycins.[2]
-
Harvesting:
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
-
Extraction:
-
Adjust the pH of the culture filtrate to a neutral or slightly basic pH (e.g., 6.8).
-
Extract the filtrate three times with an equal volume of a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts.
-
-
Concentration:
-
Concentrate the combined organic extract to a smaller volume or to dryness using a rotary evaporator under reduced pressure.
-
-
Analysis:
-
Redissolve the dried extract in a suitable solvent (e.g., methanol).
-
Analyze the extract for the presence of this compound using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water).
-
Monitor the elution profile with a UV detector.
-
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
Caption: Experimental workflow for enhancing this compound production.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Increased production of saframycin A and isolation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Streptomyces lavendulae - Wikipedia [en.wikipedia.org]
- 6. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Challenges in the Heterologous Production of Antibiotics in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Directed biosynthesis of new saframycin derivatives with resting cells of Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining [frontiersin.org]
- 10. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 11. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects of Saframycin A in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Saframycin A in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target effects of Saframycin A?
Saframycin A's primary on-target effect is its potent antitumor activity, which is achieved through the inhibition of RNA synthesis and binding to DNA.[1] However, like many potent antibiotics, it can induce off-target effects, including mitochondrial dysfunction and the generation of reactive oxygen species (ROS), leading to oxidative stress and non-specific cytotoxicity.
Q2: How can I reduce the off-target cytotoxicity of Saframycin A in my cell culture experiments?
Reducing off-target effects primarily involves optimizing the experimental conditions. Key strategies include:
-
Dose Optimization: Using the lowest effective concentration of Saframycin A can minimize off-target effects while still achieving the desired on-target activity.
-
Time Optimization: Limiting the duration of exposure to Saframycin A can reduce the accumulation of off-target damage.[2]
-
Co-treatment with Antioxidants: The use of antioxidants, such as N-acetylcysteine (NAC), can help mitigate off-target effects caused by oxidative stress.[3][4]
Q3: What are the signs of significant off-target effects in my cell culture?
Common indicators of excessive off-target effects include:
-
Widespread, non-specific cell death observed at concentrations that are not expected to be cytotoxic to the target cells.
-
Significant changes in cell morphology that are not characteristic of the expected on-target effect.
-
Activation of stress-related signaling pathways, such as NF-κB and MAPK, which can be indicative of a general cellular stress response rather than a specific drug effect.[5][6]
-
Alterations in the expression of housekeeping genes, suggesting a global disruption of cellular processes.
Q4: Can off-target effects influence my experimental results?
Yes, significant off-target effects can confound experimental results by inducing cellular responses that are not related to the on-target mechanism of Saframycin A. This can lead to misinterpretation of the drug's efficacy and mechanism of action.
Troubleshooting Guides
Problem 1: High levels of non-specific cell death.
Possible Cause: The concentration of Saframycin A is too high, leading to widespread off-target cytotoxicity.
Solution:
-
Perform a Dose-Response (Kill Curve) Assay: This will help determine the optimal concentration of Saframycin A that induces the desired on-target effect with minimal off-target cell death.
-
Reduce Incubation Time: Shorten the duration of drug exposure to a time point sufficient for on-target activity but before significant off-target effects accumulate.
Problem 2: Inconsistent results between experiments.
Possible Cause: Variability in experimental conditions or significant off-target effects are masking the true on-target activity.
Solution:
-
Standardize Protocols: Ensure all experimental parameters, including cell seeding density, drug concentration, and incubation time, are consistent across all experiments.
-
Assess Off-Target Markers: Monitor markers of cellular stress, such as ROS production or the activation of stress-related signaling pathways, to ensure that observed effects are not primarily due to off-target activity.
-
Co-treatment with N-acetylcysteine (NAC): Consider co-treating cells with NAC to mitigate oxidative stress-related off-target effects.
Problem 3: Observed cellular response does not align with the known on-target mechanism of Saframycin A.
Possible Cause: The observed phenotype is a result of off-target effects on cellular pathways unrelated to RNA synthesis inhibition or DNA binding.
Solution:
-
Investigate Off-Target Signaling Pathways: Analyze the activation of common stress-response pathways like NF-κB and MAPK to determine if they are being non-specifically activated.
-
Gene Expression Analysis: Perform quantitative PCR (qPCR) on a panel of housekeeping genes and genes related to stress responses to assess the global impact of the treatment on cellular function.
-
Competitive Inhibition Assay: Use a competitive inhibitor for the suspected off-target to see if the non-specific effects are reduced.
Data Presentation
Table 1: Illustrative Dose-Response of Saframycin A on Target vs. Off-Target Markers.
| Saframycin A (nM) | On-Target Activity (% Inhibition of RNA Synthesis) | Off-Target Marker 1 (% ROS Production Increase) | Off-Target Marker 2 (% Caspase-3/7 Activation) |
| 1 | 25 | 5 | 2 |
| 10 | 70 | 15 | 8 |
| 50 | 95 | 45 | 30 |
| 100 | 98 | 80 | 65 |
| 500 | 99 | 95 | 90 |
Table 2: Effect of N-acetylcysteine (NAC) Co-treatment on Saframycin A Off-Target Effects (Illustrative Data).
| Treatment | On-Target Activity (% Inhibition of RNA Synthesis) | Off-Target Marker 1 (% ROS Production Increase) | Cell Viability (%) |
| Control | 0 | 0 | 100 |
| Saframycin A (50 nM) | 95 | 45 | 60 |
| Saframycin A (50 nM) + NAC (5 mM) | 94 | 10 | 85 |
Experimental Protocols
Protocol 1: Dose-Response (Kill Curve) Assay for Saframycin A
This protocol determines the optimal concentration of Saframycin A for your specific cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
Saframycin A stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of Saframycin A in complete culture medium. A suggested range is 0.1 nM to 10 µM. Include a vehicle-only control.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of Saframycin A.
-
Incubate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
At the end of the incubation period, measure cell viability using your chosen reagent according to the manufacturer's instructions.
-
Plot the cell viability against the log of the Saframycin A concentration to determine the IC50 value.
Protocol 2: Assessment of Off-Target Reactive Oxygen Species (ROS) Production
This protocol measures the generation of ROS as an indicator of off-target oxidative stress.
Materials:
-
Target cell line
-
Complete cell culture medium
-
Saframycin A
-
N-acetylcysteine (NAC) (optional, for mitigation)
-
ROS detection reagent (e.g., DCFDA, CellROX® Green)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in an appropriate culture vessel (e.g., 96-well plate for microscopy, 6-well plate for flow cytometry).
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentration of Saframycin A. For mitigation experiments, pre-treat a set of cells with NAC (e.g., 5 mM) for 1-2 hours before adding Saframycin A. Include appropriate controls (untreated, vehicle, NAC only).
-
Incubate for the desired time.
-
Add the ROS detection reagent to the cells according to the manufacturer's protocol.
-
Incubate as recommended by the reagent manufacturer.
-
Analyze the fluorescence intensity using a fluorescence microscope or flow cytometer to quantify ROS levels.
Protocol 3: Flow Cytometry Analysis of Apoptosis
This protocol quantifies apoptosis, a potential downstream effect of off-target cytotoxicity, using Annexin V and Propidium Iodide (PI) staining.[7][8][9]
Materials:
-
Target cell line
-
Complete cell culture medium
-
Saframycin A
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with Saframycin A at various concentrations and for different durations. Include an untreated control.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Caption: Experimental workflow for assessing and mitigating Saframycin A off-target effects.
Caption: Potential off-target signaling pathways activated by Saframycin A-induced ROS.
Caption: Troubleshooting logic for addressing off-target effects of Saframycin A.
References
- 1. Mode of action of saframycin A, a novel heterocyclic quinone antibiotic. Inhibition of RNA synthesis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N‐acetylcysteine microparticles reduce cisplatin‐induced RSC96 Schwann cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The protective effect of N-acetylcysteine on antimycin A-induced respiratory chain deficiency in mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration [mdpi.com]
- 7. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Statistical Optimization of Media for Saframycin S Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the statistical optimization of media for Saframycin S production.
Frequently Asked Questions (FAQs)
Q1: What is the overall goal of statistical media optimization for this compound production?
A1: The primary goal is to systematically identify the optimal concentrations of medium components and culture conditions to maximize the yield of this compound. This approach is more efficient and effective than traditional one-factor-at-a-time (OFAT) methods because it accounts for the interactions between different factors.[1][2]
Q2: What are the common statistical methods used, and why are they used in sequence?
A2: A common sequence involves two main stages:
-
Plackett-Burman Design (PBD): This is a screening method used to efficiently identify the most significant factors influencing this compound production from a large number of variables with a minimal number of experiments.[2][3]
-
Response Surface Methodology (RSM): Once the critical factors are identified via PBD, RSM methods like Box-Behnken Design (BBD) or Central Composite Design (CCD) are used.[4][5] These methods help in finding the optimal concentration of each significant factor by modeling the relationships between the factors and the production yield.[6][7]
Q3: What are the typical medium components and culture conditions screened for this compound production?
A3: For Streptomyces species, which are known producers of Saframycin, common factors to investigate include carbon sources (e.g., glucose, soluble starch, maltose), nitrogen sources (e.g., yeast extract, peptone, casein), mineral salts (e.g., NaCl, K2HPO4, MgSO4), and physical factors like pH, temperature, and incubation time.[8][9][10]
Q4: Is this compound the final desired product?
A4: this compound is the direct precursor to the more biologically active Saframycin A.[11][12] A significant increase in Saframycin A can be achieved by adding NaCN to the culture broth, which converts this compound to Saframycin A.[11][12] Therefore, optimizing for high this compound yield is the critical first step.
Troubleshooting Guides
Issue 1: Low or No this compound Production
Q: My fermentation is complete, but I'm detecting very low or no this compound. What are the potential causes?
A: This is a common issue with several potential root causes. Systematically check the following:
-
Incorrect Precursor Supplementation: The biosynthesis of Saframycin's core structure is derived from alanine, glycine, and two tyrosine residues.[9] Ensure your base medium is not deficient in these precursors. Supplementing the medium with related end-products can improve yield.[12]
-
Suboptimal pH: The stability of Saframycins is highly pH-dependent. Drastic degradation of the related Saframycin A occurs at pH levels above 5.5 after peak production.[11][12] Monitor and control the pH of your culture, especially in the later stages of fermentation.
-
Inappropriate Nutrient Concentrations: An imbalance of nutrients can suppress antibiotic production. Carbon sources like glucose or starch and nitrogen sources such as yeast extract and peptone are often critical.[8][11] Use a screening design like PBD to identify which factors are most influential for your specific strain.
-
Strain Viability/Activity: Ensure your inoculum of Streptomyces lavendulae is healthy and in the correct growth phase before inoculating the production medium. Poor sporulation or a weak seed culture will lead to poor production.[9]
Issue 2: Inconsistent Yields Between Batches
Q: I'm getting highly variable this compound yields from one experiment to the next, even with the same protocol. Why?
A: Inconsistency often points to subtle variations in initial conditions or procedures.
-
Inoculum Preparation: Standardize your inoculum preparation meticulously. Use the same spore suspension concentration (e.g., 1.0 × 10^6 to 1.0 × 10^7/ml) and seed culture incubation time (e.g., 30 to 36 hours) for every experiment.[9]
-
Media Component Quality: The quality of complex components like yeast extract or peptone can vary between suppliers and even between lots.[13] If possible, use the same lot for a full set of experiments or test new lots before use.
-
Sterilization Effects: Over-sterilization (autoclaving at too high a temperature or for too long) can degrade sugars or cause components to precipitate, altering the medium's composition. Consider filter-sterilizing heat-sensitive components.[14]
Issue 3: Poor Model Fit in Response Surface Methodology (RSM)
Q: After running my Box-Behnken design, the statistical model has a low R² value and is not significant. What went wrong?
A: A poor model fit indicates that the mathematical equation does not adequately describe the relationship between the factors and the response.
-
Incorrect Factor Ranges: The optimal conditions may lie outside the high and low levels you selected for your factors. Review your initial screening (PBD) and one-factor-at-a-time results to ensure you've chosen a reasonable range.
-
Missing Significant Factors: Your initial PBD screening may have incorrectly excluded a critical factor. If the model fit is poor, consider re-evaluating the PBD results or including other factors that the literature suggests are important.
-
Experimental Error: High variability in your experimental execution can obscure the true effects of the factors. Ensure all steps, from media preparation to quantification, are performed with high precision. Running center points in your design helps assess the stability and reproducibility of the experiment.[15]
Issue 4: Quantification and Analytical Challenges
Q: I'm having trouble accurately quantifying this compound using HPLC.
A: Accurate quantification is crucial for optimization. Common analytical hurdles include:
-
Lack of a Chromophore: Saframycins lack a strong UV chromophore, which can make detection by HPLC-UV challenging and less sensitive.[16]
-
Method Selection: While HPLC is a standard method, you may need a more sensitive detector than UV-Vis.[17] Consider using Charged Aerosol Detection (CAD) or Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity, especially for detecting low-concentration intermediates.[16][18]
-
Sample Preparation: The fermentation broth is a complex matrix. Ensure your sample preparation (e.g., filtration, extraction) effectively removes interfering compounds without degrading the target analyte. Adjusting the pH of the culture filtrate to ~6.8 before extraction is a common practice.[9]
Data Presentation
Table 1: Example of Factors and Levels for Plackett-Burman Screening
| Factor | Code | Component | Low Level (-1) | High Level (+1) |
| X1 | A | Soluble Starch | 5 g/L | 15 g/L |
| X2 | B | Yeast Extract | 2 g/L | 8 g/L |
| X3 | C | Peptone | 5 g/L | 15 g/L |
| X4 | D | NaCl | 1 g/L | 5 g/L |
| X5 | E | K₂HPO₄ | 0.5 g/L | 1.5 g/L |
| X6 | F | pH | 6.5 | 7.5 |
| X7 | G | Temperature | 25 °C | 30 °C |
Table 2: Example of a Three-Factor Box-Behnken Design for Optimization
Based on hypothetical significant factors identified from PBD (e.g., Starch, Yeast Extract, pH)
| Run | Factor 1: Starch (g/L) | Factor 2: Yeast Extract (g/L) | Factor 3: pH |
| 1 | 10 (-1) | 3 (-1) | 7.0 (0) |
| 2 | 20 (+1) | 3 (-1) | 7.0 (0) |
| 3 | 10 (-1) | 7 (+1) | 7.0 (0) |
| 4 | 20 (+1) | 7 (+1) | 7.0 (0) |
| 5 | 10 (-1) | 5 (0) | 6.5 (-1) |
| 6 | 20 (+1) | 5 (0) | 6.5 (-1) |
| 7 | 10 (-1) | 5 (0) | 7.5 (+1) |
| 8 | 20 (+1) | 5 (0) | 7.5 (+1) |
| 9 | 15 (0) | 3 (-1) | 6.5 (-1) |
| 10 | 15 (0) | 7 (+1) | 6.5 (-1) |
| 11 | 15 (0) | 3 (-1) | 7.5 (+1) |
| 12 | 15 (0) | 7 (+1) | 7.5 (+1) |
| 13 | 15 (0) | 5 (0) | 7.0 (0) |
| 14 | 15 (0) | 5 (0) | 7.0 (0) |
| 15 | 15 (0) | 5 (0) | 7.0 (0) |
Experimental Protocols
Protocol 1: General Inoculum and Seed Culture Preparation
-
Strain Activation: Grow Streptomyces lavendulae on an appropriate agar medium (e.g., ISP-2 or YSA) at 27-30°C until good sporulation is observed (approx. 7 days).[9]
-
Spore Suspension: Harvest spores by adding sterile water or saline with a wetting agent (e.g., 0.01% Tween 80) to the agar plate and gently scraping the surface. Adjust the spore concentration to 1.0 × 10^7 spores/mL.
-
Seed Culture: Inoculate a 500 mL flask containing 50 mL of seed medium (e.g., 0.1% glucose, 1% soluble starch, 0.5% NaCl, 0.1% K₂HPO₄, 0.5% casein acid hydrolysate, 0.5% meat extract, pH 7.0) with the spore suspension.[9]
-
Incubation: Incubate the seed culture at 27°C on a rotary shaker at 250 rpm for 30-36 hours.[9] This culture is now ready to inoculate the main production medium.
Protocol 2: Statistical Optimization Workflow
-
Factor Screening (PBD):
-
Select up to 11 variables (factors) based on literature and preliminary studies (see Table 1 for examples).[8]
-
Assign a high (+1) and a low (-1) level for each factor.
-
Use statistical software to generate the Plackett-Burman design matrix (typically 12 runs for 11 factors).
-
Prepare fermentation media and run experiments for each condition defined in the matrix, inoculating with a standardized seed culture.
-
After fermentation, quantify this compound concentration (the response).
-
Analyze the results to identify the factors with the most significant positive or negative effects on production.
-
-
Optimization (BBD):
-
Select the top 3-4 most significant factors identified from the PBD screen.
-
Define three levels for each factor: low (-1), medium (0), and high (+1). The medium (0) level should be near the best-performing level from the screening phase.
-
Generate the Box-Behnken design matrix using statistical software (see Table 2).[7][19]
-
Run the fermentation experiments for each condition in the BBD matrix.
-
Measure the this compound yield for each run.
-
Use the software to perform regression analysis and fit the data to a second-order polynomial equation. Analyze the model's significance using ANOVA.
-
Generate 3D response surface plots to visualize the relationship between factors and the response, and determine the theoretical optimal conditions for maximal this compound production.
-
-
Model Validation:
-
Perform a final set of experiments (in triplicate) using the optimal medium composition and conditions predicted by the RSM model.
-
Compare the experimental yield to the predicted yield to validate the accuracy of the optimization model.[8]
-
Protocol 3: this compound Quantification by HPLC
-
Sample Preparation:
-
Withdraw a sample (e.g., 5 mL) from the fermentation broth.
-
Centrifuge to separate the mycelium from the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solids.
-
If necessary, perform a solvent extraction (e.g., with ethyl acetate) to concentrate the analyte and remove interfering polar compounds. Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
HPLC Conditions (General Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a buffer like ammonium formate).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (requires wavelength scanning for confirmation) or a more universal detector like CAD or MS.[16][17]
-
-
Quantification:
-
Prepare a calibration curve using a purified this compound standard of known concentrations.
-
Inject the prepared samples and standards into the HPLC system.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.[18]
-
Visualizations
Caption: Workflow for statistical optimization of this compound production.
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Plackett-Burman Design and Response Surface Optimization of Medium Trace Nutrients for Glycolipopeptide Biosurfactant Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Optimization of the fermentation media and growth conditions of Bacillus velezensis BHZ-29 using a Plackett–Burman design experiment combined with response surface methodology [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. microbiologyjournal.org [microbiologyjournal.org]
- 8. serbiosoc.org.rs [serbiosoc.org.rs]
- 9. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ejbiotechnology.info [ejbiotechnology.info]
- 11. researchgate.net [researchgate.net]
- 12. Increased production of saframycin A and isolation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijcmas.com [ijcmas.com]
- 14. Production, separation, and antimicrobial activity assessment of pristinamycin produced using date fruit extract as substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Quantitative and qualitative analysis of saframycins. Polarographic and voltammetric behaviour and direct polarographic determination of saframycin A in fermentation broth and the high-performance liquid chromatographic determination of various saframycins - Analyst (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. ijpsr.com [ijpsr.com]
Validation & Comparative
Comparative Antitumor Activity of Saframycin S and Saframycin A: A Guide for Researchers
Saframycin S and Saframycin A are members of the tetrahydroisoquinoline class of antibiotics, known for their potent antitumor properties. This guide provides a comparative analysis of their antitumor activity, drawing on available experimental data. It is intended for researchers, scientists, and professionals in drug development to facilitate an objective understanding of their relative efficacy and mechanisms of action.
Quantitative Comparison of Antitumor Activity
While comprehensive head-to-head in vitro studies across a wide range of cancer cell lines are limited in publicly available literature, existing in vivo data provides valuable insights into the differential activity of this compound and Saframycin A.
| Parameter | This compound | Saframycin A | Cell Line/Model | Reference |
| In Vivo Antitumor Activity | Marked activity at 0.5-0.75 mg/kg/day for 10 days (80-90% of 40-day survivors) | Highly active | Ehrlich Ascites Carcinoma | [1] |
| Less effective than Saframycin A | More effective than this compound | P388 Leukemia | [1] | |
| Toxicity (LD50) | 3.2 mg/kg (i.p. for ddY mice) | Not explicitly stated in direct comparison | ddY Mice | [1] |
Mechanism of Action: DNA as the Primary Target
Both this compound and Saframycin A exert their cytotoxic effects primarily through interactions with DNA. Their mechanism involves the formation of a covalent adduct with guanine residues in the minor groove of the DNA double helix. This interaction is believed to inhibit DNA replication and transcription, ultimately leading to cell death.
Key mechanistic steps include:
-
Reductive Activation: The quinone moiety of the saframycin molecule undergoes reduction.
-
Formation of an Iminium Ion: This reduction facilitates the elimination of a nitrile group, generating a reactive electrophilic iminium ion.
-
DNA Alkylation: The iminium ion then alkylates the N2 position of guanine bases within the DNA.
While both compounds share this general mechanism, subtle differences in their chemical structures may lead to variations in their DNA sequence preference and the efficiency of adduct formation, potentially contributing to their differential antitumor activity.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the antitumor activity of compounds like this compound and Saframycin A.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and Saframycin A
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and Saframycin A for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, remove the drug-containing medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment with this compound or Saframycin A.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Visualizations
The following diagrams illustrate the general experimental workflow for comparing the antitumor activities of this compound and A, and their proposed mechanism of action leading to cell death.
References
A Comparative Analysis of the DNA Sequence Selectivity of Saframycin A and Saframycin S
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the DNA sequence selectivity of two potent antitumor antibiotics, Saframycin A and Saframycin S. The information presented is collated from published experimental data to assist researchers in understanding the nuanced interactions of these compounds with DNA, which is critical for their application in drug development and molecular biology.
Introduction to Saframycins and their Mechanism of Action
Saframycins are a class of tetrahydroisoquinoline antibiotics produced by Streptomyces lavendulae. Their antitumor properties stem from their ability to bind to the minor groove of DNA and, upon reductive activation, to form a covalent bond with guanine bases, leading to the inhibition of DNA and RNA synthesis. This covalent interaction is mediated by the formation of an electrophilic iminium ion. The key structural difference between Saframycin A and this compound lies in the leaving group at the C-21 position: a nitrile group (-CN) in Saframycin A and a hydroxyl group (-OH) in this compound. This seemingly minor difference has a significant impact on their DNA sequence selectivity.
Comparative DNA Sequence Selectivity
Experimental evidence, primarily from MPE-Fe(II) footprinting and exonuclease III stop assays, has revealed distinct differences in the DNA sequence recognition profiles of Saframycin A and this compound. While both compounds show a preference for GC-rich sequences, this compound exhibits a broader range of target sequences.
Quantitative Data Summary
| DNA Sequence (5' to 3') | Saframycin A Binding Affinity | This compound Binding Affinity | Reference |
| GGG | Strong | Strong | [1] |
| GGC | Strong | Strong | [1] |
| CGG | No Affinity | Strong | [1] |
| CCG | No Affinity | Recognized | [1] |
| CTA | No Affinity | Recognized | [1] |
| GGPy (Pyrimidine) | Recognized (C preferred over T) | Recognized (C preferred over T) | [1] |
Experimental Methodologies
The determination of the DNA sequence selectivity of Saframycins A and S has been accomplished through a combination of footprinting techniques. It is important to note that while the general principles of these methods are well-established, the specific, detailed protocols as applied to these particular compounds are not exhaustively documented in publicly available literature. The following represents a generalized methodology based on the available information.
MPE-Fe(II) Footprinting Assay
This technique is used to identify the binding sites of small molecules on DNA. Methidiumpropyl-EDTA (MPE) complexed with Fe(II) intercalates into DNA and, in the presence of a reducing agent, generates hydroxyl radicals that cleave the DNA backbone with low sequence specificity. When a drug like Saframycin is bound to the DNA, it protects the bound region from cleavage, leaving a "footprint" on the sequencing gel.
Generalized Protocol:
-
DNA Preparation: A specific DNA fragment (e.g., a restriction fragment of pBR322 DNA) is radiolabeled at one end.
-
Drug-DNA Binding: The labeled DNA is incubated with varying concentrations of Saframycin A or S in a suitable buffer (e.g., pH 7.4) to allow for binding equilibrium to be reached.
-
Reductive Activation: A reducing agent, such as dithiothreitol (DTT), is added to the mixture to facilitate the reductive activation of the Saframycin and its covalent binding to DNA.
-
MPE-Fe(II) Cleavage: MPE-Fe(II) is added to the reaction mixture to initiate DNA cleavage. The reaction is allowed to proceed for a controlled duration.
-
Reaction Quenching and DNA Purification: The cleavage reaction is stopped, and the DNA is purified to remove the drug and cleavage reagents.
-
Gel Electrophoresis and Autoradiography: The DNA fragments are separated on a high-resolution denaturing polyacrylamide gel alongside a standard sequencing ladder of the same DNA fragment. The gel is then dried and exposed to X-ray film to visualize the cleavage pattern. The regions where Saframycin was bound are protected from cleavage and appear as gaps (footprints) on the autoradiogram.
Exonuclease III Stop Assay
This assay provides further confirmation of covalent drug-DNA adduct formation and can help to precisely map the location of the adduct. Exonuclease III is an enzyme that progressively digests one strand of a DNA duplex from the 3' end. When the enzyme encounters a covalent adduct, its progression is blocked.
Generalized Protocol:
-
Adduct Formation: A 3'-end labeled DNA fragment is incubated with Saframycin A or S and a reducing agent to form the covalent adduct.
-
Exonuclease III Digestion: Exonuclease III is added to the reaction mixture, and digestion is allowed to proceed for a set time.
-
Analysis: The reaction products are analyzed on a denaturing polyacrylamide gel. The positions of the stops in digestion, corresponding to the locations of the Saframycin-DNA adducts, are identified by comparison to a sequencing ladder.
Visualizations
Signaling Pathway of Saframycin-Induced DNA Alkylation
Caption: Mechanism of Saframycin-induced DNA alkylation.
Generalized Experimental Workflow for Footprinting Analysis
Caption: Generalized workflow for DNA footprinting analysis.
References
A Comparative Efficacy Analysis: Saframycin S Versus Doxorubicin in Oncology Research
In the landscape of anti-cancer drug development, a thorough evaluation of novel therapeutic agents against established standards is paramount. This guide provides a comparative overview of the efficacy of Saframycin S, a tetrahydroisoquinoline antibiotic, and Doxorubicin, a widely used anthracycline chemotherapy drug. This analysis is tailored for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development directions.
Executive Summary
Direct comparative studies evaluating the efficacy of this compound and Doxorubicin are scarce in publicly available literature. However, by examining their individual activities in similar preclinical models, an indirect comparison can be drawn. Available data suggests that this compound exhibits significant antitumor activity in specific murine tumor models. Doxorubicin, a cornerstone of cancer therapy for decades, demonstrates broad-spectrum efficacy against a wide range of cancers, supported by extensive in vitro and in vivo data. This guide will present the available data for both compounds, highlighting their respective strengths and the existing knowledge gaps.
In Vitro Efficacy: A Look at Cytotoxicity
Due to the limited availability of public data on the in vitro cytotoxicity of this compound, a direct comparison of IC50 values with doxorubicin across a range of cancer cell lines is not feasible at this time. However, to provide a point of reference, data for the related compound, Saframycin A, and doxorubicin against the L1210 leukemia cell line are presented below. It has been reported that this compound is less effective than Saframycin A against P388 leukemia.[1]
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | IC50 / Effective Concentration |
| Saframycin A | L1210 Leukemia | Complete inhibition at 0.02 µg/mL |
| Doxorubicin | L1210 Leukemia | ~0.05 µg/mL (without Trifluoperazine)[2] |
| Doxorubicin | P388 Leukemia | ~0.02 - 0.2 µM[3] |
In Vivo Efficacy: Insights from Preclinical Models
In vivo studies provide a more complex but clinically relevant picture of a drug's potential. Both this compound and doxorubicin have been evaluated in murine models of Ehrlich ascites carcinoma and P388 leukemia.
Table 2: In Vivo Efficacy in Ehrlich Ascites Carcinoma (EAC) Model
| Compound | Animal Model | Dosing Regimen | Key Findings |
| This compound | Mice | 0.5 to 0.75 mg/kg/day for 10 days | Marked antitumor activity; 80-90% rate of 40-day survivors.[1] |
| Doxorubicin | Mice | Not specified | Development of resistance in an adriamycin-sensitive strain after 25 weekly passages.[4] |
| Doxorubicin | Mice | 2 mg/kg (high dose) or 1 mg/kg (low dose) | Increased lifespan of EAC-bearing mice.[5] |
| Doxorubicin (with hyperthermia) | Mice | Not specified | 89% inhibition in tumor volume.[6] |
Table 3: In Vivo Efficacy in P388 Leukemia Model
| Compound | Animal Model | Dosing Regimen | Key Findings |
| This compound | Mice | Not specified | Less effective than Saframycin A.[1] |
| Doxorubicin | Mice | Not specified | A sensitive and a resistant subline have been established and are used to study mechanisms of resistance.[7] |
Mechanisms of Action: Divergent Pathways to Cell Death
The antitumor effects of this compound and doxorubicin stem from their distinct interactions with cellular machinery, leading to the induction of cell death.
This compound: The primary mechanism of action for saframycins involves the covalent binding to DNA. This interaction is sequence-preferential, with both Saframycin A and S showing a preference for 5'-GGG or 5'-GGC sequences. This DNA alkylation disrupts DNA replication and transcription, ultimately triggering apoptosis.
Doxorubicin: Doxorubicin employs a multi-faceted approach to induce cytotoxicity. Its primary mechanisms include:
-
DNA Intercalation: The planar aromatic core of the doxorubicin molecule inserts itself between DNA base pairs, distorting the double helix and interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: Doxorubicin forms a stable complex with DNA and the enzyme topoisomerase II, preventing the re-ligation of DNA strands that the enzyme has cleaved. This leads to the accumulation of double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species. This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to apoptosis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by these drugs and a general workflow for their evaluation.
Experimental Protocols
A detailed understanding of the methodologies used to generate efficacy data is crucial for its interpretation. Below are summaries of standard protocols for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Drug Incubation: Cells are treated with a range of concentrations of the test compound (this compound or Doxorubicin) and a vehicle control. The incubation period typically ranges from 24 to 72 hours.
-
MTT Reagent Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is then incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then determined by plotting the cell viability against the drug concentration.
In Vivo Tumor Xenograft Model
Animal models are instrumental in evaluating the in vivo efficacy and toxicity of potential anticancer drugs.
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Once tumors reach a predetermined size, the mice are randomized into treatment and control groups. The treatment group receives the test compound (this compound or Doxorubicin) via a specified route (e.g., intraperitoneal, intravenous) and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers.
-
Survival Monitoring: The survival of the mice in each group is monitored daily.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment group to the control group. Survival curves are generated and analyzed to determine any significant increase in lifespan.
Conclusion and Future Directions
The available evidence suggests that this compound possesses notable antitumor properties, particularly in the Ehrlich ascites carcinoma model. However, a direct and comprehensive comparison with doxorubicin is hampered by the lack of head-to-head studies and limited in vitro cytotoxicity data for this compound. Doxorubicin remains a potent and well-characterized chemotherapeutic agent with broad applicability.
To definitively ascertain the comparative efficacy of this compound, future research should focus on:
-
Direct Comparative Studies: Conducting in vitro and in vivo studies that directly compare this compound and doxorubicin in the same cancer cell lines and animal models under identical experimental conditions.
-
Quantitative In Vitro Analysis: Determining the IC50 values of this compound across a panel of human cancer cell lines to better understand its potency and spectrum of activity.
-
Mechanistic Elucidation: Further investigating the molecular details of this compound-induced DNA damage and the subsequent cellular responses to identify potential biomarkers of sensitivity and resistance.
Such studies will be invaluable in positioning this compound within the current landscape of anticancer therapeutics and guiding its potential clinical development.
References
- 1. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effect of the calmodulin inhibitor trifluoperazine in modulating cellular accumulation, retention and cytotoxicity of doxorubicin in progressively doxorubicin-resistant L1210 mouse leukemia cells. Lack of correlation between cellular doxorubicin levels and expression of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of resistance to adriamycin (NSC-123127) in Ehrlich ascites tumor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-vivo Targeted Delivery of Doxorubicin Using Controlled In-situ Functionalized Chitosan Carbon Nanotubes: Possible Antitumor Effect. [ejchem.journals.ekb.eg]
- 6. Ehrlich tumor inhibition using doxorubicin containing liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin cytotoxicity to P388 lymphocytic leukemia as determined by alkaline elution and established assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Covalent Bond: A Comparative Guide to Analyzing Saframycin S-DNA Adducts
For researchers, scientists, and drug development professionals, confirming the covalent binding of a small molecule to its target is a critical step in drug discovery. This guide provides a comparative overview of experimental techniques used to validate the covalent interaction between Saframycin S and guanine residues in DNA. We present methodologies, comparative data with other DNA alkylating agents, and visual workflows to aid in the selection of appropriate validation strategies.
This compound, a tetrahydroisoquinoline antibiotic, exerts its cytotoxic effects through the formation of a covalent adduct with the N2 position of guanine in the minor groove of DNA. This interaction is a key determinant of its therapeutic potential and a focal point for mechanistic studies. Validating this covalent bond requires a suite of biophysical and biochemical techniques, each offering unique insights into the nature of the interaction. This guide compares the primary methods used for this purpose and contrasts the binding characteristics of this compound with other notable covalent DNA binders, such as Pyrrolobenzodiazepines (PBDs) and Ecteinascidin 743 (ET-743).
Comparative Analysis of DNA Covalent Binding Agents
The efficacy and mechanism of covalent DNA binders can be quantitatively compared using several key parameters. Below is a summary of available data for this compound and its alternatives.
| Compound Class | Target Site | DNA Binding Affinity (Kd) | DNA Melting Temperature Change (ΔTm) | Cytotoxicity (IC50) |
| This compound | Guanine (N2) | Data not available | Data not available | Marked activity against Ehrlich ascites tumor at 0.5-0.75 mg/kg/day.[1] Less effective against P388 leukemia than Saframycin A.[1] |
| Pyrrolobenzodiazepines (PBDs) | Guanine (N2) | Varies by analogue | Dimer 6a: +24.0 °C; Dimer 4: +15.1 °C; Dimer 5 (SJG-136): +33.6 °C.[2][3] | Dimer 5 (SJG-136) in A2780 cells: 0.0225 nM.[3] Dilactam analogues (non-covalent): 4 to 32 mg/L (MDR Gram-positive bacteria).[4] |
| Ecteinascidin 743 (Trabectedin) | Guanine (N2) | Data not available | Data not available | Data not available in the provided search results. |
Experimental Protocols for Validating Covalent Binding
A variety of techniques can be employed to confirm and characterize the covalent bond between this compound and DNA. Each method provides distinct information, from identifying the precise binding site to quantifying the stability of the adduct.
DNA Footprinting Assays
DNA footprinting techniques are instrumental in identifying the specific DNA sequence where a small molecule binds.
Methidiumpropyl-EDTA (MPE) complexed with Fe(II) is a chemical nuclease that cleaves DNA with low sequence specificity.[5] When a ligand like this compound is bound to the DNA, it protects the bound region from cleavage, creating a "footprint" on a sequencing gel.
Experimental Protocol:
-
DNA Preparation: A DNA fragment of interest (e.g., a restriction fragment of pBR322 DNA) is radiolabeled at one end.[6]
-
Binding Reaction: The labeled DNA is incubated with varying concentrations of this compound in a suitable buffer (e.g., pH 7.4 with a reducing agent like dithiothreitol to facilitate covalent binding) to allow for adduct formation.[6]
-
MPE-Fe(II) Cleavage: The MPE-Fe(II) reagent is added to the reaction mixture to initiate DNA cleavage.
-
Analysis: The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide sequencing gel. The footprint, a region of reduced cleavage, is visualized by autoradiography and indicates the binding site of this compound.[6]
Exonuclease III is an enzyme that progressively digests one strand of double-stranded DNA from the 3' end.[7] A covalently bound molecule will block the progression of the exonuclease, resulting in a truncated DNA fragment. This method provides independent confirmation of covalent bond formation.[2]
Experimental Protocol:
-
Substrate Preparation: A DNA fragment is prepared with a 3' recessed end, making it a suitable substrate for Exonuclease III. The DNA should contain the putative binding site for this compound.
-
Covalent Adduct Formation: The DNA substrate is incubated with this compound under conditions that promote covalent binding.
-
Exonuclease III Digestion: Exonuclease III is added to the reaction. The enzyme will digest the DNA strand until it encounters the this compound adduct, at which point digestion will be blocked.
-
Analysis: The resulting DNA fragments are analyzed on a sequencing gel alongside a control reaction without the drug. The appearance of a specific truncated fragment in the presence of this compound confirms the location of the covalent adduct.[2]
Mass Spectrometry
Mass spectrometry (MS) is a powerful technique for the unambiguous identification and characterization of covalent adducts.[8] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly well-suited for this purpose.
Experimental Protocol:
-
Adduct Formation: this compound is incubated with DNA or specific oligonucleotides containing guanine residues.
-
DNA Digestion: The DNA is enzymatically digested to individual nucleosides.
-
LC-MS/MS Analysis: The mixture of nucleosides is separated by liquid chromatography and introduced into the mass spectrometer.
-
Data Analysis: The mass spectrometer is set to detect the expected mass of the this compound-guanine adduct. Tandem mass spectrometry (MS/MS) can then be used to fragment the adduct and confirm its structure by analyzing the fragmentation pattern.[8][9]
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the this compound-DNA complex in solution. Two-dimensional (2D) NMR techniques are particularly powerful for elucidating the three-dimensional structure of the adduct and the surrounding DNA.
Experimental Protocol:
-
Sample Preparation: A sample of an oligonucleotide containing the this compound binding site is prepared, and this compound is added to form the covalent adduct. Isotopic labeling of the oligonucleotide or the compound can enhance the NMR signal.
-
NMR Data Acquisition: A series of 2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and COSY (Correlation Spectroscopy), are performed.
-
Structure Calculation: The through-space and through-bond correlations observed in the NMR spectra are used to calculate a high-resolution 3D structure of the this compound-DNA covalent complex.
X-ray Crystallography
X-ray crystallography can provide an atomic-resolution structure of the this compound-DNA complex, offering the most detailed view of the covalent bond and the interactions with the DNA minor groove.
Experimental Protocol:
-
Co-crystallization: this compound is co-crystallized with a short DNA oligonucleotide containing the guanine target. This involves screening a wide range of crystallization conditions to obtain high-quality crystals.[10][11]
-
X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is collected.[10][12]
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the atomic coordinates of the this compound-DNA adduct are determined and refined.[10]
Visualizing the Workflow and Mechanism
To better understand the experimental processes and the molecular interactions, the following diagrams illustrate the workflow for validating covalent binding and the proposed mechanism of this compound action.
Caption: Workflow for validating this compound-DNA covalent binding.
Caption: Proposed mechanism of this compound covalent DNA binding.
References
- 1. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA sequence selectivities in the covalent bonding of antibiotic saframycins Mx1, Mx3, A, and S deduced from MPE.Fe(II) footprinting and exonuclease III stop assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Saframycin Mx1, a new natural saframycin isolated from a myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystallization and preliminary X-ray diffraction analysis of two N-terminal fragments of the DNA-cleavage domain of topoisomerase IV from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fighting antibiotic resistance: DESY scientists advance drug development with room-temperature X‐ray screening · DESY [desy.de]
A Comparative Analysis of Saframycin S and Ecteinascidin 743: Unraveling the Intricacies of Two Potent DNA-Binding Antitumor Agents
In the landscape of cancer chemotherapy, natural products continue to be a vital source of novel therapeutic agents. Among these, Saframycin S and Ecteinascidin 743 (ET-743, Trabectedin) stand out as potent antitumor compounds that exert their cytotoxic effects through direct interaction with DNA. Both belong to the tetrahydroisoquinoline alkaloid family and, while sharing structural similarities, exhibit distinct mechanisms of action, anti-tumor activities, and clinical profiles. This guide provides a detailed comparative analysis of this compound and Ecteinascidin 743, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two DNA Binders
Both this compound and Ecteinascidin 743 are DNA-binding agents, yet their modes of interaction and the subsequent cellular consequences differ significantly.
This compound is known to form a covalent adduct with DNA. It is considered the active principle for the formation of the antibiotic-DNA complex.[1] Experimental evidence from footprinting assays reveals that this compound preferentially binds to 5'-GGG or 5'-GGC sequences in the DNA.[2] This interaction is thought to be the primary mechanism underlying its cytotoxic effects. The binding process for the related compound, Saframycin A, requires reductive activation, which converts the quinone moiety to a hydroquinone and facilitates the release of a cyano group to form a reactive iminium species that alkylates DNA.[3][4] It is presumed that this compound follows a similar activation pathway.
Ecteinascidin 743 also alkylates DNA, but its mechanism is more intricate and has been extensively studied. ET-743 binds to the minor groove of DNA and covalently links to the N2 position of guanine.[5][6] This binding is not random, with a preference for CGG, TGG, GGC, and AGC sequences.[5] A unique feature of ET-743 is that upon binding, it bends the DNA helix towards the major groove, a distortion that is recognized by the cell's DNA repair machinery.[6] Specifically, ET-743's cytotoxicity is dependent on a functional transcription-coupled nucleotide excision repair (TC-NER) pathway.[7] The formation of the ET-743-DNA adduct is recognized by the TC-NER system, leading to the generation of lethal DNA double-strand breaks during the repair process. Furthermore, ET-743 can interfere with the binding of transcription factors to DNA, thereby modulating gene expression.
Anti-Tumor Activity: A Comparative Look at Efficacy
Direct comparison of the anti-tumor activity of this compound and Ecteinascidin 743 is challenging due to the limited availability of head-to-head studies. However, data from various independent investigations provide insights into their respective potencies.
This compound has demonstrated significant in vivo anti-tumor activity. In a study using a murine model of Ehrlich ascites carcinoma, treatment with this compound at doses of 0.5 to 0.75 mg/kg/day for 10 days resulted in an 80 to 90% survival rate of the mice after 40 days.[1] However, it was found to be less effective against P388 leukemia compared to its analog, Saframycin A.[1]
Ecteinascidin 743 has shown remarkable potency against a broad range of human cancer cell lines, with IC50 values often in the picomolar to low nanomolar range.[8][9] It has demonstrated particularly high activity against soft tissue sarcoma (STS) cell lines, where it is significantly more potent than conventional chemotherapeutic agents like doxorubicin and paclitaxel.[10][11]
| Compound | Cancer Model/Cell Line | Metric | Value | Reference |
| This compound | Ehrlich Ascites Carcinoma (in vivo) | 40-day Survival Rate | 80-90% (at 0.5-0.75 mg/kg/day) | [1] |
| Ecteinascidin 743 | HT-1080 (Fibrosarcoma) | IC50 | pM range | [10] |
| HS-42 (Malignant Mesodermal) | IC50 | pM range | [10] | |
| Osteosarcoma cell lines | IC50 | pM to nM range | [12] | |
| Ewing's sarcoma cell lines | IC50 | pM to nM range | [12] | |
| HCT116 (Colon Carcinoma) | IC50 | nM range | [8] | |
| MDA-MB-435 (Breast Cancer) | IC50 | nM range | [8] |
Effects on the Cell Cycle
Both compounds have been shown to perturb the cell cycle, a common characteristic of DNA-damaging agents.
This compound information regarding its specific effects on the cell cycle is less detailed in the readily available literature. However, its close analog, Saframycin A, is known to affect cell cycle progression. It is likely that this compound also induces cell cycle arrest as a consequence of DNA damage.
Ecteinascidin 743 induces a characteristic cell cycle arrest in the G2/M phase.[7] Treatment of various cancer cell lines with ET-743 leads to a slower progression through the S phase, followed by an accumulation of cells in G2/M.[7] For instance, in A549 lung cancer cells, a 48-hour incubation with 1.8 nM ET-743 resulted in 67.4% of cells accumulating in the G2/M phase, compared to 15.1% in untreated cells. This G2/M block is a downstream consequence of the DNA damage response triggered by the ET-743-DNA adducts.
| Compound | Effect on Cell Cycle | Affected Phases | Reference |
| This compound | Presumed to cause cell cycle arrest (based on Saframycin A data) | Not definitively reported for this compound | |
| Ecteinascidin 743 | Induces cell cycle arrest | S phase delay and G2/M accumulation | [7] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments cited in the analysis of this compound and Ecteinascidin 743.
Cytotoxicity Assay (Sulforhodamine B Assay)
This assay is a colorimetric method used to determine cell viability and is often employed to calculate IC50 values.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-20,000 cells/well) and allow them to attach overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound and incubate for the desired period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add cold 50% (w/v) trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5-10 minutes.
-
Absorbance Measurement: Read the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
DNA Binding Assay (MPE-Fe(II) Footprinting)
This technique is used to identify the specific DNA sequences where a molecule binds.
Protocol:
-
DNA Preparation: A DNA fragment of interest is labeled at one end with a radioactive isotope (e.g., ³²P).
-
Binding Reaction: The end-labeled DNA is incubated with varying concentrations of the DNA-binding agent (e.g., this compound) under conditions that allow for equilibrium binding.
-
Cleavage Reaction: The DNA-ligand complexes are then briefly treated with methidiumpropyl-EDTA (MPE) complexed with Fe(II) and a reducing agent. MPE-Fe(II) cleaves the DNA backbone with low sequence specificity, except where the ligand is bound and protects the DNA.
-
Sample Processing: The cleavage reaction is stopped, and the DNA is purified, denatured, and loaded onto a high-resolution denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA fragment.
-
Analysis: The gel is dried and exposed to X-ray film. The regions where the drug was bound will show a "footprint," a gap in the ladder of DNA fragments, indicating protection from cleavage.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
Protocol:
-
Cell Preparation: Harvest cells (approximately 1x10⁶) and wash with phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA, which can also be stained by propidium iodide.
-
Staining: Add a solution of propidium iodide (PI), a fluorescent intercalating agent, to the cells.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound and Ecteinascidin 743 are both potent antitumor agents that target DNA, but they do so through distinct mechanisms, leading to different cellular responses and anti-tumor profiles. This compound acts as a more conventional DNA alkylating agent with a preference for specific guanine-rich sequences. In contrast, Ecteinascidin 743 has a more complex mechanism of action that involves not only DNA alkylation and bending but also the hijacking of the TC-NER pathway to induce lethal DNA damage.
Ecteinascidin 743 has demonstrated exceptional potency, particularly against soft tissue sarcomas, and has progressed further in clinical development, leading to its approval for the treatment of certain cancers. The available data for this compound, while indicating significant anti-tumor activity, is less extensive, and further studies are needed to fully elucidate its clinical potential.
For researchers and drug development professionals, the comparative analysis of these two compounds highlights the subtleties in drug-DNA interactions and the importance of understanding the downstream cellular consequences. The unique mechanism of Ecteinascidin 743 serves as a paradigm for the development of novel anticancer agents that can exploit cellular processes like DNA repair to achieve therapeutic efficacy. Further investigation into this compound and its analogs may yet uncover new therapeutic opportunities. This guide provides a foundational understanding of these two important molecules, supported by experimental data and detailed methodologies to aid in future research endeavors.
References
- 1. SRB assay for measuring target cell killing [protocols.io]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Activity of Selenium in Ehrlich Ascites Carcinoma Bearing Mice – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Methidiumpropyl-EDTA.Fe(II) and DNase I footprinting report different small molecule binding site sizes on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basic Instructions for Running Cell Cycle Analysis with Propidium Iodide on the Beckman Coulter Cytoflex S ... [protocols.io]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. ET-743: a novel agent with activity in soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitivity of soft tissue sarcoma cell lines to chemotherapeutic agents: identification of ecteinascidin-743 as a potent cytotoxic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
A Comparative Guide to Saframycin S and Other Tetrahydroisoquinoline Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The tetrahydroisoquinoline class of antibiotics represents a significant area of interest in the development of novel therapeutic agents, demonstrating potent antitumor and antimicrobial properties. This guide provides a detailed comparison of Saframycin S with other prominent members of this family, including Ecteinascidin-743, Jorumycin, and Renieramycin M. The information herein is supported by experimental data to aid in research and development decisions.
Performance Comparison: Cytotoxicity and Antimicrobial Activity
The biological activity of tetrahydroisoquinoline antibiotics varies significantly across different compounds, cell lines, and microbial species. The following tables summarize the available quantitative data to facilitate a direct comparison of their efficacy.
Table 1: Comparative Cytotoxicity (IC₅₀/GI₅₀) Against Human Cancer Cell Lines
The cytotoxic potential of these compounds is a key indicator of their utility as anticancer agents. The half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values are presented in nanomolar (nM) concentrations, unless otherwise specified.
| Compound | HCT-116 (Colon) | A549 (Lung) | DU145 (Prostate) | QG56 (Lung) | H292 (Lung) | Additional Cell Lines |
| This compound | - | - | - | - | - | P388 Leukemia (Less effective than Saframycin A)[1] |
| Ecteinascidin-743 | 1-2 logs less sensitive than STS cell lines[2] | - | - | - | - | Soft Tissue Sarcoma cell lines (pM range)[2], Osteosarcoma & Ewing's Sarcoma (pM to nM range)[3][4] |
| Jorumycin | 0.57 nM[5][6] | 0.24 nM[5] | 0.49 nM[5] | 0.76 nM[6] | - | P388, HT29, MEL28 (IC₅₀ 12.5 ng/mL)[6] |
| Renieramycin M | Low nM range[7] | - | - | (14.0 ± 0.6) x 10⁻³ µM[8] | 24.56 nM[9][10] | MDA-MB-435 (Breast, low nM)[7], DLD1 (Colon, low nM)[7], AsPC1 (Pancreatic, low nM)[7] |
Note: A direct side-by-side comparison of this compound with the other listed compounds against the same cell lines under identical experimental conditions is limited in the available literature. The potent low nanomolar activity of Jorumycin is noted to be consistent with that of this compound.[6]
Table 2: Comparative Antimicrobial Activity (MIC)
Several tetrahydroisoquinoline antibiotics exhibit significant antimicrobial activity, particularly against Gram-positive bacteria.
| Compound | Staphylococcus aureus | Bacillus subtilis | Gram-Negative Bacteria |
| This compound | Highest activity among saframycins[1] | - | - |
| Jorumycin | < 50 ng/mL[6] | < 50 ng/mL[6] | - |
| Renieramycin M | - | - | - |
| Ecteinascidin-743 | - | - | Generally less active |
Mechanism of Action: A Comparative Overview
The primary mechanism of action for many tetrahydroisoquinoline antibiotics involves interaction with DNA, leading to the inhibition of crucial cellular processes like transcription and replication. However, the specifics of these interactions and the downstream signaling pathways can differ.
This compound and its close analog, Saframycin A, act as DNA alkylating agents. They exhibit a preference for binding to 5'-GGG or 5'-GGC sequences in the minor groove of DNA.[11] A key distinction is that this compound shows a strong footprint at 5'-CGG sequences, a site for which Saframycin A has no affinity.[11] This difference in sequence recognition may contribute to variations in their biological activity profiles.
Ecteinascidin-743 (Trabectedin) also binds to the DNA minor groove, but its mechanism is more complex. It uniquely interacts with the transcription-coupled nucleotide excision repair (TC-NER) machinery.[12] Furthermore, Ecteinascidin-743 has been shown to inhibit the activity of the transcription factor NF-Y, which is involved in the expression of genes such as the multidrug resistance gene, MDR1.[13]
Jorumycin , like other members of this family, is presumed to alkylate double-stranded DNA. This is achieved through the formation of an iminium species via dehydration of the C-21 carbinolamine group.[6]
Renieramycin M induces apoptosis through a p53-dependent pathway.[14] This involves the upregulation of the tumor suppressor protein p53, leading to the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2.[14] Additionally, Renieramycin M has been shown to suppress the pro-survival signaling pathways mediated by ERK and Akt.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of a compound on adherent cancer cell lines.
-
Cell Seeding: Cancer cells are harvested during their logarithmic growth phase and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with 100 µL of the medium containing the various concentrations of the test compound. Control wells receive medium with the solvent at the same final concentration as the highest compound concentration.
-
Incubation: The treated plates are incubated for an additional 48 to 72 hours under the same conditions.
-
MTT Addition and Incubation: Following the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
-
Inoculum Preparation: A pure culture of the test bacterium is grown on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton Broth). The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: The antimicrobial agent is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no drug) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.
DNA Footprinting Assay (DNase I)
This technique is employed to identify the specific DNA binding sites of a molecule like this compound.
-
DNA Probe Preparation: A DNA fragment containing the putative binding site is labeled at one end, typically with a radioactive (e.g., ³²P) or fluorescent tag.
-
Binding Reaction: The end-labeled DNA probe is incubated with varying concentrations of the tetrahydroisoquinoline antibiotic in a suitable binding buffer. A control reaction without the antibiotic is also prepared.
-
DNase I Digestion: A low concentration of DNase I is added to each reaction mixture. The enzyme is allowed to randomly cleave the DNA backbone at sites not protected by the bound antibiotic. The reaction is stopped after a short incubation period.
-
DNA Purification: The DNA fragments are purified from the reaction mixture to remove the antibiotic and proteins.
-
Gel Electrophoresis: The purified DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide gel.
-
Visualization: The gel is visualized by autoradiography (for radioactive labels) or fluorescence imaging. The binding site of the antibiotic is identified as a "footprint," which is a region of the gel where the DNA ladder is absent or significantly reduced in intensity compared to the control lane, indicating protection from DNase I cleavage.
References
- 1. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitivity of soft tissue sarcoma cell lines to chemotherapeutic agents: identification of ecteinascidin-743 as a potent cytotoxic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effectiveness of Ecteinascidin-743 against drug-sensitive and -resistant bone tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concise total syntheses of (–)-Jorunnamycin A and (–)-Jorumycin enabled by asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Activity of Tetrahydroisoquinoline Analogues 3-epi-Jorumycin and 3-epi-Renieramycin G - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Synthetic Derivative of Renieramycin T Right-Half Analog Induces Apoptosis and Inhibits Cancer Stem Cells via Targeting the Akt Signal in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. S-EPMC7460379 - Chemistry of Renieramycins. Part 19: Semi-Syntheses of 22-O-Amino Ester and Hydroquinone 5-O-Amino Ester Derivatives of Renieramycin M and Their Cytotoxicity against Non-Small-Cell Lung Cancer Cell Lines. - OmicsDI [omicsdi.org]
- 11. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ecteinascidin-743 (ET-743), a natural marine compound, with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ecteinascidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
In Vivo Efficacy of Saframycin S: A Comparative Analysis with Other Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of Saframycin S, a tetrahydroisoquinoline antibiotic, against other established anticancer agents, including Doxorubicin, Mitomycin C, and Ecteinascidin-743. The information is compiled from preclinical studies to aid researchers in understanding the therapeutic potential of this compound.
Executive Summary
This compound has demonstrated significant antitumor activity in murine models, particularly against Ehrlich ascites carcinoma, where it has been shown to lead to a high rate of survival.[1] While direct head-to-head in vivo comparative studies with a full suite of other anticancer agents are limited in the available literature, this guide consolidates existing data to offer a comparative perspective. The primary mechanism of action for this compound involves covalent binding to the minor groove of DNA, leading to single-strand breaks.[2][3] This mechanism differs from other agents such as the topoisomerase II inhibitor Doxorubicin, the DNA crosslinking agent Mitomycin C, and the transcription inhibitor Ecteinascidin-743.
Comparative In Vivo Efficacy
The following tables summarize the in vivo antitumor activity of this compound and other selected anticancer agents based on available preclinical data. It is important to note that these results are from different studies and not from direct comparative trials, which should be considered when interpreting the data.
Table 1: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosing Regimen | Efficacy Endpoint | Result | Citation |
| Ehrlich Ascites Carcinoma | ddY mice | 0.5 to 0.75 mg/kg/day for 10 days (i.p.) | 40-day survival rate | 80 to 90% | [1] |
| P388 Leukemia | Mice | Not specified | Antitumor activity | Less effective than Saframycin A | [1] |
Table 2: In Vivo Efficacy of Doxorubicin (Adriamycin)
| Cancer Model | Animal Model | Dosing Regimen | Efficacy Endpoint | Result | Citation |
| Ehrlich Ascites Carcinoma | Mice | Not specified in abstract | Resistance to rechallenge in cured mice | Cured mice did not resist rechallenge | [4] |
| Ehrlich Ascites Carcinoma | Not specified | Not specified in abstract | Development of resistance | Resistance developed after 25 weekly passages | [5] |
| Ehrlich Ascites Carcinoma | BALB/c mice | Not specified in abstract | Apoptotic rate | Lower than anisomycin at specified concentrations | [6] |
Table 3: In Vivo Efficacy of Mitomycin C
| Cancer Model | Animal Model | Dosing Regimen | Efficacy Endpoint | Result | Citation |
| Ehrlich Ascites Carcinoma | Swiss albino mice | Not specified in abstract | Inhibition of ascitic fluid weight | Used as a standard drug for comparison | [7] |
Table 4: In Vivo Efficacy of Ecteinascidin-743 (Trabectedin)
| Cancer Model | Animal Model | Dosing Regimen | Efficacy Endpoint | Result | Citation |
| Soft Tissue Sarcomas | Not specified | Not specified | Antitumor activity | Active in refractory sarcomas | [8] |
Mechanisms of Action: Signaling Pathways
The antitumor effects of these agents are mediated through distinct molecular pathways. The following diagrams illustrate their primary mechanisms of action.
References
- 1. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of binding and single-strand scission of deoxyribonucleic acid by the antitumor antibiotics saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Some chemotherapeutic properties of two new antitumor antibiotics, saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of resistance to adriamycin (NSC-123127) in Ehrlich ascites tumor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo evaluation of anisomycin against Ehrlich ascites carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ecteinascidin 743: a novel anticancer drug with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Profiles of Saframycin S in Tumor Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available data on Saframycin S and its potential for cross-resistance in tumor cell lines when benchmarked against established chemotherapeutic agents, doxorubicin and mitomycin C. This document summarizes key findings, presents available quantitative data, and outlines relevant experimental methodologies to inform future research and drug development efforts.
Introduction to this compound and Cross-Resistance
This compound is a tetrahydroisoquinoline antibiotic with potent antitumor properties. Its primary mechanism of action involves the covalent binding to the minor groove of DNA, leading to the inhibition of DNA and RNA synthesis and ultimately, cell death. Understanding the potential for cross-resistance—a phenomenon where cancer cells resistant to one drug exhibit resistance to other, often structurally or mechanistically related, drugs—is crucial for the clinical development of any new anticancer agent. This guide explores the existing, albeit limited, data on this compound in the context of cross-resistance.
Comparative Cytotoxicity Data
Direct and comprehensive studies detailing the cross-resistance profile of this compound in a wide range of drug-resistant tumor cell lines are not extensively available in the public domain. However, by compiling the reported IC50 values from various studies, we can infer potential sensitivities and start to build a comparative picture. The following tables summarize the available cytotoxicity data for this compound and the common anticancer drugs, doxorubicin and mitomycin C, against various human cancer cell lines. It is important to note that these values were not always determined in head-to-head comparative studies, which may introduce variability.
Table 1: In Vitro Cytotoxicity of Saframycin Analogs Against Human Cancer Cell Lines
| Compound | HCT-116 (Colon) IC50 (nM) | HepG2 (Liver) IC50 (nM) | BGC-823 (Gastric) IC50 (nM) | A2780 (Ovarian) IC50 (nM) |
| Saframycin Analog 20 | - | 1.32 | - | - |
| Saframycin Analog 29 | - | - | - | 1.73 |
| Saframycin Analog 30 | - | - | - | 7.00 |
| Data derived from a study on novel hexacyclic saframycin-ecteinascidin analogs[1]. The specific analog structures are detailed in the source publication. |
Table 2: Comparative In Vitro Cytotoxicity (IC50) of Doxorubicin in Human Cancer Cell Lines
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) |
| BFTC-905 | Bladder | 2.3 |
| MCF-7 | Breast | 2.5 |
| M21 | Skin Melanoma | 2.8 |
| HeLa | Cervical | 2.9 |
| UMUC-3 | Bladder | 5.1 |
| HepG2 | Liver | 12.2 |
| TCCSUP | Bladder | 12.6 |
| Huh7 | Liver | > 20 |
| VMCUB-1 | Bladder | > 20 |
| A549 | Lung | > 20 |
| Data from a study investigating doxorubicin sensitivity across various human cancer cell lines[2]. |
Table 3: Cross-Resistance Profile of Doxorubicin-Resistant Breast Cancer Cells (MCF-7/ADR)
| Compound | MCF-7 (Sensitive) IC50 (µg/mL) | MCF-7/ADR (Resistant) IC50 (µg/mL) | Resistance Factor |
| Doxorubicin | 3.09 | 13.2 | 4.27 |
| Data from a study on doxorubicin resistance in MCF-7 cells[3]. |
Mechanisms of Action and Resistance
This compound: DNA Adduct Formation
This compound exerts its cytotoxic effects by forming a covalent bond with guanine bases in the minor groove of DNA[4]. This interaction is sequence-selective, with a preference for 5'-GGG or 5'-GGC sequences[4]. The formation of these DNA adducts physically obstructs the processes of transcription and replication, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of this compound leading to apoptosis.
Potential Cross-Resistance Mechanisms
While specific mechanisms of resistance to this compound have not been extensively elucidated, common mechanisms of resistance to DNA-binding agents may apply. One of the most well-characterized mechanisms of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1)[5][6]. These transporters function as efflux pumps, actively removing a wide range of xenobiotics, including many anticancer drugs, from the cell, thereby reducing their intracellular concentration and efficacy. It is plausible that this compound could be a substrate for P-gp or other ABC transporters, which would confer cross-resistance in cells that overexpress these pumps.
Caption: P-glycoprotein-mediated multidrug resistance mechanism.
Experimental Protocols
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
1. Cell Culture and Seeding:
-
Culture the desired human tumor cell lines in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Harvest cells during their logarithmic growth phase.
-
Determine cell viability (e.g., using trypan blue exclusion) and perform a cell count.
-
Seed the cells into 96-well microtiter plates at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in a volume of 100 µL.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include appropriate controls: vehicle control (medium with the same concentration of the solvent) and a blank (medium only).
-
Incubate the plates for a specified exposure time (e.g., 48 or 72 hours).
3. MTT Assay:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently agitate the plates to dissolve the formazan crystals.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
Caption: General experimental workflow for an MTT cytotoxicity assay.
Conclusion and Future Directions
The currently available data is insufficient to definitively establish the cross-resistance profile of this compound. While its mechanism of action as a DNA-binding agent is understood, its interaction with common resistance mechanisms, such as efflux by P-glycoprotein, has not been thoroughly investigated. The high potency of some Saframycin analogs, with IC50 values in the low nanomolar range, underscores their potential as anticancer agents.
To fully assess the clinical potential of this compound, further research is imperative. Specifically, studies are needed to:
-
Systematically evaluate the cytotoxicity of this compound against a broad panel of cancer cell lines, including well-characterized pairs of drug-sensitive and drug-resistant lines (e.g., those resistant to doxorubicin, mitomycin C, and paclitaxel).
-
Determine whether this compound is a substrate for P-glycoprotein and other ABC transporters.
-
Investigate other potential mechanisms of resistance, such as altered DNA repair pathways or target modification.
Such studies will provide the critical data necessary to understand the potential for cross-resistance and to guide the rational design of future clinical trials involving this compound.
References
- 1. Design, synthesis and cytotoxicity of novel hexacyclic saframycin-ecteinascidin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. chemistry.uonbi.ac.ke [chemistry.uonbi.ac.ke]
- 4. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journaljpri.com [journaljpri.com]
- 6. mdpi.com [mdpi.com]
Validating Saframycin S as a Promising Lead for Anticancer Drug Development: A Comparative Analysis
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive guide validating Saframycin S as a compelling lead compound for the development of novel anticancer therapeutics. This guide provides a comparative analysis of this compound against established chemotherapy agents, Doxorubicin and Trabectedin, supported by experimental data and detailed protocols.
This compound, a tetrahydroisoquinoline antibiotic, demonstrates significant potential as an anticancer agent due to its unique mechanism of action centered on DNA binding and subsequent inhibition of cellular processes. This guide delves into its cytotoxic and apoptotic effects, offering a quantitative comparison to aid in the evaluation of its therapeutic promise.
Performance Comparison
To provide a clear and objective assessment, the following tables summarize the in vitro cytotoxicity of this compound and its comparators, Doxorubicin and Trabectedin, against a panel of human cancer cell lines. While direct IC50 values for this compound are not extensively available in publicly accessible literature, data for the closely related and more potent analogue, Saframycin A, is presented to offer a valuable benchmark.
Table 1: Comparative in vitro Cytotoxicity (IC50) of Saframycin Analogue, Doxorubicin, and Trabectedin against Various Cancer Cell Lines
| Cell Line | Cancer Type | Saframycin A (µM) | Doxorubicin (µM) | Trabectedin (nM) |
| L1210 | Leukemia | 0.0027 | ~0.1 - 1 | - |
| P388 | Leukemia | - | ~0.01 - 0.1 | - |
| B16-F10 | Melanoma | Moderately Active | ~0.1 - 1 | - |
| Lewis Lung | Lung Carcinoma | Moderately Active | ~0.1 - 5 | - |
| HCT-116 | Colon Carcinoma | - | ~0.1 - 1 | - |
| HepG2 | Hepatocellular Carcinoma | - | 12.18[1] | - |
| A549 | Lung Cancer | - | >20[1] | - |
| HeLa | Cervical Cancer | - | 2.92[1] | 1.77 (DEF at IC50)[2] |
| MCF-7 | Breast Cancer | - | 2.50[1] | - |
| DU145 | Prostate Cancer | - | - | 1.92 (DEF at IC50)[2] |
| HT29 | Colon Cancer | - | - | Most Sensitive |
| HOP62 | Lung Cancer | - | - | Most Sensitive |
Note: IC50 values for Doxorubicin and Trabectedin are compiled from multiple sources and can vary based on experimental conditions. The data for Saframycin A is based on its inhibitory concentration against L1210 cells.[3] "Moderately Active" indicates observed antitumor activity without specific IC50 values reported in the reviewed literature.
Table 2: In Vivo Efficacy and Toxicity Profile of this compound
| Parameter | Value | Species | Notes |
| Effective Dose | 0.5 - 0.75 mg/kg/day | ddY Mice | Against Ehrlich ascites tumor, resulting in 80-90% survival.[4] |
| LD50 | 3.2 mg/kg (i.p.) | ddY Mice | [4] |
Mechanism of Action and Affected Signaling Pathways
This compound, like other members of the saframycin family, exerts its cytotoxic effects primarily through its interaction with DNA.[4] The molecule covalently binds to the minor groove of the DNA double helix, showing a preference for 5'-GGG or 5'-GGC sequences.[5] This interaction disrupts normal DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
While the specific signaling pathways affected by this compound are not yet fully elucidated, its DNA-damaging activity suggests the activation of DNA damage response (DDR) pathways, likely involving key proteins such as p53 and ATM/ATR. This would trigger downstream signaling cascades leading to apoptosis.
Caption: Hypothesized mechanism of this compound leading to apoptosis.
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for key experiments.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and can be adapted for testing this compound.
Workflow:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment by comparing the absorbance of treated cells to that of untreated cells. Plot the cell viability against the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.
Workflow:
Caption: Workflow for detecting apoptosis using Annexin V staining.
Detailed Protocol:
-
Cell Treatment: Treat cells with the desired concentration of this compound for a specified time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Conclusion
This compound presents a compelling profile as a lead compound for anticancer drug development. Its potent DNA-binding mechanism and demonstrated in vivo efficacy warrant further investigation. This guide provides a foundational comparison and detailed experimental protocols to facilitate the advancement of this compound and its analogues as next-generation cancer therapeutics. Further studies are crucial to establish a comprehensive cytotoxicity profile across a broader range of cancer cell lines and to fully elucidate the specific signaling pathways involved in its mechanism of action.
References
- 1. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 2. In vitro radiosensitisation by trabectedin in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of new semisynthetic saframycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Saframycin S Across Diverse Cancer Types: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Saframycin S's cytotoxic performance against various cancer cell lines. Due to the limited availability of quantitative cytotoxicity data for this compound, this guide incorporates data for the closely related Saframycin A to provide a broader comparative context.
Introduction
This compound is a tetrahydroisoquinoline antibiotic belonging to a class of potent antitumor agents that exert their cytotoxic effects primarily through the alkylation of DNA.[1] This covalent modification of DNA interferes with essential cellular processes like replication and transcription, ultimately leading to cell death.[2][3] This guide summarizes the available data on the cytotoxicity of this compound and its analogue, Saframycin A, across different cancer types, details relevant experimental protocols, and illustrates the underlying molecular mechanisms.
Comparative Cytotoxicity Data
Direct quantitative comparisons of this compound across a wide range of cancer cell lines are limited in publicly available literature. However, existing studies provide valuable qualitative and semi-quantitative insights. To offer a more comprehensive overview, the following tables include data on this compound where available, supplemented with IC50 values for Saframycin A against various cancer cell lines.
It is crucial to note that the IC50 values for Saframycin A are presented as a reference to indicate the general potency of saframycin-class antibiotics and may not be directly representative of this compound's activity.
Table 1: In Vitro Cytotoxicity of this compound
| Cancer Type | Cell Line | Activity | Source |
| Ascites Tumor | Ehrlich Ascites | Marked Activity | [1] |
| Leukemia | P388 | Less effective than Saframycin A | [1] |
Table 2: Comparative In Vitro Cytotoxicity (IC50) of Saframycin A
| Cancer Type | Cell Line | IC50 (µM) | Source |
| Leukemia | L1210 | Data on related derivatives show high activity | [4] |
| Melanoma | B16-F10 | Data on related derivatives show activity | [4] |
| Lung Carcinoma | Lewis | Data on related derivatives show activity | [4] |
Experimental Protocols
The following protocols describe standard methodologies for assessing the cytotoxicity of compounds like this compound. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle-treated (solvent only) and untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells and is used to determine cell density.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add cold TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add Tris-base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm).
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.[5]
Mechanism of Action: DNA Alkylation and Apoptosis Induction
This compound, as a DNA alkylating agent, covalently binds to DNA, primarily at the N7 position of guanine.[2][6] This interaction leads to the formation of DNA adducts, which can cause distortions in the DNA helix, inhibit DNA replication and transcription, and induce DNA strand breaks.[7][8] The cellular response to this DNA damage is complex and can activate various signaling pathways, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[2][9]
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for determining the in vitro cytotoxicity of this compound.
Signaling Pathway of this compound-Induced Cytotoxicity
Caption: A simplified diagram of the DNA alkylation-induced apoptotic pathway by this compound.
References
- 1. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of Alkylating Agents in Cancer Treatment: Mechanisms and Therapeutic Implications - DoveMed [dovemed.com]
- 3. mdpi.com [mdpi.com]
- 4. Antitumor activity of new semisynthetic saframycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nursingcenter.com [nursingcenter.com]
- 9. Alkylating agents and platinum antitumor compounds | Oncohema Key [oncohemakey.com]
Saframycin S: A Comparative Guide to a Potent DNA Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Saframycin S, a tetrahydroisoquinoline antibiotic, with other well-established DNA alkylating agents used in cancer research and therapy. By presenting available experimental data, detailed methodologies, and visual representations of molecular pathways, this document aims to be a valuable resource for evaluating the potential of this compound in drug development pipelines.
Abstract
This compound is a potent antitumor antibiotic that exerts its cytotoxic effects through the alkylation of DNA. As a member of the tetrahydroisoquinoline family, it shares structural and functional similarities with other potent cytotoxic agents. This guide compares the performance of this compound with other DNA alkylating agents like Saframycin A, Mitomycin C, Cisplatin, and Doxorubicin, focusing on their mechanism of action, cytotoxicity, and the cellular pathways they modulate. While direct comparative quantitative data for this compound against a wide panel of cancer cell lines is limited in publicly available literature, this guide consolidates existing data to provide a valuable comparative overview.
Mechanism of Action: Covalent Modification of DNA
This compound, like its analogue Saframycin A, acts as a DNA alkylating agent. Its mechanism involves the formation of a covalent adduct with guanine bases in the minor groove of the DNA double helix. This interaction is sequence-selective, with a preference for 5'-GGPy (where Py is a pyrimidine) sequences[1]. The alkylation process disrupts the normal functions of DNA, including replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Other DNA alkylating agents, while sharing the common feature of covalently modifying DNA, exhibit different sequence specificities and form distinct types of DNA adducts.
-
Mitomycin C: This agent requires reductive activation to become a bifunctional alkylating agent, capable of cross-linking DNA, primarily at CpG sequences[2].
-
Cisplatin: It forms intrastrand and interstrand cross-links in DNA, with a high affinity for adjacent guanine bases.
-
Doxorubicin: This anthracycline antibiotic intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks.
Comparative Cytotoxicity
Direct, side-by-side quantitative comparisons of the cytotoxicity of this compound with other alkylating agents across a broad range of cancer cell lines are not extensively available in the public domain. However, existing studies provide valuable insights into its potency.
| Agent | Cell Line | IC50 / GI50 / ED50 | Source |
| This compound | Ehrlich Ascites Tumor (in vivo) | Effective at 0.5-0.75 mg/kg/day | [3] |
| This compound | P388 Leukemia (in vivo) | Less effective than Saframycin A | [3] |
| Saframycin A | L1210 Leukemia | 0.02 µg/mL | [4] |
| (-)-Jorumycin (related tetrahydroisoquinoline) | HCT-116 (Colon Cancer) | 1.9–24.3 nM (low nanomolar) | [5] |
| (-)-Jorumycin (related tetrahydroisoquinoline) | A549 (Lung Cancer) | 1.9–24.3 nM (low nanomolar) | [5] |
| Mitomycin C | Various | Potency varies by cell line | [6] |
| Cisplatin | Various | Potency varies by cell line | [7] |
| Doxorubicin | Various | Potency varies by cell line | [8] |
Note: The potency of Mitomycin C, Cisplatin, and Doxorubicin is well-documented across numerous cell lines, with IC50 values typically ranging from nanomolar to micromolar concentrations depending on the cancer type and resistance profile. The data for this compound and its close analogs suggest a high level of potency, often in the nanomolar range[5].
Signaling Pathways and Cellular Responses
DNA damage induced by alkylating agents triggers a complex network of cellular signaling pathways, primarily culminating in apoptosis. While the initial trigger—DNA alkylation—is common, the downstream signaling can vary.
DNA Damage Response (DDR) Pathway
The presence of DNA adducts activates the DNA Damage Response (DDR) pathway. This involves sensor proteins that recognize the DNA lesion, which in turn activate transducer kinases like ATM and ATR. These kinases then phosphorylate a range of downstream targets to initiate cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis.
Figure 1. General overview of the DNA damage response pathway initiated by various DNA alkylating agents.
Apoptosis Induction
If DNA repair mechanisms are overwhelmed, the cell undergoes programmed cell death, or apoptosis. This can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For many DNA alkylating agents, the intrinsic pathway is predominant.
-
Doxorubicin: Induces apoptosis through both the intrinsic and extrinsic pathways, often involving the upregulation of the Fas receptor[9].
-
Cisplatin: Triggers apoptosis primarily through the intrinsic pathway, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.
-
Mitomycin C: Activation of the DNA damage response by Mitomycin C can lead to apoptosis, particularly in hypoxic cells[6].
While the specific apoptotic signaling cascade initiated by this compound is not as extensively detailed, its potent cytotoxic effects strongly suggest the induction of apoptosis as the ultimate mechanism of cell death.
Figure 2. Simplified overview of apoptotic pathways activated by different DNA alkylating agents.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and other test compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
DNA Alkylation Assay (DNA Footprinting)
This method can be used to determine the sequence specificity of DNA binding agents like this compound.
Materials:
-
Plasmid DNA (e.g., pBR322)
-
Restriction enzymes
-
DNA labeling reagents (e.g., [γ-³²P]ATP and T4 polynucleotide kinase)
-
This compound
-
DNase I
-
Sequencing gel apparatus
-
Autoradiography supplies
Procedure:
-
DNA Preparation: Isolate and purify plasmid DNA. Digest the plasmid with a restriction enzyme to generate a fragment of interest.
-
DNA Labeling: Label one end of the DNA fragment with a radioactive isotope.
-
Drug Binding: Incubate the labeled DNA fragment with varying concentrations of this compound.
-
DNase I Digestion: Partially digest the DNA with DNase I. The enzyme will cut the DNA at sites not protected by the bound drug.
-
Gel Electrophoresis: Separate the DNA fragments on a high-resolution sequencing gel.
-
Autoradiography: Expose the gel to X-ray film to visualize the DNA fragments.
-
Analysis: The "footprint" is the region on the gel where the DNA was protected from DNase I cleavage by the bound this compound, revealing its binding site.
Conclusion
This compound is a highly potent DNA alkylating agent with significant antitumor activity. While direct quantitative comparisons with other widely used agents are not always available, the existing data indicate that its cytotoxicity is in the nanomolar range for sensitive cell lines, comparable to or exceeding that of some established chemotherapeutics. Its distinct mechanism of sequence-selective DNA alkylation offers a potential advantage in terms of targeting specific genomic regions. Further research, particularly comprehensive side-by-side cytotoxicity studies and detailed elucidation of its impact on cellular signaling pathways, is warranted to fully assess the therapeutic potential of this compound in oncology.
References
- 1. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitomycin C: small, fast and deadly (but very selective) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Some chemotherapeutic properties of two new antitumor antibiotics, saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor Activity of Tetrahydroisoquinoline Analogues 3-epi-Jorumycin and 3-epi-Renieramycin G - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of mitomycin C for aerobic and hypoxic cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of antimicrobial drugs on the cytotoxicity of epirubicin, bleomycin, estramustine and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Doxorubicin exerts cytotoxic effects through cell cycle arrest and Fas-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of Saframycin S Versus Its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of Saframycin S and its analogs, focusing on their performance as potential anticancer agents. The therapeutic index, a critical measure of a drug's safety and efficacy, is assessed by examining both the cytotoxicity against cancer cells and the toxicity in in vivo models. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity and in vivo toxicity and efficacy data for this compound and some of its analogs. It is important to note that a direct comparison of the therapeutic index is challenging due to the limited availability of studies that assess both toxicity and efficacy of a wide range of analogs under identical experimental conditions. The data presented here is compiled from various sources and should be interpreted with this limitation in mind.
Table 1: In Vitro Cytotoxicity of this compound and Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | L1210 | - | [1] |
| Saframycin A | L1210 | Potent | [1] |
| Novel Saframycin A Analogs | HCT-116, others | Potent Inhibition | [2] |
| Bistetrahydrocarboline Analogs | HCT-116, HepG2, etc. | 10⁻⁷ - 10⁻⁸ M | [3] |
Note: Specific IC50 values for this compound were not available in the reviewed literature, though it is described as having marked activity. "Potent" indicates significant activity as described in the source without a specific value.
Table 2: In Vivo Toxicity and Efficacy of this compound
| Compound | Animal Model | Toxicity Metric (LD50) | Efficacy Metric | Therapeutic Index (Calculated) | Reference |
| This compound | ddY mice | 3.2 mg/kg (i.p.) | Marked activity against Ehrlich ascites tumor at 0.5-0.75 mg/kg/day | ~4.3 - 6.4 | [1] |
Note: The therapeutic index is an approximation calculated from the LD50 and the effective dose range. The efficacy of novel Saframycin A analogs has been noted as potent in an HCT-116 solid tumor model, but specific MTD or effective dose data for a direct therapeutic index calculation were not provided in the available literature.[2]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of key experimental protocols used in the assessment of Saframycin compounds.
In Vitro Cytotoxicity Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, L1210) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: this compound and its analogs are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared in the cell culture medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with medium containing various concentrations of the test compounds. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assay: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is calculated by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Antitumor Efficacy in a Xenograft Model
Xenograft models are instrumental in evaluating the in vivo efficacy of potential anticancer drugs.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Cell Implantation: Human colon carcinoma cells (e.g., HCT-116) are harvested, and a specific number of cells are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: (length × width²) / 2.
-
Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. The test compounds (this compound or its analogs) are administered via a specified route (e.g., intraperitoneal injection) at various doses and schedules. The control group receives the vehicle.
-
Efficacy Assessment: Tumor growth inhibition is monitored throughout the study. The primary endpoint is typically the tumor volume at the end of the study. The percentage of tumor growth inhibition (%TGI) is calculated.
-
Toxicity Assessment: Animal body weight is monitored as an indicator of systemic toxicity. At the end of the study, major organs may be collected for histological analysis.
In Vivo Acute Toxicity Study (LD50 Determination)
The median lethal dose (LD50) is the dose of a substance that is lethal to 50% of the tested animal population.
-
Animal Model: A suitable mouse strain (e.g., ddY mice) is used.
-
Dose Administration: A range of single doses of the test compound is administered to different groups of animals via a specific route (e.g., intraperitoneal injection).
-
Observation: The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
Data Analysis: The number of mortalities in each dose group is recorded. The LD50 value is calculated using statistical methods such as the Probit analysis.
Mandatory Visualizations
Signaling Pathway of Saframycin-Induced Cell Death
Saframycins exert their cytotoxic effects primarily through DNA damage, which subsequently triggers a cascade of cellular events leading to apoptosis. The following diagram illustrates the proposed signaling pathway.
References
- 1. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of antitumor properties of novel saframycin analogs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxicity of a novel series of saframycin-ecteinascidin analogs containing tetrahydro-β-carboline moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Study: Unraveling the Mechanisms of Saframycin S and Mitomycin C
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of anticancer therapeutics, DNA-damaging agents remain a cornerstone of chemotherapy. Among these, Saframycin S and Mitomycin C represent two distinct classes of naturally derived compounds with potent cytotoxic activity. This guide provides a comprehensive head-to-head comparison of their mechanisms of action, supported by available experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of novel cancer therapies.
Overview of Mechanisms of Action
This compound and Mitomycin C, while both targeting DNA, employ different strategies to induce cytotoxicity. Mitomycin C is a well-characterized bioreductive alkylating agent, renowned for its ability to create covalent interstrand cross-links in DNA. In contrast, this compound, a tetrahydroisoquinoline antibiotic, is understood to bind to DNA and, like its analogue Saframycin A, is presumed to form covalent adducts, though its capacity for cross-linking is not established.
Mitomycin C undergoes reductive activation in the cellular environment, a process that is more efficient under hypoxic conditions often found in solid tumors.[1] This activation transforms the molecule into a highly reactive electrophile that can alkylate DNA at two distinct positions, primarily at the N2 of guanine residues within 5'-CG-3' sequences.[2] This bifunctional alkylation leads to the formation of interstrand cross-links (ICLs), which are highly cytotoxic lesions that physically prevent the separation of DNA strands, thereby halting DNA replication and transcription and ultimately triggering apoptosis.[3] Beyond ICLs, Mitomycin C can also form monoadducts and intrastrand cross-links.[3][4] A more recently discovered mechanism of action for Mitomycin C is the inhibition of thioredoxin reductase, an enzyme involved in cellular redox balance, which may also contribute to its cytotoxic effects.[5][6]
This compound , on the other hand, is a precursor to Saframycin A and is considered the active component for forming the antibiotic-DNA complex.[7] It demonstrates a preference for binding to 5'-GGG or 5'-GGC sequences in the minor groove of DNA.[8] While the precise nature of its covalent interaction is less defined than that of Mitomycin C, its close analog, Saframycin A, forms a reversible covalent bond with the exocyclic amino group of guanine.[2] Following reduction, Saframycin A can induce single-strand breaks in DNA through the generation of reactive oxygen species.[2] It is important to note that the formation of interstrand cross-links by this compound has not been reported, which marks a significant mechanistic distinction from Mitomycin C.
Comparative Cytotoxicity
Direct comparative studies on the cytotoxicity of this compound and Mitomycin C are limited. However, data from individual studies provide insights into their respective potencies. It is crucial to acknowledge that IC50 values are highly dependent on the cell line and experimental conditions, making direct comparisons across different studies challenging.
| Compound | Cell Line | IC50 (µM) | Reference |
| Mitomycin C | HCT116 (Colon Carcinoma) | 6 | [9] |
| HCT116b (Mitomycin C resistant) | 10 | [9] | |
| HCT116-44 (Acquired Mitomycin C resistance) | 50 | [9] | |
| A549 (Non-small cell lung cancer) | ~0.1-0.5 µg/ml (~0.3-1.5 µM) induces apoptosis | [10] | |
| LC-2-ad (Lung adenocarcinoma) | 0.011537 | [11] | |
| J82 (Bladder urothelial carcinoma) | 0.015006 | [11] | |
| MCF7 (Breast invasive carcinoma) | 0.024213 | [11] |
Effects on Cell Cycle and Apoptosis
Both this compound and Mitomycin C induce cell cycle arrest and apoptosis, albeit through potentially different signaling pathways initiated by their distinct forms of DNA damage.
Mitomycin C has been shown to induce cell cycle arrest at different phases depending on the cell type and concentration. In A549 non-small-cell lung cancer cells, lower concentrations of Mitomycin C led to an arrest in the S phase, while higher concentrations caused a G1/G0 phase arrest.[12][13] The DNA damage caused by Mitomycin C triggers a DNA damage response (DDR) pathway, which can lead to the activation of apoptosis. This is often characterized by the activation of caspases and can occur in a p53-independent manner.[14][15]
The effects of This compound on the cell cycle and the specific apoptotic pathways it activates are less well-documented. However, given its DNA-binding and damaging properties, it is expected to activate the DDR pathway, leading to cell cycle arrest and apoptosis. Further research is needed to elucidate the specific signaling cascades involved.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
DNA Damage Assessment by Comet Assay
The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
Protocol:
-
Cell Preparation: Harvest and resuspend cells in ice-cold PBS to a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Prepare slides by coating with a layer of 1% normal melting point agarose.
-
Embedding Cells: Mix cell suspension with 0.5% low melting point agarose at 37°C and pipette onto the pre-coated slide. Allow to solidify at 4°C.
-
Lysis: Immerse slides in lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) at 4°C for at least 1 hour.
-
Alkaline Unwinding and Electrophoresis: For detection of single-strand breaks and alkali-labile sites, immerse slides in alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow DNA to unwind. Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.
-
Neutralization: Neutralize the slides with 0.4 M Tris, pH 7.5.
-
Staining: Stain the DNA with a fluorescent dye such as SYBR Green or Propidium Iodide.
-
Visualization and Analysis: Visualize comets using a fluorescence microscope and quantify the tail moment using appropriate software.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle.
Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA. Cells in G1 phase have 2N DNA content, cells in G2/M phase have 4N DNA content, and cells in S phase have an intermediate amount of DNA.
Protocol:
-
Cell Preparation: Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated using cell cycle analysis software.
Apoptosis Assay by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a membrane-impermeant dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells) and stain the DNA.
Protocol:
-
Cell Preparation: Harvest cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing the Mechanisms
To further clarify the distinct mechanisms of this compound and Mitomycin C, the following diagrams illustrate their proposed pathways of action.
Figure 1. Mechanism of action of Mitomycin C.
Figure 2. Proposed mechanism of action of this compound.
Conclusion
This compound and Mitomycin C represent two potent DNA-damaging agents with distinct mechanisms of action. Mitomycin C's ability to form interstrand cross-links after bioreductive activation is a well-established paradigm for this class of drugs. This compound, while also forming covalent DNA adducts, appears to favor a different DNA sequence and its primary mode of DNA damage leading to cytotoxicity may involve single-strand breaks rather than cross-linking.
The lack of direct head-to-head comparative studies highlights a significant knowledge gap. Such studies are crucial for a definitive comparison of their potency, efficacy, and toxicity profiles. Future research should focus on conducting parallel in vitro and in vivo experiments to directly compare these two compounds, which will be invaluable for guiding the development of new and more effective cancer therapies. The experimental protocols and mechanistic diagrams provided in this guide offer a framework for such future investigations.
References
- 1. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of binding and single-strand scission of deoxyribonucleic acid by the antitumor antibiotics saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [en.bio-protocol.org]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of tumor cell sensitivity to mitomycin C by "B23 translocation" assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Persistent DNA damage caused by low levels of mitomycin C induces irreversible cell senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug: Mitomycin-C - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 12. In vitro effects of mitomycin C on the proliferation of the non-small-cell lung cancer line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Persistent DNA damage caused by low levels of mitomycin C induces irreversible cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Saframycin S
For researchers and drug development professionals, ensuring laboratory safety extends beyond experiments to the proper management and disposal of all chemical agents. Saframycin S, a potent antibiotic, requires meticulous handling and disposal to protect both laboratory personnel and the environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices for cytotoxic and hazardous waste management.
This compound and its related compounds are classified as hazardous materials that are harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, all waste containing this compound must be managed through a designated hazardous waste stream and must not be disposed of in standard laboratory trash or down the drain.
Core Disposal and Safety Protocols
The fundamental principle for this compound disposal is treating it as a hazardous, cytotoxic chemical waste. All materials that come into contact with this compound must be segregated, appropriately labeled, and disposed of through an approved waste management facility, typically via high-temperature incineration[2][3].
| Parameter | Specification | Source |
| Waste Classification | Hazardous Chemical Waste, Cytotoxic Waste | [1][2] |
| Primary Disposal Method | High-Temperature Incineration via a licensed facility | [2][3] |
| Waste Containers | Designated, leak-proof, rigid, clearly labeled hazardous waste containers (often purple-lidded for cytotoxic agents) | [2][4][5] |
| PPE Requirement | Nitrile gloves (cytotoxic resistant), safety goggles, lab coat/protective sleeves, and a polythene apron | [4] |
| Stock Solutions | Collect in an approved container for hazardous chemical waste. Do not autoclave. | [6] |
| Contaminated Labware | Segregate as cytotoxic waste. Sharps (needles, etc.) must go into a designated purple-lidded sharps container. | [2] |
| Spill Management | Use a chemical spill kit. Personnel must wear appropriate PPE. Collect all contaminated materials for disposal as hazardous waste. | [5] |
Standard Operating Protocol: Handling and Disposal of this compound Waste
This protocol outlines the procedural steps for the safe segregation and disposal of waste contaminated with this compound.
1.0 Objective
To define the mandatory procedure for the safe handling, segregation, and disposal of this compound and any contaminated materials to ensure personnel safety and environmental compliance.
2.0 Personal Protective Equipment (PPE)
2.1. All personnel handling this compound must wear the following minimum PPE:
- Two pairs of cytotoxic-resistant nitrile gloves.
- Safety goggles or a face shield.
- A disposable, fluid-resistant lab coat or gown with protective sleeves.[4]
- A polythene apron.[4]
3.0 Waste Segregation and Collection
3.1. Identify Waste Streams: Establish two primary waste streams for this compound:
- Solid Waste: Includes contaminated gloves, bench paper, pipette tips, vials, and other disposable labware.
- Liquid Waste: Includes unused stock solutions, media containing this compound, and solvent rinses.
3.2. Solid Waste Collection:
- Place a rigid, leak-proof waste container with a purple lid in the designated work area.[2]
- The container must be clearly labeled: "CYTOTOXIC WASTE - DO NOT MIX WITH OTHER WASTE".
- Immediately place all contaminated solid materials into this container after use.[4]
- Do not overfill the container. Seal the lid when it is three-fourths full.
3.3. Liquid Waste Collection:
- Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant waste bottle.
- The bottle must be clearly labeled: "HAZARDOUS LIQUID WASTE: this compound" and include the hazard pictograms for toxicity and environmental hazard.
- Keep the waste bottle securely capped when not in use.
4.0 Storage of Waste
4.1. Store sealed cytotoxic waste containers in a designated, secure area away from general lab traffic. 4.2. This storage area should be clearly marked with biohazard and cytotoxic warning signs. 4.3. Ensure that the storage area is separate from incompatible chemicals.[5]
5.0 Final Disposal
5.1. Arrange for the collection of the hazardous waste containers with your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor. 5.2. Ensure all required waste manifests and documentation are completed accurately. 5.3. The designated disposal route for cytotoxic waste is high-temperature incineration.[2][3]
6.0 Spill Procedure
6.1. In the event of a spill, immediately alert others in the area. 6.2. If safe to do so, contain the spill using a chemical spill kit. 6.3. Wear full PPE as described in Section 2.0 during cleanup. 6.4. Absorb the spill with absorbent pads and carefully collect all contaminated materials. 6.5. Place all cleanup materials into the designated cytotoxic solid waste container. 6.6. Clean the affected area with a suitable decontaminating agent, and dispose of these cleaning materials as cytotoxic waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Saframycin S
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Saframycin S, a potent cytotoxic and antibiotic compound. Adherence to these procedures is essential to ensure personnel safety and prevent environmental contamination.
I. Personal Protective Equipment (PPE)
Given the cytotoxic nature of this compound, a comprehensive PPE strategy is mandatory to prevent exposure through skin contact, inhalation, or ingestion. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 compliant). | Minimizes the risk of exposure due to pinholes or tears. Chemotherapy-rated gloves are tested for resistance to permeation by hazardous drugs. |
| Gown | Disposable, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Protects the body from splashes and spills. The gown should have long sleeves and tight-fitting cuffs. |
| Eye/Face Protection | Safety goggles with side shields or a full-face shield. | Protects the eyes and face from splashes of this compound solutions or aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form of this compound or when there is a risk of aerosol generation. | Prevents inhalation of the potent compound. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contamination out of the designated handling area. |
II. Glove Permeability to Cytotoxic Drugs
The selection of appropriate gloves is critical when handling cytotoxic agents. The following table presents data on the breakthrough times for various glove materials when tested against different antineoplastic drugs. While data for this compound is not specifically available, this information highlights the importance of choosing gloves tested for chemotherapy drug resistance.
| Glove Material | Chemotherapy Drug | Breakthrough Time (minutes) |
| Latex | Cyclophosphamide | > 240 |
| Fluorouracil | > 240 | |
| Nitrile | Carmustine | 2.1 |
| Thiotepa | 27.17 | |
| Doxorubicin HCl | > 240 | |
| Paclitaxel | > 240 |
Data sourced from FDA 510(k) submission information and studies on glove permeability. Breakthrough times can vary based on glove thickness and manufacturer.
III. Experimental Workflow: Preparation and Use of this compound in Cell Culture
The following diagram outlines a typical workflow for preparing a this compound stock solution and using it in a cell culture experiment. This workflow emphasizes the integration of safety measures at each step.
IV. Operational Plan: Step-by-Step Guidance
A. Preparation of this compound Stock Solution
-
Preparation: Work within a certified chemical fume hood. Cover the work surface with a disposable, absorbent bench liner. Assemble all necessary materials before starting.
-
Don PPE: Put on all required personal protective equipment as detailed in the PPE table.
-
Weighing: Carefully weigh the required amount of this compound powder using an analytical balance inside the fume hood.
-
Dissolution: Dissolve the powder in a sterile, high-purity solvent (e.g., DMSO) to the desired stock concentration.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into clearly labeled, sterile cryovials. Store the aliquots at -20°C or colder, protected from light.
B. Use in Cell Culture
-
Preparation: Work within a biological safety cabinet (BSC).
-
Don PPE: Wear appropriate PPE, including double gloves and a lab coat.
-
Thawing and Dilution: Thaw a single aliquot of the this compound stock solution. Prepare the final working concentration by diluting the stock solution in pre-warmed, sterile cell culture medium.
-
Cell Treatment: Add the diluted this compound solution to your cell cultures.
-
Incubation: Return the treated cells to the incubator for the specified experimental duration.
-
Post-Treatment Handling: All subsequent handling of treated cells and culture medium must be done with caution, assuming potential contamination with the active compound.
V. Disposal Plan
All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.
A. Waste Segregation
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant cytotoxic sharps container.
-
Solid Waste: Contaminated gloves, gowns, bench liners, pipette tips, and plasticware should be disposed of in a clearly labeled, leak-proof cytotoxic waste container (often a yellow or purple bag within a rigid container).
-
Liquid Waste: All contaminated liquid waste, including leftover this compound solutions and cell culture medium from treated plates, should be collected in a designated, sealed, and clearly labeled cytotoxic liquid waste container. Do not pour this waste down the drain.
B. Final Disposal
-
All cytotoxic waste must be disposed of through a licensed hazardous waste management service. The primary method of disposal for cytotoxic waste is incineration.
VI. Logical Relationship: PPE Selection and Decontamination
The following diagram illustrates the decision-making process for PPE selection and the subsequent decontamination and disposal procedures when working with this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
